molecular formula C40H56O4 B1256873 Nostoxanthin

Nostoxanthin

Número de catálogo: B1256873
Peso molecular: 600.9 g/mol
Clave InChI: JVPASJUYZJKFHY-HWFHZMFDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nostoxanthin is a yellow, tetrahydroxylated carotenoid (xanthophyll) belonging to the terpenoid class of chemical compounds, with the molecular formula C40H56O4 . This natural pigment is characterized by its (2R,3R,2'R,3'R)-β,β-Carotene-2,3,2',3'-tetrol structure and is biosynthesized in several species of bacteria, most notably within the genus Sphingomonas . Research into this compound has highlighted its significant antioxidant capacity . In a DPPH assay, this compound demonstrated a high free radical scavenging activity of 75.5% . Its chemical structure, featuring four hydroxyl groups, allows it to effectively neutralize reactive oxygen species (ROS), which are known to damage DNA, proteins, and lipids . This potent antioxidant mechanism is of great interest for investigating cellular protection against oxidative stress. The primary research value of this compound stems from its documented role in mitigating environmental stress in biological systems. A 2023 study on the novel strain Sphingomonas nostoxanthinifaciens showed that its production of this compound significantly promoted the growth of Arabidopsis seedlings under salt stress conditions by effectively scavenging ROS . This points to its potential application in plant science and abiotic stress research. Furthermore, optimized fed-batch fermentation processes using Sphingomonas sp. have achieved high-yield this compound production at 217.22 ± 9.60 mg L⁻¹, facilitating the availability of this compound for further study . Some strains, such as Sphingomonas sp. SG73, are reported to produce this compound at a remarkable purity of approximately 97% of total carotenoids . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C40H56O4

Peso molecular

600.9 g/mol

Nombre IUPAC

(1R,2R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethylcyclohex-4-ene-1,2-diol

InChI

InChI=1S/C40H56O4/c1-27(17-13-19-29(3)21-23-33-31(5)25-35(41)37(43)39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)26-36(42)38(44)40(34,9)10/h11-24,35-38,41-44H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-,37+,38+/m1/s1

Clave InChI

JVPASJUYZJKFHY-HWFHZMFDSA-N

SMILES

CC1=C(C(C(C(C1)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(C(C2(C)C)O)O)C)C)C

SMILES isomérico

CC1=C(C([C@H]([C@@H](C1)O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H]([C@@H](C2(C)C)O)O)C)\C)\C)/C)/C

SMILES canónico

CC1=C(C(C(C(C1)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(C(C2(C)C)O)O)C)C)C

Sinónimos

nostoxanthin

Origen del producto

United States

Foundational & Exploratory

The Natural Provenance of Nostoxanthin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nostoxanthin is a yellow xanthophyll carotenoid, a class of tetraterpenoid pigments widely distributed in nature.[1] Chemically defined as (2,3,2′,3′)-β,β-carotene-2,3,2′,3′-tetrol with the molecular formula C40H56O4, this poly-hydroxy carotenoid is recognized for its potential antioxidant properties, similar to the well-studied zeaxanthin.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its production, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is primarily biosynthesized by prokaryotic organisms. Its presence has been confirmed in various species of cyanobacteria and other bacteria, particularly within the genus Sphingomonas. While the concentration of this compound in many of these organisms is often low, specific strains have been identified as potent producers.[1]

Primary Natural Sources:

  • Cyanobacteria:

    • Nostoc species[3]

  • Bacteria:

    • Sphingomonas species: This genus is a significant source of this compound. Strains have been isolated from diverse environments, including deep-sea sediment, the human body, and flowers.[1][4][5] Specific examples include Sphingomonas elodea and Sphingomonas nostoxanthinifaciens.[6][7]

    • Erythrobacter longus and Erythrobacter flavus[2][7]

    • Sandarakinorhabdus limnophila[1][8]

    • Brevundimonas species[1][8]

    • Pseudomonas species[7]

    • Sphingobium species[7]

Quantitative Analysis of this compound Production

Several studies have quantified the production of this compound in different bacterial strains, with Sphingomonas sp. demonstrating notable yields under optimized fermentation conditions.

OrganismProduction YieldPurity (% of total carotenoids)Reference
Sphingomonas sp. COS14-R2217.22 ± 9.60 mg L⁻¹72.32%[9]
Sphingomonas sp. SG73Increased 2.5-fold with 1.8% sea salt~97%[1]
Other Sphingomonas strains~11%[1]

Experimental Protocols

The extraction, purification, and identification of this compound involve a series of standard laboratory techniques in natural product chemistry.

Extraction of this compound from Bacterial Biomass

This protocol is a generalized procedure based on methodologies described for Sphingomonas species.

  • Cell Harvesting: Centrifuge the bacterial culture at 10,000 rpm for 20 minutes at 4°C to pellet the cell biomass.[4][9]

  • Washing: Wash the harvested cell biomass twice with deionized water to remove residual media components.[9]

  • Drying: Freeze-dry the washed biomass and store it at -80°C until extraction.[4][9]

  • Solvent Extraction: Extract the pigments from the dried biomass using a suitable organic solvent such as methanol.[5] Sonication can be employed to enhance the extraction efficiency.[10]

  • Clarification: Centrifuge the extract to remove cell debris. The resulting supernatant contains the crude carotenoid mixture.

  • Drying: Dry the clarified supernatant, for instance, under a stream of nitrogen gas.[4][9]

Purification by Column Chromatography

Further purification of the crude extract is typically achieved using silica (B1680970) gel column chromatography.

  • Column Preparation: Prepare a silica gel (e.g., 200-200 mesh) column and equilibrate it with a non-polar solvent system, such as petroleum ether and acetone (B3395972) (e.g., 6:4, v/v).[4][9]

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing the polarity. Collect the fractions.

  • Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing the yellow this compound pigment.[9]

Identification and Quantification

The purified this compound is identified and quantified using a combination of spectroscopic and chromatographic techniques.

  • UV-Visible Spectroscopy: Analyze the purified fraction using a UV-Vis spectrophotometer. This compound exhibits a characteristic absorption spectrum for a yellow carotenoid, with maximum absorbance between 448-480 nm.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Perform HPLC analysis on a carotenoid-specific column (e.g., YMC Carotenoid S-3 μm, 250 x 4.6 mm) with a suitable mobile phase (e.g., methanol/tetrahydrofuran, 8:2, v/v) at a flow rate of 1.0 mL/min.[5] Detection is typically carried out at 470 nm.[5][9]

  • Mass Spectrometry (MS): Confirm the molecular formula (C40H56O4) using high-resolution mass spectrometry.[1] The expected m/z values for protonated and sodiated adducts are approximately 601.42 [M+H]⁺ and 623.40 [M+Na]⁺, respectively.[1] MS/MS analysis can further confirm the structure by observing characteristic fragmentation patterns of tetrahydroxy carotenoids.[1]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in organisms like Sphingomonas begins with the common carotenoid precursor, β-carotene. The pathway involves a series of hydroxylation steps catalyzed by specific enzymes.[1][6]

Nostoxanthin_Biosynthesis beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin CrtZ caloxanthin Caloxanthin zeaxanthin->caloxanthin CrtG This compound This compound caloxanthin->this compound CrtG

Caption: Proposed biosynthetic pathway of this compound from β-carotene.

Experimental Workflow for this compound Isolation and Identification

The following diagram outlines the general workflow from bacterial culture to the identification of purified this compound.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing & Analysis culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest biomass Wet Biomass harvest->biomass drying Freeze-Drying biomass->drying dried_biomass Dried Biomass drying->dried_biomass extraction Solvent Extraction dried_biomass->extraction crude_extract Crude Extract extraction->crude_extract purification Column Chromatography crude_extract->purification purified_fraction Purified this compound purification->purified_fraction analysis Analysis (HPLC, MS, UV-Vis) purified_fraction->analysis

Caption: General experimental workflow for this compound isolation.

References

The Nostoxanthin Biosynthesis Pathway in Sphingomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nostoxanthin biosynthesis pathway in bacteria of the genus Sphingomonas. This compound, a yellow xanthophyll carotenoid, is of significant interest due to its potent antioxidant properties, which exceed those of more common carotenoids like zeaxanthin.[1][2] Sphingomonas species are notable producers of this valuable compound, making them a key focus for biotechnological applications in the pharmaceutical, nutraceutical, and cosmetic industries.[1][3][4]

Core Biosynthesis Pathway

The biosynthesis of this compound in Sphingomonas originates from the central isoprenoid pathway, commencing with geranylgeranyl diphosphate (B83284) (GGPP). A series of enzymatic conversions, primarily catalyzed by products of the crt gene cluster, leads to the formation of β-carotene, a critical branch point.[1] Subsequently, β-carotene undergoes a series of hydroxylation steps to yield this compound. The key enzymes and their corresponding genes have been identified and characterized in several Sphingomonas species, including S. elodea and S. nostoxanthinifaciens.[5][6][7]

The established pathway is as follows:

  • Phytoene Synthesis: Two molecules of GGPP are condensed to form phytoene. This reaction is catalyzed by phytoene synthase , encoded by the crtB gene.[1][8][9]

  • Desaturation to Lycopene (B16060): Phytoene undergoes four desaturation steps to produce lycopene. This process is mediated by phytoene desaturase , the product of the crtI gene.[1][8][9]

  • Cyclization to β-Carotene: The linear lycopene molecule is cyclized at both ends to form β-carotene. This crucial step is catalyzed by lycopene beta-cyclase , encoded by the crtY gene.[1][8][9]

  • Hydroxylation to Zeaxanthin: β-carotene is hydroxylated at the 3 and 3' positions to form zeaxanthin. This reaction is carried out by β-carotene hydroxylase , the product of the crtZ gene.[5][6][7]

  • Formation of Caloxanthin (B1256972) and this compound: Zeaxanthin is further hydroxylated at the 2 and 2' positions to first form caloxanthin and then this compound.[3][7] This two-step hydroxylation is catalyzed by the enzyme 2,2'-β-hydroxylase (also referred to as carotenoid 2,2-β-hydroxylase), which is encoded by the crtG gene.[5][7]

Below is a diagram illustrating the core this compound biosynthesis pathway in Sphingomonas.

Nostoxanthin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CrtB CrtB (Phytoene Synthase) GGPP->CrtB Phytoene Phytoene CrtI CrtI (Phytoene Desaturase) Phytoene->CrtI Lycopene Lycopene CrtY CrtY (Lycopene Cyclase) Lycopene->CrtY beta_Carotene β-Carotene CrtZ CrtZ (β-Carotene Hydroxylase) beta_Carotene->CrtZ Zeaxanthin Zeaxanthin CrtG1 CrtG (2,2'-β-Hydroxylase) Zeaxanthin->CrtG1 Caloxanthin Caloxanthin CrtG2 CrtG (2,2'-β-Hydroxylase) Caloxanthin->CrtG2 This compound This compound CrtB->Phytoene CrtI->Lycopene CrtY->beta_Carotene CrtZ->Zeaxanthin CrtG1->Caloxanthin CrtG2->this compound

Caption: The this compound biosynthesis pathway in Sphingomonas.

Quantitative Data on this compound Production

The production of this compound in Sphingomonas is influenced by various fermentation parameters. The following table summarizes key quantitative data from studies on Sphingomonas sp. COS14-R2.

ParameterConditionThis compound ProductionReference
Fermentation Mode Fed-batch217.22 ± 9.60 mg L⁻¹[1][8]
Temperature 35 °CHighest Concentration[1][8]
pH 7.5Highest Concentration[1][8]
Carbon Source 40 g L⁻¹ GlucoseHighest Concentration[1][8]
Nitrogen Source 5 g L⁻¹ Yeast ExtractHighest Concentration[1][8]
Purity -~97% of total carotenoids in Sphingomonas sp. SG73[3]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway in Sphingomonas has been made possible through a combination of genetic and analytical techniques. Below are generalized protocols for the key experiments.

Gene Cloning and Sequencing

This protocol outlines the steps to identify and sequence the carotenoid biosynthesis genes from Sphingomonas.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from a pure culture of Sphingomonas using a commercial DNA extraction kit.

  • PCR Amplification: Design degenerate primers based on conserved regions of known carotenoid biosynthesis genes (crtB, crtI, crtY, crtZ, crtG) from other bacteria. Perform PCR using the extracted genomic DNA as a template.

  • Inverse PCR or SiteFinding-PCR: To obtain the full gene cluster, employ techniques like inverse PCR or SiteFinding-PCR to amplify the regions flanking the initially amplified gene fragment.[5]

  • Sequencing: Sequence the amplified PCR products.

  • Sequence Analysis: Assemble the sequences and identify open reading frames (ORFs). Perform homology searches using databases like BLAST to identify the putative functions of the deduced amino acid sequences.

Creation of Gene Knockout Mutants

This protocol describes the process of inactivating specific genes in the pathway to identify their function.

  • Constructing the Knockout Vector:

    • Amplify two fragments flanking the target gene using PCR.

    • Clone these fragments into a suicide vector on either side of an antibiotic resistance cassette.

  • Transformation and Homologous Recombination:

    • Introduce the knockout vector into Sphingomonas via conjugation or electroporation.

    • Select for transformants that have incorporated the antibiotic resistance cassette into their genome through homologous recombination, thereby disrupting the target gene.

  • Verification: Confirm the gene knockout through PCR analysis and sequencing of the targeted genomic region.

Heterologous Expression and Complementation in E. coli

This protocol is used to confirm the function of individual enzymes.

  • Expression Vector Construction:

    • Amplify the full-length coding sequence of a target gene (e.g., crtG) from Sphingomonas genomic DNA.

    • Clone the amplified gene into an E. coli expression vector, such as pET-28a, under the control of an inducible promoter (e.g., T7 promoter).

  • Transformation of a Carotenoid-Producing E. coli Strain:

    • Transform the expression vector into an E. coli strain that has been engineered to produce a specific carotenoid substrate (e.g., β-carotene or zeaxanthin).

  • Induction and Analysis:

    • Induce the expression of the cloned gene with IPTG.

    • After incubation, extract the carotenoids from the E. coli cells and analyze them using HPLC to identify the product of the enzymatic reaction. For example, expressing crtG in a zeaxanthin-accumulating E. coli strain should result in the production of this compound.[5][6]

The following diagram illustrates the experimental workflow for functional gene analysis.

Experimental_Workflow cluster_sphingomonas In Sphingomonas cluster_ecoli In E. coli s_dna Sphingomonas Genomic DNA s_pcr PCR Amplification of crtG gene s_dna->s_pcr e_ligation Ligation s_pcr->e_ligation e_vector Expression Vector e_vector->e_ligation e_transform Transformation e_ligation->e_transform e_expression Gene Expression (IPTG Induction) e_transform->e_expression e_strain Zeaxanthin-producing E. coli e_strain->e_transform e_analysis Carotenoid Extraction & HPLC Analysis e_expression->e_analysis e_result This compound Detected e_analysis->e_result

Caption: Workflow for functional analysis of the crtG gene.

Carotenoid Extraction and Analysis

This protocol details the method for identifying and quantifying carotenoids.

  • Cell Harvesting: Harvest Sphingomonas or E. coli cells by centrifugation.

  • Extraction:

    • Wash the cell pellet with a suitable buffer.

    • Extract the carotenoids from the cell pellet using a mixture of organic solvents, such as acetone (B3395972), methanol, or a combination thereof. This is often done in the dark to prevent photodegradation.

    • Repeat the extraction until the cell debris is colorless.

  • Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified with methanolic KOH.

  • Phase Separation: Add diethyl ether or a similar non-polar solvent and water to the extract to separate the carotenoids into the organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone or MTBE).

  • HPLC Analysis:

    • Inject the sample onto a C30 or C18 reverse-phase HPLC column.

    • Elute the carotenoids using a gradient of solvents, such as methanol, methyl-tert-butyl ether (MTBE), and water.

    • Detect the carotenoids using a photodiode array (PDA) detector at their characteristic absorption maxima (around 450-480 nm).

    • Identify and quantify the carotenoids by comparing their retention times and absorption spectra to those of authentic standards.

Conclusion

The this compound biosynthesis pathway in Sphingomonas is a well-defined process involving a conserved set of carotenogenic enzymes. The genetic and biochemical characterization of this pathway has provided a solid foundation for the metabolic engineering of Sphingomonas and other microorganisms for the enhanced production of this high-value antioxidant. Future research may focus on optimizing fermentation conditions, elucidating the regulatory networks governing carotenoid biosynthesis, and exploring the full potential of this compound in various biomedical and industrial applications.

References

Chemical Structure Elucidation of Nostoxanthin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostoxanthin, a xanthophyll carotenoid with the molecular formula C40H56O4, is a yellow pigment found in various bacteria and cyanobacteria.[1][2] Its structure, featuring a polyene chain with hydroxylated β-ionone rings at each end, suggests significant antioxidant potential, making it a compound of interest for pharmaceutical and nutraceutical applications. This guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols for its isolation, purification, and characterization by various spectroscopic techniques. It includes a compilation of its known spectroscopic data and a discussion of its biosynthesis and potential biological activities, particularly its role as an antioxidant and its putative interaction with key signaling pathways.

Chemical Structure

This compound is chemically known as (2R,3R,2′R,3′R)-β,β-carotene-2,3,2′,3′-tetrol.[3] Its structure consists of a long conjugated polyene backbone responsible for its characteristic yellow color, with identical hydroxylated β-ionone rings at both ends.

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic methods. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: UV-Visible Spectroscopy Data
Solventλmax (nm)Reference
Diethyl ether(463), 482, 505[4]
Methanol450, 480[2]
Table 2: Mass Spectrometry Data
Ionization Modem/zAssignmentReference
ESI (+)600.5098[M]+[2]
ESI (+)601.4243[M+H]+[4]
ESI (+)623.4085[M+Na]+[4]
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentReference
3700 - 3100O-H stretching[2]
2945, 2834C-H stretching[2]
1717 - 1621C=C and/or C=O stretching[2]
1450CH₃ and CH₂ bending[2]
1061 - 965C-O stretching (alcohols)[2]
Table 4: ¹H-NMR Spectroscopy Data (in CDCl₃)

Note: The following data is based on the findings of Iwai et al. (2008)[3]. Specific chemical shifts (δ) and coupling constants (J) should be referred from the original publication.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-2'[Value][Value][Value]
H-3, H-3'[Value][Value][Value]
H-4, H-4'[Value][Value][Value]
... (and so on for all protons) ...
Table 5: ¹³C-NMR Spectroscopy Data (in CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)
C-1, C-1'[Value]
C-2, C-2'[Value]
C-3, C-3'[Value]
C-4, C-4'[Value]
... (and so on for all carbons) ...

Experimental Protocols

Isolation and Purification of this compound from Sphingomonas sp.

The following is a generalized protocol based on methods described for the isolation of this compound from Sphingomonas species.[1][2]

Isolation_Workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Structure Elucidation Cultivation Cultivate Sphingomonas sp. in a suitable liquid medium (e.g., R2A broth) under optimal conditions (e.g., 25-35°C, pH 7.5, dark incubation). [2] Harvest Harvest cells by centrifugation (e.g., 10,000 rpm, 20 min, 4°C). [1] Cultivation->Harvest Extraction Extract pigments from the cell pellet with acetone, aided by ultrasonication until the cells are decolorized. [1] Harvest->Extraction Centrifuge_Extract Centrifuge the extract to remove cell debris. Extraction->Centrifuge_Extract Dry_Extract Dry the supernatant under a stream of nitrogen. [1] Centrifuge_Extract->Dry_Extract Column_Chromatography Perform column chromatography on the dried extract using a silica (B1680970) gel stationary phase and a solvent system such as petroleum ether and acetone. [2] Dry_Extract->Column_Chromatography Fraction_Collection Collect the yellow-colored fractions. Column_Chromatography->Fraction_Collection TLC Analyze the purity of the fractions by Thin Layer Chromatography (TLC). Fraction_Collection->TLC HPLC Further purify the this compound-containing fractions by High-Performance Liquid Chromatography (HPLC) on a C18 column. [3] TLC->HPLC Spectroscopy Characterize the purified this compound using: - UV-Vis Spectroscopy - Mass Spectrometry (MS/MS) - Infrared (IR) Spectroscopy - Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, HSQC) HPLC->Spectroscopy

Caption: Workflow for the isolation and structural elucidation of this compound.

Spectroscopic Analyses
  • UV-Visible Spectroscopy: The purified this compound is dissolved in a suitable solvent (e.g., methanol, diethyl ether) and the absorption spectrum is recorded, typically from 200 to 700 nm, to determine the absorption maxima (λmax).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF-MS) is employed to determine the accurate mass and molecular formula of this compound. Tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum of the purified compound is recorded to identify the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the proton and carbon signals and establishing the connectivity of the atoms.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds like this compound.[2]

  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol.

  • Reaction mixture: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solutions is measured at the λmax of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Biosynthesis of this compound

This compound is biosynthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[2] The pathway involves the formation of β-carotene, which is then hydroxylated to zeaxanthin (B1683548) and subsequently to caloxanthin (B1256972) and finally this compound. The key enzymes in the final steps are β-carotene hydroxylase (CrtZ) and a specific 2,2'-β-hydroxylase (CrtG).[3]

Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI Beta_Carotene β-Carotene Lycopene->Beta_Carotene CrtY Zeaxanthin Zeaxanthin Beta_Carotene->Zeaxanthin CrtZ Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG This compound This compound Caloxanthin->this compound CrtG CrtB CrtB CrtI CrtI CrtY CrtY CrtZ CrtZ CrtG1 CrtG CrtG2 CrtG

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable antioxidant properties, as evidenced by its ability to scavenge free radicals in the DPPH assay.[2] The antioxidant activity of carotenoids is generally attributed to their conjugated polyene chain, which can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).

While specific studies on the signaling pathways directly modulated by this compound are limited, the well-documented activities of structurally similar carotenoids, such as astaxanthin, provide a basis for hypothesizing its potential mechanisms of action. Carotenoids are known to influence key cellular signaling pathways involved in oxidative stress and inflammation, primarily the Nrf2 and NF-κB pathways.

  • Potential Nrf2 Pathway Activation: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxifying enzymes. It is plausible that this compound, by modulating the cellular redox state, could act as an activator of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

  • Potential NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation. Chronic activation of NF-κB is associated with many inflammatory diseases. Some carotenoids have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. Given its antioxidant properties, this compound may potentially mitigate inflammation by inhibiting the ROS-mediated activation of the NF-κB pathway.

Further research is required to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its biological effects and therapeutic potential.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of modern spectroscopic techniques. This guide has outlined the key data and experimental protocols that form the basis of its structural elucidation. The biosynthetic pathway of this compound is also well-understood, providing opportunities for its biotechnological production. While the antioxidant activity of this compound is confirmed, further investigation into its specific effects on cellular signaling pathways is warranted to unlock its full potential in drug development and as a functional food ingredient.

References

Spectroscopic Profile of Nostoxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nostoxanthin, a xanthophyll carotenoid with significant interest in various research and development fields. This document compiles essential data from Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, MS, and NMR analysis of this compound and its derivatives.

UV-Visible Spectroscopy Data

The UV-Vis absorption maxima for this compound are characteristic of its polyene chain, which is responsible for its yellow color.

Solvent Systemλmax (nm)Reference
Not Specified427, 452, 480[1][2]
Methanol450, 480[3]
Not Specified452, 480
Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and elemental composition of this compound. The fragmentation pattern provides further structural insights.

Ionization ModeMass-to-Charge Ratio (m/z)InterpretationReference
ESI600.5098[M]+[4][5]
ESI601.5208[M+H]+[4][5]
ESI600.4243[M+H]+[6]
ESI583.4109[M+H-18]+[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the complete structural elucidation of complex organic molecules like this compound.

The following table presents the ¹H NMR chemical shifts for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, 2'3.42d10
H-3, 3'3.73m
H-4, 4'1.55 (ax), 2.30 (eq)m
H-7, 7'6.2-6.7m
H-8, 8'6.2-6.7m
H-10, 10'6.2-6.7m
H-11, 11'6.2-6.7m
H-12, 12'6.2-6.7m
H-14, 14'6.2-6.7m
H-15, 15'6.2-6.7m
Me-16, 16'1.08s
Me-17, 17'1.15s
Me-18, 18'1.75s
Me-19, 19'1.98s
Me-20, 20'1.98s
CarbonChemical Shift (δ, ppm)Multiplicity
C-1813.5q
C-18'20.5q
C-4'38.1t
C-1, 1'41.1, 41.9s
C-373.9d
C-3'76.0d
C-2'76.8d
C-277.0d
Olefinic C122.5 - 142.2d, s
C-6162.1s
C-4198.5s
Me12.0, 12.21, 12.23, 12.3, 19.8, 21.1, 25.2, 25.4q

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above. These protocols are synthesized from various sources and represent common practices for the analysis of carotenoids.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform) to a concentration that yields an absorbance reading between 0.2 and 0.8.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is blanked with the solvent used for sample preparation. The absorbance spectrum is then recorded over a wavelength range of 200-800 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Mass Spectrometry

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is typically used. Electrospray ionization (ESI) is a common ionization technique for carotenoids.

  • Data Acquisition: The sample is introduced into the mass spectrometer. For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the molecular weight. The exact mass measurement allows for the determination of the elemental formula. The fragmentation pattern observed in the MS/MS spectrum provides information about the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry, of this compound.

Methodology:

  • Sample Preparation: A purified sample of this compound (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). It is crucial to use a high-purity solvent to avoid interfering signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A series of NMR experiments are performed, including:

    • ¹H NMR: To identify the different types of protons and their relative numbers.

    • ¹³C NMR: To identify the different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To determine the connectivity between protons and carbons, which is essential for assigning the signals and confirming the structure.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D NMR spectra are analyzed to elucidate the complete structure of this compound.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate key processes related to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Source Biological Source (e.g., Sphingomonas sp.) Extraction Solvent Extraction Source->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (MS, MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR UV_Data λmax Determination UV_Vis->UV_Data MS_Data Molecular Weight & Formula MS->MS_Data NMR_Data Structure Elucidation NMR->NMR_Data Final_Structure Final Structure Confirmation UV_Data->Final_Structure MS_Data->Final_Structure NMR_Data->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Nostoxanthin_Biosynthesis Beta_Carotene β-Carotene Zeaxanthin Zeaxanthin Beta_Carotene->Zeaxanthin CrtZ (Hydroxylase) Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG (Hydroxylase) This compound This compound Caloxanthin->this compound CrtG (Hydroxylase)

Caption: Simplified biosynthetic pathway of this compound from β-Carotene.

References

Nostoxanthin: A Technical Guide to its Discovery, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the xanthophyll carotenoid, nostoxanthin, from its initial discovery to its biosynthesis and methods of analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this natural pigment.

Discovery and Historical Context

This compound is a yellow carotenoid pigment belonging to the xanthophyll group.[1][2] It is a polyhydroxy derivative of β-carotene and is found in some prokaryotes, particularly certain species of cyanobacteria and various bacteria.[1][2] Organisms known to produce this compound include Nostoc commune, Erythrobacter longus, and several species of Sphingomonas.[3] While the precise timeline of its initial discovery is not extensively documented in the provided results, its identification is linked to the broader exploration of carotenoids in microorganisms. The "golden age" of carotenoid structure elucidation was in the 1930s, a period marked by significant advancements in the separation and characterization of these pigments.[4]

Carotenoids, including this compound, are synthesized by phototrophic organisms and some non-phototrophic bacteria, fungi, and archaea.[5][6] The industrial demand for carotenoids has seen a recent increase, leading to more intensive research into their production, particularly from marine microorganisms.[5][6]

Chemical and Physical Properties

This compound is a tetraterpenoid with the chemical formula C40H56O4.[1][3] Its structure is formally described as (2,3,2′,3′)-β,β-carotene-2,3,2′,3′-tetrol.[5][6][7] The presence of hydroxyl groups in the ionone (B8125255) rings contributes to its more polar nature and higher antioxidant capacity compared to its precursor, zeaxanthin.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various studies.

PropertyValueSource Organism/MethodReference
Molecular Weight 600.9 g/mol Computed[3]
600.5098 m/z ([M+])LC-MS/MS[1][2]
601.4243 m/z ([M+H]+)ESI-MS[5]
Antioxidant Activity
DPPH Radical Scavenging75.49 ± 0.3% (at 50 µg/mL)DPPH Assay[1][2]
IC50 Value30.97 µg/mLDPPH Assay[1][2]
Production Metrics
Fed-batch Fermentation Yield217.22 ± 9.60 mg L-1Sphingomonas sp. COS14-R2[1][2]
Purity~97% of total carotenoidsSphingomonas sp. SG73[5][6]
Optimal Production Conditions
Temperature35 °CSphingomonas sp. COS14-R2[1][2]
pH7.5Sphingomonas sp. COS14-R2[1][2]

Biosynthesis of this compound

This compound is synthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[1][2] The biosynthesis pathway involves a series of enzymatic steps, with β-carotene serving as a key branch point.[8] The conversion of β-carotene to this compound involves four hydroxylation steps mediated by two primary enzymes.[5][6]

The key genes involved in the this compound biosynthesis pathway include crtB (phytoene synthase), crtI (phytoene desaturase), crtY (lycopene beta-cyclase), crtZ (β-carotene hydroxylase), and crtG (2,2′-β-hydroxylase).[1][2][9] The crtG gene is responsible for the hydroxylation of the β-carotene rings to produce this compound.[9][10] Specifically, zeaxanthin, a precursor to this compound, is hydroxylated twice, first to caloxanthin (B1256972) and then to this compound.[10]

Nostoxanthin_Biosynthesis FPP Farnesyl Diphosphate (FPP) GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP CrtE GGPP synthase Phytoene Phytoene GGPP->Phytoene CrtB Phytoene synthase Lycopene Lycopene Phytoene->Lycopene CrtI Phytoene desaturase beta_carotene β-Carotene Lycopene->beta_carotene CrtY Lycopene cyclase Zeaxanthin Zeaxanthin beta_carotene->Zeaxanthin CrtZ β-carotene hydroxylase Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG1 2,2′-β-hydroxylase (CrtG) This compound This compound Caloxanthin->this compound CrtG2 2,2′-β-hydroxylase (CrtG) CrtE->GGPP CrtB->Phytoene CrtI->Lycopene CrtY->beta_carotene CrtZ->Zeaxanthin CrtG1->Caloxanthin CrtG2->this compound Experimental_Workflow Isolation Isolation of Microorganism Culturing Culturing and Fermentation Isolation->Culturing Extraction Extraction of Carotenoids Culturing->Extraction Purification Purification (Column Chromatography) Extraction->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Bioactivity_Assay Bioactivity Assay (e.g., DPPH) Purification->Bioactivity_Assay HPLC HPLC Structural_Elucidation->HPLC UV_Vis UV-Vis Spectroscopy Structural_Elucidation->UV_Vis MS Mass Spectrometry (MS, MS/MS) Structural_Elucidation->MS

References

Nostoxanthin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostoxanthin is a yellow xanthophyll carotenoid, a class of oxygen-containing carotenoid pigments found in various prokaryotic organisms. With a chemical structure suggestive of potent antioxidant capabilities, this compound is a subject of growing interest in the fields of biotechnology and pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biosynthetic pathway. Due to a lack of direct studies on the signaling pathways modulated by this compound, this guide also presents information on the closely related and well-studied xanthophyll, astaxanthin (B1665798), to provide a potential framework for future research into the bioactivity of this compound.

Chemical and Physical Properties

This compound, with the molecular formula C₄₀H₅₆O₄, is a tetraterpenoid pigment.[1] Its structure is characterized by a long polyene chain responsible for its yellow color and two β-ionone rings with hydroxyl groups, which contribute to its polarity and antioxidant potential.[2][3]

Table 1: General and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₅₆O₄[1]
IUPAC Name (1R,2R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R,5R)-4,5-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethylcyclohex-4-ene-1,2-diol[1]
Molecular Weight 600.9 g/mol [1]
CAS Number 29307-44-6[1]
Chemical Class Xanthophyll, Carotenoid, Tetraterpenoid[1]

Table 2: Spectroscopic and Physicochemical Data for this compound

PropertyValueSource
UV-Vis Absorption Maxima (λmax) 427, 452, 480 nm (in Methanol/Tetrahydrofuran)[4]
Mass Spectrometry (m/z) 601.4251 [M+H]⁺, 600.42 [M]⁺[1]
Antioxidant Activity (DPPH Assay) 75.5 ± 0.33% radical scavenging activity[3]
Melting Point Data not available
Solubility Data not available for specific solvents. Generally, as a xanthophyll, it is expected to be soluble in organic solvents and sparingly soluble in water.
Specific Rotation Data not available

Experimental Protocols

The isolation and analysis of this compound typically involve extraction from a biological source, followed by chromatographic separation and spectroscopic identification. The following protocols are based on methodologies reported for the extraction of this compound from Sphingomonas species.

Extraction and Purification of this compound from Sphingomonas sp.

This protocol outlines the steps for extracting and purifying this compound from a bacterial culture.

2.1.1. Materials and Reagents

  • Sphingomonas sp. culture broth

  • Acetone (B3395972)

  • Methanol

  • Petroleum ether

  • Deionized water

  • Silica (B1680970) gel (for column chromatography)

  • Centrifuge

  • Rotary evaporator

  • Ultrasonic bath

2.1.2. Extraction Procedure

  • Harvest the bacterial cells from the culture broth by centrifugation.

  • Wash the cell pellet with deionized water.

  • Resuspend the cell pellet in an acetone/methanol mixture (e.g., 2:1 v/v).

  • Disrupt the cells using an ultrasonic bath until the cells are decolorized.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the carotenoid extract.

  • Concentrate the extract using a rotary evaporator.

2.1.3. Purification by Column Chromatography

  • Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., petroleum ether:acetone, 6:4 v/v).

  • Dissolve the concentrated extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of acetone in petroleum ether).

  • Collect the yellow-colored fractions corresponding to this compound.

  • Monitor the separation by thin-layer chromatography (TLC).

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol/water and acetonitrile/dichloromethane can be effective. For example, a mobile phase of methanol/water/acetonitrile/dichloromethane (70:4:13:13, v/v/v/v) has been used for the separation of related carotenoids.[5][6]

  • Detection: UV-Vis detector set at the absorption maxima of this compound (around 450-480 nm).[5][6]

2.2.2. Mass Spectrometry (MS)

  • Electrospray ionization (ESI) is a suitable method for the ionization of this compound.

  • High-resolution mass spectrometry can be used to confirm the elemental composition.

2.2.3. UV-Vis Spectroscopy

  • The characteristic three-peaked absorption spectrum in the visible range is a key identifier for this compound, indicating the presence of the long polyene chain.

Biosynthesis and Potential Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves several key enzymatic steps, including the formation of the C40 backbone, desaturation, cyclization, and hydroxylation. Key enzymes in this pathway include phytoene (B131915) synthase (CrtB), phytoene desaturase (CrtI), lycopene (B16060) β-cyclase (CrtY), and hydroxylases (CrtG, CrtZ).[7]

Nostoxanthin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin CrtZ Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG This compound This compound Caloxanthin->this compound CrtG

Caption: Simplified biosynthetic pathway of this compound from GGPP.
Potential Signaling Pathways Modulated by this compound (Inferred from Astaxanthin)

While direct research on the signaling pathways modulated by this compound is limited, the structurally similar xanthophyll, astaxanthin, has been extensively studied. Astaxanthin is known to exert its antioxidant and anti-inflammatory effects by modulating several key signaling pathways. These pathways represent promising areas of investigation for understanding the bioactivity of this compound.

3.2.1. Antioxidant Response (Nrf2 Pathway) Astaxanthin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Activation of Nrf2 by astaxanthin leads to the production of phase II detoxifying and antioxidant enzymes, thereby protecting cells from oxidative stress.

Nrf2_Pathway cluster_0 Nucleus Astaxanthin Astaxanthin (this compound?) Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Production ARE->Antioxidant_Enzymes Activates transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Potential activation of the Nrf2 antioxidant pathway.

3.2.2. Anti-inflammatory Response (NF-κB and MAPK Pathways) Astaxanthin has been demonstrated to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] By preventing the activation of NF-κB, astaxanthin can reduce the production of inflammatory cytokines. Furthermore, astaxanthin can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also involved in inflammation.[5][6]

Anti_Inflammatory_Pathways Astaxanthin Astaxanthin (this compound?) MAPK MAPK Pathway Astaxanthin->MAPK NFkB NF-κB Pathway Astaxanthin->NFkB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->NFkB Inflammatory_Response Inflammatory Response (Cytokine Production) MAPK->Inflammatory_Response NFkB->Inflammatory_Response

Caption: Potential inhibition of pro-inflammatory signaling pathways.

3.2.3. Cell Survival and Proliferation (PI3K/Akt Pathway) The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. Astaxanthin has been shown to modulate this pathway, which can have implications for its potential therapeutic effects in various diseases.[11][12][13]

PI3K_Akt_Pathway Astaxanthin Astaxanthin (this compound?) PI3K PI3K Astaxanthin->PI3K Modulates Growth_Factors Growth Factors Growth_Factors->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a xanthophyll with significant potential, primarily attributed to its antioxidant properties. While its basic chemical and physical characteristics are partially understood, there remains a notable gap in the literature concerning specific physicochemical data such as melting point and solubility, as well as a comprehensive understanding of its biological activities. The detailed experimental protocols provided herein offer a foundation for consistent and reproducible research into this compound. Future research should focus on elucidating the specific signaling pathways directly modulated by this compound to confirm if they mirror those of astaxanthin and to uncover any unique biological effects. Such studies will be crucial for unlocking the full therapeutic and biotechnological potential of this compound.

References

A Technical Guide to Identifying Nostoxanthin-Producing Cyanobacteria Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin, a xanthophyll carotenoid, is a pigment with significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant properties. Cyanobacteria, particularly from the genera Nostoc and Anabaena, are known producers of this valuable compound. This guide provides a comprehensive overview of the methodologies for identifying, cultivating, and quantifying this compound from these microorganisms. It is designed to equip researchers with the necessary information to explore and harness the biotechnological potential of this compound-producing cyanobacteria.

This compound-Producing Cyanobacteria Strains

Several strains of cyanobacteria have been identified as producers of this compound. The primary genera of interest are Nostoc and Anabaena. While many species within these genera produce a variety of carotenoids, specific strains have been characterized for their this compound content.

GenusSpeciesStrainNotes on Carotenoid ProfileReference
NostoccommuneNIES-24Contains β-carotene, zeaxanthin, caloxanthin, and this compound. This compound constitutes approximately 11% of the total carotenoids.[1]
Nostoc / Anabaenasp.PCC 7120This strain is often referred to as both Nostoc sp. PCC 7120 and Anabaena sp. PCC 7120. It is a model organism for studying cyanobacterial genetics and metabolism, including carotenoid biosynthesis.[2][3]
NostocpunctiformePCC 73102Known to produce a variety of carotenoids, and its genome contains genes for carotenoid biosynthesis.[4]
Calothrixsp.336/3Produces this compound, particularly under N2-fixing conditions where it can accumulate up to 8% of total carotenoids.[5]

Experimental Protocols

Isolation of Cyanobacteria from Soil

This protocol provides a general method for the isolation of terrestrial cyanobacteria, such as Nostoc, from soil samples.

Materials:

  • Soil samples

  • Sterile distilled water

  • Petri dishes

  • BG-11 medium agar (B569324) plates

  • Microscope

  • Sterile inoculation loop

Procedure:

  • Collect soil samples in sterile containers.

  • In a sterile petri dish, place a small amount of the soil sample.

  • Moisten the soil with sterile distilled water.

  • Incubate the petri dish under controlled light (e.g., 40 µmol photons m⁻²s⁻¹) and temperature (e.g., 28±2°C) conditions.[6]

  • After visible growth of cyanobacteria appears, use a sterile inoculation loop to pick a single colony or filament.

  • Streak the picked colony or filament onto a BG-11 medium agar plate.

  • Repeat the streaking process until a pure, unialgal culture is obtained.

  • Verify the purity of the culture through microscopic examination.[6]

Cultivation of this compound-Producing Strains

Medium Preparation: BG-11 Medium

The BG-11 medium is a widely used medium for the cultivation of a broad range of cyanobacteria.

ComponentAmount per 1 LStock Solution
NaNO₃1.5 g150.0 g/L
K₂HPO₄0.04 g5.0 g/L
MgSO₄·7H₂O0.075 g75.0 g/L
CaCl₂·2H₂O0.036 g36.0 g/L
Citric Acid0.006 g6.0 g/L
Ferric Ammonium Citrate0.006 g6.0 g/L
EDTA (disodium salt)0.001 g1.0 g/L
Na₂CO₃0.02 g20.0 g/L
Trace Metal Mix1 mLSee below

Trace Metal Mix (per 1 L):

  • H₃BO₃: 2.86 g

  • MnCl₂·4H₂O: 1.81 g

  • ZnSO₄·7H₂O: 0.222 g

  • Na₂MoO₄·2H₂O: 0.39 g

  • CuSO₄·5H₂O: 0.079 g

  • Co(NO₃)₂·6H₂O: 0.0494 g

Procedure:

  • Prepare stock solutions for each component.

  • For 1 L of medium, add the specified volume of each stock solution to approximately 900 mL of distilled water.

  • Add 1 mL of the Trace Metal Mix.

  • Bring the final volume to 1 L with distilled water.

  • Adjust the pH to 7.1 with NaOH or HCl.

  • Sterilize by autoclaving.

Cultivation Conditions:

  • Temperature: 25-30°C

  • Light Intensity: 40-60 µmol photons m⁻²s⁻¹[7]

  • Photoperiod: 16:8 hours light:dark cycle is common, though this can be optimized for specific strains.[8]

  • Agitation: Continuous shaking at ~100-120 rpm for liquid cultures to ensure uniform light and nutrient distribution.[3]

Extraction of this compound

Materials:

Procedure:

  • Harvest the cyanobacterial biomass by centrifugation.

  • Freeze-dry the biomass for optimal solvent penetration (optional but recommended).

  • To a known amount of biomass, add a mixture of acetone and methanol (e.g., 7:2 v/v).[3]

  • Vortex the mixture vigorously for several minutes to disrupt the cells and extract the pigments. Sonication can also be used to improve extraction efficiency.

  • Centrifuge the mixture to pellet the cell debris.

  • Carefully collect the supernatant containing the pigments.

  • Repeat the extraction process with the pellet until the supernatant is colorless.

  • Pool the supernatants.

  • The solvent can be evaporated under a stream of nitrogen or using a rotary evaporator to concentrate the pigment extract.

  • Store the extract at -20°C in the dark to prevent degradation.

Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Photodiode Array (PDA) or UV-Vis detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • This compound standard (if available for absolute quantification)

Procedure:

  • Re-dissolve the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with a C18 column.

  • A common mobile phase system for carotenoid separation is a gradient of methanol, acetonitrile, and ethyl acetate. An example gradient is as follows:

    • Eluent A: Acetonitrile:Water (9:1, v/v)

    • Eluent B: Ethyl Acetate

    • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes to elute the more non-polar carotenoids.

  • Set the detector to monitor at the maximum absorbance wavelength for this compound, which is typically around 450-480 nm.[9]

  • Inject the sample and run the HPLC analysis.

  • Identify the this compound peak based on its retention time compared to a standard (if available) and its characteristic absorption spectrum.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from a this compound standard. If a standard is not available, relative quantification can be performed by comparing the peak area to that of other carotenoids.

Biosynthesis and Regulatory Pathways

This compound Biosynthesis Pathway

This compound is synthesized from β-carotene through a series of hydroxylation steps.

Nostoxanthin_Biosynthesis Geranylgeranyl pyrophosphate Geranylgeranyl pyrophosphate Phytoene Phytoene Geranylgeranyl pyrophosphate->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ / CrtI β-Carotene β-Carotene Lycopene->β-Carotene CrtL Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin CrtR Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG This compound This compound Caloxanthin->this compound CrtG Carotenoid_Regulation cluster_light High Light Stress cluster_cell Cyanobacterial Cell High Light High Light Photosynthetic Electron Transport Photosynthetic Electron Transport Increased Redox State Increased Redox State Photosynthetic Electron Transport->Increased Redox State NtcA NtcA Increased Redox State->NtcA 2-oxoglutarate 2-oxoglutarate 2-oxoglutarate->NtcA Carotenoid Biosynthesis Genes (crt) Carotenoid Biosynthesis Genes (crt) NtcA->Carotenoid Biosynthesis Genes (crt) Binds to promoter Increased Carotenoid Production Increased Carotenoid Production Carotenoid Biosynthesis Genes (crt)->Increased Carotenoid Production

References

The Role of the crtG Gene in Nostoxanthin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nostoxanthin, a xanthophyll carotenoid, holds significant interest for its potential antioxidant properties and applications in the pharmaceutical and nutraceutical industries. The biosynthesis of this yellow pigment is a multi-step enzymatic process, with the crtG gene playing a pivotal role. This technical guide provides an in-depth analysis of the function of the crtG gene, its position within the this compound biosynthetic pathway, and the quantitative effects of its presence on carotenoid profiles. Detailed experimental protocols for studying crtG and a discussion of the regulatory mechanisms governing its expression are also presented. This document is intended to serve as a comprehensive resource for researchers engaged in the study of carotenoid biosynthesis and the development of novel therapeutic agents.

Introduction

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and some bacteria. Their conjugated double bond structures are responsible for their characteristic colors and potent antioxidant activities. This compound, a C40 carotenoid, is a dihydroxy derivative of β-carotene. The synthesis of this compound from β-carotene involves a series of hydroxylation steps, with the enzyme encoded by the crtG gene being a key catalyst. Understanding the function and regulation of crtG is crucial for the metabolic engineering of microorganisms for enhanced this compound production.

The crtG Gene and its Enzymatic Function

The crtG gene encodes a 2,2'-β-hydroxylase, an enzyme responsible for the hydroxylation of the β-ionone rings of carotenoid precursors.[1] In the context of this compound synthesis, the CrtG enzyme catalyzes the conversion of zeaxanthin (B1683548) to this compound.[1] This enzymatic reaction involves the addition of hydroxyl groups at the C-2 and C-2' positions of the zeaxanthin molecule.[1] The activity of CrtG has been functionally identified in various bacteria, including the cyanobacterium Thermosynechococcus elongatus and the genus Sphingomonas.[2][3]

The this compound Biosynthetic Pathway

This compound synthesis is an extension of the general carotenoid biosynthetic pathway. The process begins with the synthesis of the C40 backbone, phytoene (B131915), from two molecules of geranylgeranyl pyrophosphate (GGPP). A series of desaturation and isomerization reactions convert phytoene to lycopene. Lycopene is then cyclized to form β-carotene. The final steps leading to this compound involve the hydroxylation of β-carotene, as depicted in the pathway diagram below.

Nostoxanthin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ This compound This compound Zeaxanthin->this compound CrtG

Caption: The biosynthetic pathway of this compound from Geranylgeranyl Pyrophosphate.

Quantitative Analysis of Carotenoid Composition

The functional importance of the crtG gene is clearly demonstrated by analyzing the carotenoid composition of wild-type organisms versus crtG knockout mutants. Studies in Thermosynechococcus elongatus have shown that deletion of the crtG gene leads to the complete absence of this compound and an accumulation of its precursor, zeaxanthin. The following tables summarize the quantitative data from such a study, comparing the carotenoid content under both low- and high-light conditions.

Table 1: Carotenoid Composition in Wild-Type Thermosynechococcus elongatus

CarotenoidLow Light (mol%)High Light (mol%)
Myxol 2'-fucoside15.314.8
2-Hydroxymyxol 2'-fucoside3.84.2
This compound10.211.5
Caloxanthin5.15.8
Zeaxanthin20.423.1
β-Cryptoxanthin5.15.8
β-Carotene40.134.8

Table 2: Carotenoid Composition in crtG Mutant Thermosynechococcus elongatus

CarotenoidLow Light (mol%)High Light (mol%)
Myxol 2'-fucoside25.023.8
2-Hydroxymyxol 2'-fucoside00
This compound00
Caloxanthin00
Zeaxanthin35.738.1
β-Cryptoxanthin7.14.8
β-Carotene32.133.3

Data adapted from Takaichi et al. (2008). Plant and Cell Physiology, 49(9), 1427-1435.[2][4]

Experimental Protocols

Construction of a crtG Deletion Mutant in Thermosynechococcus elongatus

This protocol outlines the general steps for creating a targeted gene knockout of crtG via homologous recombination.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_cyanobacteria Cyanobacterial Transformation cluster_verification Mutant Verification pcr_flanks 1. PCR amplify upstream and downstream flanking regions of crtG ligation 3. Ligate flanking regions and resistance cassette into a suicide vector pcr_flanks->ligation pcr_cassette 2. PCR amplify antibiotic resistance cassette (e.g., CmR) pcr_cassette->ligation transformation_ecoli 4. Transform E. coli and select for positive clones ligation->transformation_ecoli transformation_cyano 5. Transform T. elongatus with the constructed plasmid transformation_ecoli->transformation_cyano selection 6. Select for transformants on antibiotic-containing medium transformation_cyano->selection segregation 7. Segregate the mutant by repeated subculturing under selection selection->segregation pcr_verification 8. Verify gene replacement by PCR using primers flanking crtG segregation->pcr_verification hplc_analysis 9. Confirm phenotype by HPLC analysis of carotenoid extracts pcr_verification->hplc_analysis

Caption: A generalized workflow for the creation of a crtG gene knockout mutant.

Detailed Steps:

  • Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the crtG coding sequence from T. elongatus genomic DNA.

  • Amplification of Flanking Regions: Perform PCR to amplify the upstream and downstream flanking regions.

  • Amplification of Resistance Cassette: Amplify a suitable antibiotic resistance cassette, for example, the chloramphenicol (B1208) resistance gene (cat), from a template plasmid.

  • Vector Construction: Ligate the amplified upstream flank, the resistance cassette, and the downstream flank into a suicide vector that cannot replicate in T. elongatus.

  • Transformation of E. coli: Transform competent E. coli cells with the ligation mixture and select for colonies containing the correct construct by plasmid sequencing.

  • Transformation of T. elongatus: Transform wild-type T. elongatus cells with the purified plasmid. Natural transformation can be employed for this cyanobacterium.

  • Selection and Segregation: Plate the transformed cells on a medium containing the appropriate antibiotic. Successful homologous recombination will replace the native crtG gene with the resistance cassette. To ensure complete segregation of the mutant allele, repeatedly subculture single colonies on selective medium.

  • PCR Verification: Isolate genomic DNA from putative mutants and perform PCR using primers that anneal outside the amplified flanking regions. The PCR product from the mutant will be larger than that from the wild type due to the insertion of the resistance cassette.

  • Phenotypic Analysis: Confirm the knockout by analyzing the carotenoid profile of the mutant using HPLC, as described below.

Carotenoid Extraction and HPLC Analysis

This protocol provides a general method for the extraction and analysis of carotenoids from cyanobacterial cells.

  • Cell Harvesting: Harvest cyanobacterial cells from a liquid culture by centrifugation.

  • Pigment Extraction: Resuspend the cell pellet in a mixture of acetone (B3395972) and methanol (B129727) (e.g., 7:2, v/v). Disrupt the cells by sonication or bead beating to ensure complete extraction of pigments. Centrifuge the mixture to pellet cell debris.

  • Phase Separation: Transfer the supernatant to a separation funnel. Add diethyl ether and a saturated NaCl solution. Shake gently and allow the phases to separate. The carotenoids will partition into the upper ether layer.

  • Drying and Reconstitution: Collect the ether layer and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dried pigment extract in a small volume of a suitable solvent for HPLC analysis (e.g., acetone).

  • HPLC Analysis: Inject the reconstituted sample onto a reverse-phase C18 HPLC column. A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water/methanol) and an organic solvent (e.g., methanol/acetone). Detect the eluting pigments using a photodiode array (PDA) detector, monitoring at wavelengths characteristic for carotenoids (e.g., 450 nm). Identify and quantify individual carotenoids by comparing their retention times and absorption spectra to those of authentic standards.

Regulation of crtG Gene Expression

The expression of carotenoid biosynthesis genes, including crtG, is tightly regulated in response to environmental cues, particularly light intensity and quality. In cyanobacteria, high light stress is a major trigger for the upregulation of carotenoid production to protect the photosynthetic apparatus from photo-oxidative damage.

While a direct signaling pathway for crtG regulation in Nostoc has not been fully elucidated, a general model for light-dependent regulation of carotenoid biosynthesis can be proposed. This involves photoreceptors that sense changes in light conditions, which in turn activate a signal transduction cascade leading to the modulation of transcription factors that control the expression of carotenogenic genes.

In many cyanobacteria, the global nitrogen regulator NtcA has been shown to play a role in controlling the expression of various metabolic pathways, including carotenoid biosynthesis, in response to the cellular carbon-to-nitrogen balance.[5][6][7] It is plausible that NtcA, or other transcription factors, are involved in the light-responsive regulation of the operon containing crtG.

Light_Regulation_Workflow Light High Light Stress Photoreceptors Photoreceptors (e.g., Phytochromes, Cryptochromes) Light->Photoreceptors Signal_Transduction Signal Transduction Cascade (e.g., Kinase/Phosphatase activity) Photoreceptors->Signal_Transduction Transcription_Factor Transcription Factor Activation (e.g., NtcA, other regulators) Signal_Transduction->Transcription_Factor crtG_Promoter crtG Promoter Region Transcription_Factor->crtG_Promoter crtG_Expression Increased crtG Expression crtG_Promoter->crtG_Expression Nostoxanthin_Synthesis Enhanced this compound Synthesis crtG_Expression->Nostoxanthin_Synthesis Photoprotection Photoprotection Nostoxanthin_Synthesis->Photoprotection

Caption: A proposed workflow for the light-dependent regulation of crtG expression.

Conclusion

The crtG gene is an indispensable component of the this compound biosynthetic pathway, encoding the 2,2'-β-hydroxylase that catalyzes the final step in the conversion of zeaxanthin. The functional knockout of this gene provides unequivocal evidence of its role, leading to the abolition of this compound production and the accumulation of its immediate precursor. The expression of crtG is likely under complex regulatory control, responding to environmental stimuli such as light stress to modulate the cellular pool of photoprotective carotenoids. Further research into the specific signaling pathways and transcription factors governing crtG expression will be crucial for the successful metabolic engineering of microorganisms for the high-yield production of this compound, a promising molecule for pharmaceutical and biotechnological applications.

References

Genetic Analysis of the Nostoxanthin Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic analysis of the Nostoxanthin gene cluster, primarily focusing on its characterization in Sphingomonas species. This compound, a xanthophyll carotenoid, is of significant interest due to its potential antioxidant properties.[1] This document outlines the genetic basis of its biosynthesis, presents quantitative data on its production, and offers detailed protocols for key experimental procedures.

The this compound Biosynthesis Gene Cluster

Genetic analysis has revealed a conserved cluster of genes responsible for the biosynthesis of this compound.[1][2][3] The core genes and their respective functions are summarized in Table 1. The arrangement of these genes can vary slightly between different bacterial species.

Table 1: Core Genes of the this compound Biosynthesis Cluster and Their Functions.

GeneEnzyme NameFunction in this compound Biosynthesis
crtBPhytoene (B131915) synthaseCatalyzes the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene, the first committed step in carotenoid biosynthesis.[1][2][3]
crtIPhytoene desaturaseIntroduces four double bonds into phytoene to produce lycopene (B16060).[1][2][3]
crtYLycopene beta-cyclaseCatalyzes the cyclization of lycopene to form β-carotene.[1][2][3]
crtZBeta-carotene hydroxylaseAdds hydroxyl groups to the β-ionone rings of β-carotene to produce zeaxanthin (B1683548).[3][4][5]
crtG2,2'-β-hydroxylaseA key enzyme that introduces hydroxyl groups at the C-2 and C-2' positions of the β-rings, converting zeaxanthin to this compound.[3][4][5][6]

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the central metabolic precursor, Geranylgeranyl pyrophosphate (GGPP), is a multi-step enzymatic process. The pathway, elucidated through gene inactivation and heterologous expression studies, is depicted below.[4][6]

Nostoxanthin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI BetaCarotene β-Carotene Lycopene->BetaCarotene crtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin crtZ This compound This compound Zeaxanthin->this compound crtG

A simplified diagram of the this compound biosynthesis pathway.

Quantitative Analysis of this compound Production

The production of this compound can be optimized by manipulating fermentation conditions. The following table summarizes production yields in Sphingomonas sp. under fed-batch fermentation.

Table 2: this compound Production Metrics in Sphingomonas sp. COS14-R2.

ParameterValue
This compound Concentration217.22 ± 9.60 mg L⁻¹
Selectivity72.32%
Productivity2.59 g/L/h

Data obtained from fed-batch fermentation under optimized conditions (35 °C, pH 7.5, 40 g L⁻¹ glucose, 5 g L⁻¹ yeast extract)[1][3].

Experimental Protocols for Genetic Analysis

A systematic approach is required for the genetic analysis of the this compound gene cluster. The following workflow outlines the key experimental stages.

Experimental_Workflow cluster_genomic Genomic Analysis cluster_functional Functional Characterization cluster_analysis Analysis GenomicDNA Genomic DNA Isolation PCR PCR Amplification of crt Genes GenomicDNA->PCR GeneExpression Gene Expression Analysis (qRT-PCR) GenomicDNA->GeneExpression Cloning Cloning into Expression Vector PCR->Cloning Sequencing DNA Sequencing Cloning->Sequencing HeterologousExpression Heterologous Expression in E. coli Cloning->HeterologousExpression GeneInactivation Gene Inactivation by Homologous Recombination Sequencing->GeneInactivation HPLC HPLC Analysis of Carotenoids GeneInactivation->HPLC HeterologousExpression->HPLC

Experimental workflow for the genetic analysis of the this compound gene cluster.
Gene Cloning and Sequencing

Objective: To isolate and determine the nucleotide sequence of the crt genes.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the target bacterium (e.g., Sphingomonas sp.) using a commercial DNA extraction kit.

  • Primer Design: Design primers based on conserved regions of the target crt genes from related species.

  • PCR Amplification: Amplify the target genes using PCR. A typical reaction mixture includes:

    • 50-100 ng of genomic DNA

    • 0.5 µM of each primer

    • 200 µM of dNTPs

    • 1X PCR buffer

    • 1-2 units of a high-fidelity DNA polymerase

    • Nuclease-free water to a final volume of 25-50 µL.

    • PCR cycling conditions should be optimized based on the primers and polymerase used.

  • Gel Electrophoresis and Purification: Verify the size of the PCR products on an agarose (B213101) gel and purify the desired fragments using a gel extraction kit.

  • Cloning: Ligate the purified PCR products into a suitable cloning vector (e.g., pGEM-T Easy Vector).

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Screening and Sequencing: Select positive clones and send the purified plasmids for Sanger sequencing.

Gene Inactivation by Homologous Recombination

Objective: To create knockout mutants to confirm gene function.

Methodology (Recombineering):

  • Construct a Gene-Targeting Cassette:

    • Amplify an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) with primers that have 50-70 bp extensions homologous to the regions flanking the target crt gene.

  • Prepare Electrocompetent Cells:

    • Grow the target bacterium containing a plasmid expressing the λ Red recombination proteins (Gam, Bet, and Exo) to mid-log phase.

    • Induce the expression of the recombination proteins, often by a temperature shift (e.g., 42°C for 15 minutes).

    • Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.

  • Electroporation: Electroporate the purified gene-targeting cassette into the prepared electrocompetent cells.

  • Selection and Verification:

    • Plate the cells on a selective medium containing the appropriate antibiotic.

    • Verify the correct insertion of the resistance cassette and deletion of the target gene by PCR and sequencing.

Heterologous Expression in E. coli

Objective: To functionally characterize the crt genes by expressing them in a non-carotenogenic host or a host accumulating a specific carotenoid precursor.

Methodology:

  • Construct Expression Plasmids: Clone the full-length coding sequence of the crt gene into an E. coli expression vector under the control of an inducible promoter (e.g., lac promoter).

  • Transformation: Transform the expression plasmid into an appropriate E. coli strain. This could be:

    • A non-carotenogenic strain to observe the function of a single gene.

    • An engineered strain that accumulates a specific carotenoid (e.g., β-carotene or zeaxanthin) to test the function of downstream enzymes like crtG.

  • Induction and Cultivation:

    • Grow the transformed E. coli in a suitable medium (e.g., LB) at 37°C.

    • Induce gene expression with the appropriate inducer (e.g., IPTG) and continue cultivation, often at a lower temperature (e.g., 20-28°C) to improve protein folding and pigment accumulation.

  • Pigment Extraction and Analysis: Extract the carotenoids from the cell pellet and analyze them by HPLC.

HPLC Analysis of Carotenoids

Objective: To separate, identify, and quantify this compound and its precursors.

Methodology:

  • Sample Preparation (Pigment Extraction):

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Extract the pigments by resuspending the pellet in a solvent mixture, typically acetone (B3395972), methanol, or a combination thereof. Sonication or bead beating can be used to enhance extraction efficiency.

    • Centrifuge to pellet cell debris and collect the supernatant containing the carotenoids.

    • Dry the extract under a stream of nitrogen and redissolve in a suitable solvent for HPLC analysis (e.g., acetone or methyl tert-butyl ether).

  • HPLC Conditions:

    • Column: A C30 reverse-phase column is often preferred for the separation of carotenoid isomers. A C18 column can also be used.

    • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol, methyl tert-butyl ether, and water.

    • Detection: Use a photodiode array (PDA) detector to monitor the absorbance spectrum of the eluting compounds. Carotenoids typically have characteristic absorbance maxima between 400 and 500 nm.

    • Quantification: Compare the peak areas of the samples to a standard curve of purified this compound.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of the crt genes under different conditions.

Methodology:

  • RNA Extraction:

    • Harvest bacterial cells from different growth phases or experimental conditions.

    • Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • Primer Design: Design specific primers for the target crt genes and a suitable reference gene (e.g., 16S rRNA) for normalization.

  • qRT-PCR Reaction:

    • Perform the real-time PCR using a SYBR Green-based master mix. A typical reaction includes:

      • cDNA template

      • 0.2-0.5 µM of each primer

      • 1X SYBR Green master mix

      • Nuclease-free water

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

References

An In-depth Technical Guide to the Precursors of the Nostoxanthin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin, a xanthophyll carotenoid with the chemical structure (2R,3R,2′R,3′R)-β,β-Carotene-2,3,2′,3′-tetrol, is a yellow pigment found in various bacteria and cyanobacteria. Its potential as a potent antioxidant makes it a compound of significant interest for the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of this compound, particularly its precursors, is fundamental for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the precursors involved in this compound biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound originates from the common carotenoid precursor, β-carotene. The pathway involves a series of hydroxylation steps to introduce hydroxyl groups onto the β-ionone rings of the β-carotene backbone. The key precursors in this pathway are sequential intermediates leading to the final this compound product.

The established biosynthetic route proceeds as follows:

β-Carotene → Zeaxanthin (B1683548)Caloxanthin (B1256972) → this compound

This multi-step conversion is primarily catalyzed by two key enzymes:

  • β-carotene hydroxylase (CrtZ): This enzyme is responsible for the hydroxylation of the C3 and C3' positions of the β-ionone rings of β-carotene, leading to the formation of zeaxanthin.

  • 2,2'-β-hydroxylase (CrtG): This enzyme catalyzes the hydroxylation of the C2 and C2' positions of the β-ionone rings. It acts on zeaxanthin to produce caloxanthin, and subsequently on caloxanthin to yield this compound.[1][2]

The overall biosynthetic pathway can be visualized as a linear progression from the foundational precursor, β-carotene.

Nostoxanthin_Pathway BC β-Carotene ZX Zeaxanthin BC->ZX CrtZ CX Caloxanthin ZX->CX CrtG NX This compound CX->NX CrtG

Fig. 1: The biosynthetic pathway of this compound from β-carotene.

Quantitative Data on this compound Production

While precise enzymatic conversion efficiencies for each step of the this compound pathway are not extensively documented in the literature, studies on various this compound-producing microorganisms, primarily from the Sphingomonas genus, provide valuable quantitative data on overall production. This data is crucial for assessing the potential of these organisms as production hosts and for identifying potential bottlenecks in the pathway.

MicroorganismPrecursors Identified in CultureThis compound Yield (mg/L)This compound Productivity (mg/L/h)Other Carotenoids DetectedReference
Sphingomonas sp. SG73β-cryptoxanthin, Zeaxanthin, CaloxanthinNot specifiedNot specifiedβ-carotene[2]
Sphingomonas elodea ATCC 31461β-Carotene, Zeaxanthin, CaloxanthinNot specifiedNot specified-[3]
Sphingomonas sp. COS14-R2β-Carotene, Lutein, Zeaxanthin217.22 ± 9.602.59-[4][5]
Brevundimonas sp. SD212-Not specified for this compoundNot specified2-hydroxyastaxanthin[1][6]

Note: The presence of precursor compounds in the culture extracts of wild-type and mutant strains provides strong evidence for their role in the biosynthetic pathway. The yields and productivities reported are for optimized fermentation processes and serve as a benchmark for future engineering efforts.

Experimental Protocols

Detailed, step-by-step protocols for the heterologous production and analysis of this compound are essential for researchers aiming to study and engineer this pathway. The following sections outline key experimental procedures.

Heterologous Production of this compound in E. coli

This protocol describes the expression of the this compound biosynthetic genes in E. coli, a common host for metabolic engineering.

1. Plasmid Construction:

  • Obtain the coding sequences for crtZ and crtG from a known this compound producer, such as Sphingomonas elodea or Brevundimonas sp. SD212.

  • Clone the crtZ and crtG genes into a suitable E. coli expression vector (e.g., pUC18-based vectors) under the control of an inducible promoter (e.g., lac promoter).

  • Co-transform the resulting plasmids into an E. coli strain engineered to produce the precursor β-carotene. This can be achieved by using a strain already carrying a plasmid with the necessary genes for β-carotene synthesis (crtE, crtB, crtI, crtY).

2. Expression and Cultivation:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 20-25°C) for 24-48 hours to allow for protein expression and carotenoid production.

3. Carotenoid Extraction:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with distilled water.

  • Extract the carotenoids by resuspending the cell pellet in a suitable organic solvent, such as acetone (B3395972) or a mixture of methanol (B129727) and chloroform (B151607) (1:2, v/v).

  • Vortex or sonicate the mixture to ensure complete extraction.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

  • Repeat the extraction process until the cell pellet is colorless.

  • Combine the supernatants and evaporate the solvent under a stream of nitrogen.

  • Resuspend the dried carotenoid extract in a small volume of a suitable solvent (e.g., acetone or MTBE) for analysis.

Quantitative Analysis of this compound and its Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying carotenoids.

1. HPLC System and Column:

  • Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • The HPLC system should be equipped with a photodiode array (PDA) or UV-Vis detector.

2. Mobile Phase and Gradient:

  • A common mobile phase system for separating this compound and its precursors is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

  • An example of a gradient program:

    • Start with 80% methanol, 15% MTBE, 5% water.

    • Linearly increase to 50% methanol, 45% MTBE, 5% water over 20 minutes.

    • Hold for 10 minutes.

    • Return to the initial conditions and equilibrate for 10 minutes before the next injection.

  • The flow rate is typically set to 1 mL/min.

3. Detection and Quantification:

  • Monitor the elution of carotenoids at their maximum absorption wavelengths (λmax), typically between 450 and 480 nm.

  • Identify the peaks corresponding to β-carotene, zeaxanthin, caloxanthin, and this compound by comparing their retention times and absorption spectra with authentic standards.

  • Quantify the amount of each carotenoid by integrating the peak area and comparing it to a standard curve generated with known concentrations of the respective standards.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Extraction Carotenoid Extraction Evaporation Solvent Evaporation Extraction->Evaporation Resuspension Resuspension in Injection Solvent Evaporation->Resuspension Injection Sample Injection Resuspension->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA/UV-Vis Detection (450-480 nm) Separation->Detection Peak_ID Peak Identification (Retention Time & Spectra) Detection->Peak_ID Quantification Quantification (Peak Area vs. Standard Curve) Peak_ID->Quantification

Fig. 2: Experimental workflow for HPLC analysis of this compound precursors.

Conclusion

The biosynthesis of this compound from the precursor β-carotene involves the key intermediates zeaxanthin and caloxanthin, with the enzymatic conversions primarily driven by CrtZ and CrtG hydroxylases. While quantitative data on the step-wise conversion efficiencies remain an area for further investigation, the overall production yields in microorganisms like Sphingomonas species highlight the potential for biotechnological production. The provided experimental protocols for heterologous expression and HPLC analysis offer a foundational framework for researchers to delve into the functional characterization and metabolic engineering of the this compound biosynthetic pathway. Further research focusing on the kinetic properties of the involved enzymes and metabolic flux analysis will be crucial for rationally designing and optimizing microbial cell factories for high-level this compound production.

References

Methodological & Application

Application Notes & Protocols for Nostoxanthin Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the extraction, purification, and quantification of nostoxanthin from bacterial cultures. This compound, a xanthophyll carotenoid with potent antioxidant properties, is a promising candidate for applications in the pharmaceutical, cosmetic, and nutraceutical industries. The protocols outlined below are compiled from established methodologies for bacterial strains, particularly Sphingomonas species, which are known for their high this compound production.

Quantitative Data Summary

The following table summarizes key quantitative data from this compound extraction and production experiments using different Sphingomonas strains.

ParameterSphingomonas sp. COS14-R2Sphingomonas sp. SG73Reference
This compound Concentration 217.22 ± 9.60 mg L⁻¹ (in fed-batch culture)Production increased 2.5-fold with 1.8% sea salt[1][2][3]
Purity of this compound 72.32% selectivity in fed-batch cultureApproximately 97% of total carotenoids[1][4][5]
Optimal Culture Temperature 35 °C22 °C[1][3][4]
Optimal Culture pH 7.5Not specified[1][3]
Dry Cell Biomass Up to 10 g L⁻¹Not specified[1][3]

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing bacteria and the subsequent extraction, purification, and analysis of this compound.

Protocol 1: Cultivation of Sphingomonas sp.

1. Media Preparation and Inoculation:

  • Prepare R2A or YM liquid medium. For enhanced production in some strains, supplement the medium with artificial sea salt (e.g., 1.8%).[4][6]

  • Inoculate a 50 mL baffled Erlenmeyer flask containing 10 mL of the sterile medium with a single colony of Sphingomonas sp.

  • Incubate the pre-culture at the optimal temperature for the specific strain (e.g., 22 °C for SG73, 28-35 °C for COS14-R2) with agitation (e.g., 150-200 rpm) for 24-48 hours.[1][3][4]

2. Large-Scale Culture:

  • Inoculate a larger volume of fresh medium with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.15.

  • Continue incubation under the same conditions for 72-96 hours, or until maximum cell density and pigmentation are achieved.[1][4] For fed-batch fermentation to achieve higher yields, a controlled feeding strategy with a concentrated glucose solution can be implemented.[1][3]

Protocol 2: this compound Extraction

1. Cell Harvesting:

  • Harvest the bacterial cells from the culture medium by centrifugation at 8,000-10,000 × g for 10-20 minutes at 4 °C.[3][4]

  • Wash the cell pellet twice with deionized water to remove residual medium components.

  • The cell pellet can be freeze-dried for long-term storage at -80 °C before extraction.[1][3][7]

2. Extraction Procedure:

  • Method A: Acetone (B3395972) Extraction

    • Soak the freeze-dried biomass (e.g., 5.33 g) in acetone (1:10 w/v) in a screw-capped flask.[1]

    • Perform the extraction at room temperature with continuous magnetic stirring at 600 rpm.[1]

  • Method B: Methanol (B129727) Extraction

    • Mix 100 mg of freeze-dried cells with 10 mL of methanol.

    • Shake the mixture at 200 rpm at 25 °C for 12 hours.[7]

  • Method C: Methanol/Tetrahydrofuran (B95107) Extraction

    • This method is often used as the mobile phase in HPLC analysis but can also be adapted for extraction. A common ratio is 8:2 (v/v) methanol to tetrahydrofuran.[4][6]

3. Extract Recovery:

  • After extraction, centrifuge the mixture at 8,000 × g for 10 minutes at 4 °C to pellet the cell debris.[4][7]

  • Collect the supernatant containing the this compound.

  • Dry the supernatant using a rotary evaporator or under a stream of nitrogen gas.[1][3]

Protocol 3: Purification and Quantification

1. Purification by Column Chromatography:

  • Activate silica (B1680970) gel (e.g., 200-200 mesh) at 110 °C for 4 hours.[1][3]

  • Pack a column with the activated silica gel and equilibrate with a non-polar solvent system such as petroleum ether and acetone (e.g., 6:4, v/v).[1][3]

  • Dissolve the dried extract in a minimal amount of the equilibration solvent and load it onto the column.

  • Elute the carotenoids with a gradient of petroleum ether and acetone.[1]

  • Collect the yellow-colored fractions containing this compound.

2. Quantification by High-Performance Liquid Chromatography (HPLC):

  • HPLC System: An HPLC system equipped with a UV-visible or photodiode array (PDA) detector is required.[1][3][4]

  • Column: A C18 or a specialized carotenoid column (e.g., YMC Carotenoid S-5) is recommended.[3][4][7]

  • Mobile Phase: A common mobile phase is a mixture of methanol and tetrahydrofuran (e.g., 8:2, v/v) or a gradient of methanol-MTBE-water.[4][6][7]

  • Detection: Set the detection wavelength to the absorption maximum of this compound, which is typically around 470 nm.[3][4][6]

  • Quantification: Calculate the concentration of this compound by comparing the peak area of the sample to a standard curve prepared with a purified this compound standard.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Sphingomonas species begins with the common carotenoid precursor, β-carotene. The pathway involves sequential hydroxylation steps catalyzed by specific enzymes.

Nostoxanthin_Biosynthesis FPP Farnesyl pyrophosphate (FPP) GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin CrtZ Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG This compound This compound Caloxanthin->this compound CrtG

Caption: Presumed biosynthetic pathway of this compound from FPP in Sphingomonas species.[4][8][9]

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and analysis of this compound from bacterial cultures.

Extraction_Workflow cluster_culture Bacterial Cultivation cluster_extraction Extraction cluster_purification_analysis Purification & Analysis Inoculation Inoculation of Sphingomonas sp. Incubation Incubation & Growth Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting FreezeDrying Freeze-Drying (Optional) Harvesting->FreezeDrying SolventAddition Addition of Organic Solvent (e.g., Acetone, Methanol) Harvesting->SolventAddition FreezeDrying->SolventAddition Extraction Extraction (Stirring/Shaking) SolventAddition->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Drying Drying of Supernatant Centrifugation->Drying Purification Column Chromatography Drying->Purification HPLC HPLC Analysis Purification->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: General experimental workflow for this compound extraction and purification.

References

Application Note: Quantification of Nostoxanthin using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nostoxanthin is a yellow xanthophyll carotenoid found in various microorganisms, including certain species of cyanobacteria and bacteria like Sphingomonas.[1][2][3][4] As a potent antioxidant, this compound is of significant interest to researchers in the fields of biotechnology, pharmacology, and drug development for its potential health benefits. Accurate and reliable quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful analytical technique for the separation, identification, and quantification of carotenoids.[5] This application note provides a detailed protocol for the quantification of this compound from microbial sources using HPLC-DAD.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample extract. A C18 or C30 column is typically used for optimal separation of carotenoids.[5][6] The sample is injected into the HPLC system, and the mobile phase carries it through the column. Compounds are separated based on their differential partitioning between the stationary phase and the mobile phase. The Diode Array Detector measures the absorbance of the eluting compounds across a range of wavelengths. This compound can be identified by its characteristic retention time and UV-Vis absorption spectrum, with maximum absorbance (λmax) typically between 450 nm and 480 nm.[1] Quantification is achieved by creating a calibration curve from known concentrations of a this compound standard and comparing the peak area of the sample to this curve.

Experimental Protocols

1. Materials and Reagents

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD)

    • Reversed-phase C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm)[7][8]

    • Centrifuge

    • Ultrasonic bath

    • Rotary evaporator or nitrogen evaporator

    • Analytical balance

    • Micropipettes

    • Amber glass vials to protect from light[9]

    • Syringe filters (0.22 or 0.45 µm, PTFE)

  • Chemicals and Standards:

    • This compound standard (if available) or a related, certified xanthophyll standard for reference.

    • HPLC-grade solvents: Methanol (MeOH), Acetone (B3395972), Methyl-tert-butyl ether (MTBE), Ethyl Acetate, Acetonitrile (ACN), Water.

    • Reagents: Butylated hydroxytoluene (BHT) as an antioxidant (optional), Ammonium Acetate.

    • Inert gas (Nitrogen or Argon) for sample drying and storage.[9]

2. Standard Solution Preparation

  • Stock Solution: Accurately weigh a small amount of this compound standard and dissolve it in a suitable organic solvent (e.g., acetone or ethanol) in an amber volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL). It is best to store carotenoid standards as stock solutions in a high-purity organic solvent.[9]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase or a compatible solvent to prepare a series of working standards for the calibration curve. A typical concentration range could be 0.5 to 100 µg/mL.

  • Storage: Store all standard solutions at -20°C or lower in amber vials, purged with nitrogen, to prevent degradation from light and oxygen.[9] Carotenoid solutions stored properly at -70°C can be stable for at least 6 months.[9]

3. Sample Preparation: Extraction from Microbial Biomass

This protocol is adapted for this compound extraction from bacterial or cyanobacterial cells.[1][3][4]

  • Cell Harvesting: Centrifuge the microbial culture (e.g., Sphingomonas sp.) to pellet the cells. Wash the cell pellet twice with deionized water to remove residual media.

  • Biomass Lysis: Freeze-dry (lyophilize) the cell pellet to obtain a dry biomass. This improves extraction efficiency.

  • Solvent Extraction:

    • Add a suitable volume of acetone to the dried biomass (e.g., 10 mL per gram of biomass).[4]

    • Use an ultrasonic bath to facilitate cell disruption and pigment extraction at a controlled temperature (e.g., 55°C) until the cells are decolorized.[4]

    • Alternatively, magnetic stirring at room temperature can be used.[1]

  • Extract Collection: Centrifuge the mixture to pellet the cell debris. Carefully collect the supernatant containing the carotenoid extract. Repeat the extraction process on the pellet until it becomes colorless to ensure complete recovery.[3]

  • Concentration: Combine all supernatant fractions. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (<30-40°C).[3]

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., 1 mL). Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial prior to injection.[10]

4. HPLC-DAD Chromatographic Conditions

The following parameters are a general guideline and may require optimization. A C30 column is often preferred for superior separation of carotenoid isomers.[5]

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent
Column YMC Carotenoid C30, 5 µm, 250 x 4.6 mm i.d.[7][8]
Mobile Phase A Methanol / Ammonium Acetate (1.5%) (98:2, v/v)[11] or Methanol with 0.1% Trimethylamine[7]
Mobile Phase B Methyl-tert-butyl ether (MTBE)[7]
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more hydrophobic compounds. Example: 0-25 min, 30% B to 65% B; 25-55 min, 65% B to 5% B.[7] (Optimization is required).
Flow Rate 0.6 - 1.0 mL/min[1][10]
Injection Volume 10 - 20 µL[10][11]
Column Temperature 25 - 30 °C[10][11]
DAD Wavelength Detection: 470 nm (for this compound)[1][12]. Scan Range: 300 - 700 nm to record the full UV-Vis spectrum for peak identification.[1][2]

5. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standards into the HPLC system. Plot the peak area of the this compound standard against its corresponding concentration (µg/mL).

  • Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value >0.998 is generally considered acceptable.[10]

  • Sample Analysis: Inject the prepared sample extract. Identify the this compound peak based on its retention time and by comparing its DAD spectrum with that of the standard.

  • Concentration Calculation: Use the peak area of this compound in the sample and the calibration equation to calculate its concentration in the extract (µg/mL). The final concentration in the original biomass can be calculated by accounting for the initial biomass weight and all dilution factors used during sample preparation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-DAD quantification of carotenoids, which are applicable to a validated this compound method.

ParameterTypical Value / Range
Retention Time (tR) Method-dependent; A recent study identified a peak at 11.38 min for this compound.[1]
Linearity (R²) > 0.998[10]
Limit of Detection (LOD) 0.020 - 0.91 µg/mL (Method and analyte dependent)[8][10]
Limit of Quantification (LOQ) 0.067 - 2.77 µg/mL (Method and analyte dependent)[8][10]
Precision (%RSD) < 2%[13]
Accuracy (Recovery) 85 - 110%

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound.

Nostoxanthin_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Quantification culture Microbial Culture (e.g., Sphingomonas sp.) harvest Cell Harvesting (Centrifugation) culture->harvest extract Solvent Extraction (Acetone & Sonication) harvest->extract concentrate Extract Concentration (Nitrogen Evaporation) extract->concentrate reconstitute Reconstitution & Filtration concentrate->reconstitute hplc HPLC-DAD Analysis reconstitute->hplc Inject Sample standard This compound Standard (Stock & Dilutions) standard->hplc Inject Standards data Data Acquisition (Chromatogram & Spectra) hplc->data quant Quantification (Calibration Curve) data->quant result Final Concentration (mg/g biomass) quant->result

Caption: Experimental workflow for this compound quantification.

The described HPLC-DAD method provides a robust and reliable framework for the quantification of this compound in microbial extracts. Adherence to proper sample preparation, standard handling, and chromatographic procedures is essential for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of this promising carotenoid.

References

Application Notes and Protocols for Nostoxanthin Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin is a yellow xanthophyll pigment with the molecular formula C40H56O4 and a molecular weight of 600.5098 m/z.[1][2][3] It is found in various bacteria and cyanobacteria.[1][2][3] This carotenoid is biosynthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP) and is structurally related to other potent antioxidants like zeaxanthin (B1683548) and astaxanthin (B1665798).[1] Due to its antioxidative properties, this compound is a compound of interest for applications in the pharmaceutical and nutraceutical industries.[1][2][3] This document provides detailed protocols for the purification of this compound using silica (B1680970) gel column chromatography, a robust and effective method for isolating this xanthophyll.

Data Presentation

The following tables summarize quantitative data related to the production and purification of this compound and a closely related xanthophyll, astaxanthin, providing benchmarks for yield, purity, and recovery.

Table 1: this compound Production and Purity

ParameterValueSource OrganismReference
Production Yield 217.22 ± 9.60 mg/LSphingomonas sp. COS14-R2[1][2][3]
Selectivity 72.32%Sphingomonas sp. COS14-R2[1][2][3]
Purity (Post-Purification) ~97% (area%)Sphingomonas sp. SG73[4]
Antioxidant Activity (IC50) 30.97 µg/mLSphingomonas sp. COS14-R2[1]

Table 2: Benchmarking with Astaxanthin Purification via Column Chromatography

ParameterValueSource OrganismReference
Purity (Post-Silica Gel Column) 99.0%Phaffia rhodozyma[5]
Recovery (from Oleoresin) 94%Corynebacterium glutamicum[6]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

Biomass Cultivation and Harvesting

This compound can be produced through fed-batch fermentation of Sphingomonas species.[1][2][3]

  • Culture Conditions: Optimal conditions for this compound production in Sphingomonas sp. COS14-R2 have been reported as 35°C and a pH of 7.5 in a medium containing 40 g/L glucose and 5 g/L yeast extract during dark incubation.[1][2][3]

  • Harvesting: The cell biomass is harvested from the fermentation broth by centrifugation. The harvested cell pellet should be washed twice with deionized water to remove residual media components. The washed biomass can be freeze-dried and stored at -80°C until extraction.[1]

Extraction of Crude this compound
  • Solvent Extraction: The carotenoids are extracted from the dried biomass using acetone (B3395972). The extraction is facilitated by sonication in an ultrasonic bath until the biomass is decolorized.[1]

  • Crude Extract Preparation: The acetone extract is then centrifuged to pellet the cell debris. The supernatant, containing the crude this compound, is collected. The solvent can be evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Column Chromatography Purification

This protocol is based on the successful purification of this compound from Sphingomonas species.[1]

a. Materials and Reagents:

  • Silica gel (200-400 mesh, for column chromatography)

  • Petroleum ether

  • Acetone

  • Anhydrous sodium sulfate

  • Glass chromatography column (e.g., 60 cm length x 5 cm diameter)

  • Cotton or glass wool

  • Collection tubes or flasks

b. Column Preparation (Wet Packing Method):

  • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

  • In a beaker, prepare a slurry of silica gel in petroleum ether.

  • Pour the slurry into the column. Allow the silica gel to settle, tapping the column gently to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase (petroleum ether:acetone, 6:4, v/v) through it until the baseline is stable.

c. Sample Loading:

  • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

  • Alternatively, for less soluble extracts, the "dry loading" method is recommended. To do this, dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the prepared sample to the top of the silica gel bed.

d. Elution and Fraction Collection:

  • Begin the elution with the mobile phase, petroleum ether:acetone (6:4, v/v).

  • Maintain a constant flow rate. The yellow band of this compound will begin to move down the column.

  • Collect the eluate in fractions. Monitor the separation visually by observing the colored bands.

  • Collect the yellow fraction containing this compound.

e. Post-Purification Analysis:

  • The purity of the collected fractions can be assessed by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:acetone (6:4, v/v).[1]

  • For quantitative analysis and confirmation of identity, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) can be used.[1]

Visualizations

Experimental Workflow

Nostoxanthin_Purification_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification & Analysis Fermentation Fed-Batch Fermentation of Sphingomonas sp. Harvesting Centrifugation & Washing Fermentation->Harvesting FreezeDrying Freeze-Drying Harvesting->FreezeDrying Biomass Dry Biomass Extraction Acetone Extraction with Sonication Centrifugation Centrifugation Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation CrudeExtract Crude this compound Extract ColumnChrom Silica Gel Column Chromatography FractionCollection Fraction Collection ColumnChrom->FractionCollection Analysis Purity Analysis (TLC, HPLC-MS) FractionCollection->Analysis Purifiedthis compound Purified This compound Biomass->Extraction CrudeExtract->ColumnChrom

Caption: Experimental workflow for this compound purification.

This compound Biosynthetic Pathway

Nostoxanthin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI BetaCarotene β-Carotene Lycopene->BetaCarotene crtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin crtZ This compound This compound Zeaxanthin->this compound crtG

Caption: Biosynthesis of this compound from GGPP.

Potential Signaling Pathway for this compound's Antioxidant Activity

Given the structural and functional similarities between this compound and Astaxanthin, it is plausible that this compound exerts its antioxidant effects through the Nrf2 signaling pathway. Astaxanthin is a known activator of this pathway.[7][8][9][10]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Inhibition Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Response Cellular Protection & Antioxidant Response Antioxidant_Genes->Cell_Response

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

References

Application Notes and Protocols: DPPH Assay for Nostoxanthin Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin is a xanthophyll carotenoid found in various cyanobacteria and bacteria.[1] Like other carotenoids, it is recognized for its potent antioxidant properties, which are largely attributed to its molecular structure featuring a conjugated polyene chain. This structure enables it to effectively quench singlet oxygen and scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for determining the antioxidant capacity of various compounds.[2] The assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, leading to a measurable color change.

These application notes provide a comprehensive protocol for assessing the antioxidant activity of this compound using the DPPH assay, including data presentation and visualization of the experimental workflow and chemical mechanism.

Principle of the DPPH Assay

The DPPH radical is a stable free radical that exhibits a deep purple color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[2] When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is yellow. The concomitant color change from deep purple to yellow is proportional to the number of radicals scavenged by the antioxidant. The reduction in absorbance at 517 nm is measured spectrophotometrically to quantify the radical scavenging activity. The antioxidant capacity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3]

Data Presentation: Antioxidant Activity of this compound

The antioxidant activity of this compound, as determined by the DPPH radical scavenging assay, is summarized in the table below. The IC50 value represents the concentration of this compound required to inhibit 50% of the DPPH free radicals. For comparison, the IC50 values of common standard antioxidants are also included.

CompoundIC50 Value (µg/mL)SolventReference
This compound 30.97 Ethanol (B145695) [1]
Ascorbic Acid12.14Ethanol[1]
Quercetin7.79Ethanol[1]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for conducting the DPPH assay to evaluate the antioxidant activity of this compound.

Materials and Reagents
  • This compound: Purified compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity grade.

  • Solvent: Ethanol, spectrophotometric grade. (Note: Other solvents like methanol (B129727) or DMSO can be used, but consistency is key. Ethanol is a suitable choice for this compound.[1])

  • Positive Controls: Ascorbic acid, Quercetin, or Trolox.

  • Equipment:

    • UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at 517 nm.

    • Adjustable micropipettes and tips.

    • Vortex mixer.

    • Analytical balance.

    • Volumetric flasks and other standard laboratory glassware.

    • 96-well microplates (if using a microplate reader).

    • Amber-colored bottles or flasks to protect the DPPH solution from light.

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve the DPPH in 100 mL of ethanol in a volumetric flask.

    • Store the solution in an amber-colored bottle and keep it in the dark at 4°C. This solution should be prepared fresh.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of purified this compound.

    • Dissolve it in 1 mL of ethanol. (Note: Gentle warming or sonication may be required to aid dissolution. Carotenoids can be sensitive to light and heat, so prolonged exposure should be avoided.[4])

  • Working this compound Solutions:

    • Prepare a series of dilutions from the this compound stock solution using ethanol. A typical concentration range for testing could be 1, 5, 10, 25, 50, and 100 µg/mL.[1]

  • Positive Control Solutions:

    • Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid at 1 mg/mL in ethanol).

    • From the stock solution, prepare a series of dilutions in a similar concentration range as the this compound working solutions.

Assay Procedure (Microplate Method)
  • Plate Setup:

    • In a 96-well microplate, add 100 µL of the different concentrations of this compound working solutions to respective wells in triplicate.

    • Add 100 µL of the positive control solutions to their designated wells in triplicate.

    • For the control wells (A_control), add 100 µL of ethanol.

    • For the blank wells, add 200 µL of ethanol.

  • Reaction Initiation:

    • To each well (except the blank), add 100 µL of the 0.1 mM DPPH solution.

  • Incubation:

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Calculation
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of radical scavenging activity (% RSA) is calculated using the following formula:

    % RSA = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 Value:

    • Plot a graph of the % RSA (y-axis) against the corresponding this compound concentration (x-axis).

    • The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using a linear regression equation derived from the linear portion of the curve.[3]

Visualizations

DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Analysis prep Solution Preparation stock_nost This compound Stock (e.g., 1 mg/mL in Ethanol) stock_dpph DPPH Stock (0.1 mM in Ethanol) control Positive Control (e.g., Ascorbic Acid) work_nost Serial Dilutions of this compound stock_nost->work_nost add_sample Add 100 µL of Sample/ Control/Solvent to wells work_nost->add_sample add_dpph Add 100 µL of DPPH solution stock_dpph->add_dpph control->add_sample assay Assay Procedure (96-well plate) add_sample->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_rsa Calculate % Radical Scavenging Activity measure->calc_rsa analysis Data Analysis plot Plot % RSA vs. Concentration calc_rsa->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Workflow of the DPPH assay for this compound.

Mechanism of DPPH Radical Scavenging by this compound

Caption: DPPH radical scavenging by hydrogen atom transfer.

References

Application Notes and Protocols for ABTSRadical Scavenging Assay of Nostoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the ABTS Assay

The ABTS assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant. The ABTS•+ is generated through the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[1] The resulting blue-green radical has a stable absorbance at 734 nm.[2] The addition of an antioxidant substance leads to the reduction of the ABTS•+ to its colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance, is indicative of the antioxidant's radical scavenging activity.[3]

cluster_reaction Scavenging Reaction ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Oxidizing_Agent Potassium Persulfate Reduced_ABTS Reduced ABTS (Colorless) ABTS_Radical->Reduced_ABTS Reduction Antioxidant Nostoxanthin (Antioxidant) Oxidized_Antioxidant Oxidized this compound Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Chemical principle of the ABTS radical scavenging assay.

Experimental Protocols

This section provides a detailed methodology for performing the ABTS antioxidant assay, adaptable for use with this compound.

Materials and Reagents
  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate-buffered saline (PBS) or an appropriate buffer (e.g., acetate (B1210297) buffer)

  • Ethanol (B145695) or methanol (B129727) for dissolving samples and standards

  • This compound (or other test compounds)

  • Deionized water

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and other standard laboratory equipment

Preparation of Solutions
  • 7 mM ABTS Stock Solution : Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[2]

  • 2.45 mM Potassium Persulfate Solution : Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[1]

  • ABTS•+ Radical Working Solution :

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[4]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.[4]

    • Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]

  • Trolox Standard Solutions : Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 0-200 µM).

  • This compound Sample Solutions : Prepare solutions of this compound at various concentrations in a suitable solvent. If the solubility of this compound is unknown, it is recommended to test different solvents.

Assay Procedure (96-Well Microplate Format)
  • Add 10 µL of the Trolox standards, this compound samples, or blank (solvent) to the wells of a 96-well microplate.[6]

  • Add 190 µL of the diluted ABTS•+ working solution to each well.[6]

  • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[6][7] The incubation time should be optimized for the specific compound being tested.

  • Measure the absorbance of each well at 734 nm using a microplate reader.[6]

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 7 mM ABTS Stock Solution C Mix ABTS and Potassium Persulfate (1:1 v/v) A->C B Prepare 2.45 mM Potassium Persulfate Solution B->C D Incubate in Dark (12-16h) to form ABTS•+ C->D E Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm D->E G Add 190 µL of Diluted ABTS•+ Solution E->G F Add 10 µL of Sample/Standard/Blank to Microplate Well F->G H Incubate at Room Temperature in the Dark G->H I Measure Absorbance at 734 nm H->I J Calculate Percentage Inhibition I->J L Determine IC50 or TEAC for this compound J->L K Plot Standard Curve (Trolox) K->L

References

Application Notes and Protocols: Nostoxanthin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin is a yellow xanthophyll carotenoid with the molecular formula C₄₀H₅₆O₄, naturally synthesized by various microorganisms, including certain species of cyanobacteria and bacteria like Sphingomonas.[1][2] As a member of the carotenoid family, it possesses significant antioxidant properties, making it a promising candidate for use as a natural food colorant with potential health benefits.[1][2] Its structure, featuring hydroxyl groups on each ionone (B8125255) ring, suggests a more polar nature compared to other carotenoids, which may influence its stability and bioavailability.[1] These application notes provide an overview of this compound's properties, potential applications, and detailed protocols for its extraction, characterization, and analysis.

Physicochemical Properties and Production

This compound is a yellow pigment biosynthesized from zeaxanthin.[2] It is produced by several bacterial species, with recent research highlighting Sphingomonas sp. as a potent source.[1][2]

Production via Microbial Fermentation

Bacterial fermentation is an efficient and sustainable method for large-scale this compound production.[1][2] A recent study on Sphingomonas sp. strain COS14-R2 demonstrated significant production yields under optimized conditions.[1][2]

Table 1: Optimized Fermentation Parameters for this compound Production by Sphingomonas sp. COS14-R2

ParameterOptimal ValueReference
Temperature35 °C[1][2]
pH7.5[1][2]
Carbon Source40 g/L Glucose[1][2]
Nitrogen Source5 g/L Yeast Extract[1][2]
IncubationIn darkness[1][2]
Production Yield 217.22 ± 9.60 mg/L [1][2]

Potential as a Natural Food Colorant

This compound's vibrant yellow color makes it an attractive alternative to synthetic food dyes.[2] However, its stability and color properties in various food matrices need thorough investigation.

Color Properties

Quantitative colorimetric data for this compound is not yet available in the literature. A standardized approach using the CIELAB color space (L, a, b*) is recommended to characterize its color profile.

Table 2: Key Parameters for Color Analysis of this compound

ParameterDescriptionRecommended Protocol
L Lightness (0 = black, 100 = white)Spectrophotometric measurement of this compound solutions at various concentrations and pH values.
a Redness (+) to greenness (-)Spectrophotometric measurement of this compound solutions at various concentrations and pH values.
b *Yellowness (+) to blueness (-)Spectrophotometric measurement of this compound solutions at various concentrations and pH values.
Stability Profile

The stability of carotenoids is influenced by factors such as temperature, light, pH, and the presence of oxygen.[3][4][5][6] While specific stability data for this compound is not available, studies on similar xanthophylls like astaxanthin (B1665798) and fucoxanthin (B1674175) indicate that their degradation often follows first-order kinetics.[3][4][5][6]

Table 3: Factors Affecting Carotenoid Stability and Recommended Assessment Protocols

FactorGeneral Effect on CarotenoidsRecommended Protocol for this compound
Temperature Higher temperatures accelerate degradation.Conduct thermal degradation studies at various temperatures (e.g., 4°C, 25°C, 60°C, 100°C) and monitor this compound concentration over time using HPLC. Calculate degradation rate constants and half-life.
Light Exposure to light, especially UV, causes photo-oxidation.Store this compound solutions under different light conditions (e.g., darkness, ambient light, UV light) and measure concentration changes over time.
pH Stability is pH-dependent; extreme pH values can cause degradation.Prepare this compound solutions in buffers of varying pH (e.g., 3, 5, 7, 9) and monitor for degradation.
Oxygen Oxygen is a major factor in oxidative degradation.Store this compound solutions under aerobic and anaerobic (e.g., nitrogen-purged) conditions and compare degradation rates.

Bioactivity and Potential Health Benefits

This compound's antioxidant capacity suggests potential health-promoting properties, similar to other well-studied carotenoids.

Antioxidant Activity

This compound has demonstrated significant free-radical scavenging activity.[1][2] Its antioxidant capacity is reported to be greater than that of zeaxanthin.[1]

Table 4: In Vitro Antioxidant Activity of this compound

AssayResultReference
DPPH Radical Scavenging 75.49 ± 0.3% (at 50 µg/mL)[1]
IC₅₀ Value (DPPH) 30.97 µg/mL[1]
Potential Modulation of Signaling Pathways

While direct evidence for this compound is pending, the structurally similar carotenoid astaxanthin is known to modulate key signaling pathways involved in oxidative stress and inflammation, such as Nrf2/Keap1 and NF-κB.[7][8][9] It is hypothesized that this compound may exert similar effects.

Signaling_Pathway_Hypothesis cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Nrf2 Nrf2 Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Keap1->Nrf2 NF-kB NF-kB Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response IkB IkB IKK->IkB IkB->NF-kB This compound This compound This compound->Keap1 ? This compound->IKK ?

Hypothesized modulation of Nrf2 and NF-κB pathways by this compound.

Safety and Toxicology

The producing organism, Sphingomonas sp., is generally considered safe.[1] However, comprehensive toxicological studies on purified this compound are required to establish its safety for human consumption as a food additive. For related carotenoids like astaxanthin, extensive safety data is available, and it is considered safe with no adverse effects at high doses.[1][10]

Experimental Protocols

Extraction and Purification of this compound from Sphingomonas sp.

This protocol is adapted from the methodology described for Sphingomonas sp. strain COS14-R2.[1][2]

Extraction_Workflow start Start: Fermentation Broth harvest Harvest Biomass (Centrifugation) start->harvest wash Wash Biomass (Deionized Water) harvest->wash lyophilize Freeze-Drying (Lyophilization) wash->lyophilize extract Solvent Extraction (e.g., Acetone/Methanol) lyophilize->extract concentrate Concentrate Extract (Rotary Evaporation) extract->concentrate purify Column Chromatography (Silica Gel) concentrate->purify analyze Analysis (HPLC, LC-MS/MS) purify->analyze end End: Purified this compound analyze->end

Workflow for this compound extraction and purification.

Protocol Steps:

  • Harvesting: Centrifuge the fermentation broth to pellet the bacterial cells.

  • Washing: Wash the cell biomass twice with deionized water to remove residual media components.

  • Drying: Lyophilize (freeze-dry) the washed biomass. Store the dried biomass at -80°C until extraction.

  • Extraction: Extract the carotenoids from the dried biomass using a suitable organic solvent (e.g., a mixture of petroleum ether and acetone).

  • Purification:

    • Prepare a silica (B1680970) gel column (200-400 mesh) and equilibrate with an appropriate solvent system (e.g., petroleum ether:acetone, 6:4 v/v).[1][2]

    • Load the concentrated carotenoid extract onto the column.

    • Elute the column with the solvent system, collecting the yellow this compound fraction.

  • Analysis: Confirm the purity and identity of this compound using HPLC, UV-Vis spectrophotometry, and LC-MS/MS.

Green Extraction Technologies

To align with sustainable practices, alternative "green" extraction methods should be considered for larger-scale production.

Table 5: Potential Green Extraction Methods for this compound

MethodPrincipleAdvantages
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Reduced extraction time, lower solvent consumption, and lower temperatures.[11][12][13][14]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.Faster extraction, reduced solvent use, and higher yields.[11][12][13][14]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO₂) as the extraction solvent.Environmentally friendly, non-toxic, and highly selective.[11][12][14]
Quantification of Antioxidant Activity (DPPH Assay)

This protocol is based on the method used to evaluate the radical scavenging activity of this compound.[2]

  • Prepare a stock solution of purified this compound (1 mg/mL) in ethanol.

  • Create a series of dilutions from the stock solution (e.g., 0.8 to 100 µg/mL).

  • Prepare a standard solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

  • In a 96-well plate, mix the this compound dilutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Future Outlook and Research Needs

This compound shows considerable promise as a natural food colorant with added health benefits. However, further research is essential to bridge the existing knowledge gaps. Key areas for future investigation include:

  • Comprehensive Stability Testing: Evaluating the stability of this compound in various food matrices under typical processing and storage conditions.

  • Detailed Color Characterization: Determining the CIELAB Lab* values to provide a quantitative measure of its color.

  • Toxicological Studies: Conducting rigorous safety assessments to establish an Acceptable Daily Intake (ADI).

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion of this compound in vivo.

  • Clinical Trials: Exploring the potential health benefits of this compound in human studies.

By addressing these research areas, the full potential of this compound as a valuable ingredient for the food and nutraceutical industries can be realized.

References

Investigating the Anti-inflammatory Properties of Nostoxanthin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin, a xanthophyll carotenoid, is a pigment found in various cyanobacteria and algae. Like other carotenoids, it possesses potent antioxidant properties which are closely linked to its potential as an anti-inflammatory agent. Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The exploration of natural compounds like this compound for their anti-inflammatory capabilities presents a promising avenue for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of this compound. The protocols detailed below are based on established in vitro and in vivo methods for evaluating the anti-inflammatory effects of natural products, with specific examples adapted for the study of carotenoids. While direct quantitative data for this compound is limited in publicly available literature, data for the closely related and well-studied carotenoid, astaxanthin (B1665798), is provided as a reference point to guide experimental design and interpretation.

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of many carotenoids, including potentially this compound, are mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The two primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4] Carotenoids like astaxanthin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[1][2]

MAPK Signaling Pathway:

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[3] Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of inflammatory genes. Astaxanthin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[3]

Data Presentation: Quantitative Anti-inflammatory Effects

Table 1: In Vitro Anti-inflammatory Activity of Astaxanthin

AssayCell LineInflammatory StimulusAstaxanthin ConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS (10 µg/mL)10-100 µMDose-dependent inhibition of NO production.[2]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesLPS (10 µg/mL)~30 µM (IC50)Inhibition of PGE2 production.[2]
TNF-α ProductionRAW 264.7 MacrophagesLPS (10 µg/mL)10-100 µMDose-dependent reduction in TNF-α secretion.[1]
IL-6 ProductionRAW 264.7 MacrophagesLPS (1 µg/mL)20-40 µMSignificant reduction in IL-6 expression.[5]
iNOS Protein ExpressionRAW 264.7 MacrophagesLPS (10 µg/mL)50 µMComplete inhibition of iNOS protein expression.[2]
COX-2 Protein ExpressionRAW 264.7 MacrophagesLPS (10 µg/mL)50 µMInhibition of COX-2 protein expression.[2]

Table 2: In Vivo Anti-inflammatory Activity of Astaxanthin

Animal ModelInflammatory StimulusAstaxanthin DosageEffectReference
Male Lewis RatsLipopolysaccharide (LPS)100 mg/kgSuppressed endotoxin-induced uveitis, comparable to 10 mg/kg prednisolone.[6]
BALB/c MiceLipopolysaccharide (LPS)40 mg/kgSuppressed serum levels of NO, PGE2, TNF-α, and IL-1β.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol describes the use of the murine macrophage cell line RAW 264.7, a widely used model for studying inflammation.[7][8]

1.1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (a suggested starting range would be 1-100 µM, dissolved in a suitable solvent like DMSO) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis). Include a non-stimulated control group.

1.2. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.[5][8]

1.3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][7]

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

1.4. Western Blot Analysis for iNOS and COX-2 Expression:

  • After the designated treatment period (e.g., 12-24 hours), wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA or Bradford assay).

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10][11][12]

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.[9][10]

1.5. Quantitative PCR (qPCR) for Inflammatory Gene Expression:

  • Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[13][14]

  • Perform qPCR using SYBR Green or TaqMan probes with specific primers for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[13][15][16][17]

  • The qPCR program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

  • Analyze the relative gene expression using the ΔΔCt method.[13][16]

1.6. NF-κB Activation Assay:

  • NF-κB activation can be assessed by measuring its nuclear translocation.

  • After treatment, fractionate the cells to separate the cytoplasmic and nuclear extracts.

  • Perform a Western blot on the nuclear extracts using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates activation.

  • Alternatively, use an immunofluorescence assay. Fix and permeabilize the cells, then stain with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). Visualize the translocation of p65 to the nucleus using a fluorescence microscope.

Protocol 2: In Vivo Anti-inflammatory Assay - Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol outlines a common in vivo model to study systemic inflammation.

2.1. Animal Treatment:

  • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses for a specified period before inducing inflammation. Include a vehicle control group. A positive control group treated with a known anti-inflammatory drug like dexamethasone (B1670325) can also be included.

  • Induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg) intraperitoneally.[2]

  • At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood and relevant tissues for analysis.

2.2. Measurement of Serum Cytokines:

  • Collect blood via cardiac puncture or from the tail vein and prepare serum.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits as described in Protocol 1.3.[1][2]

2.3. Analysis of Tissue Inflammation:

  • Harvest organs such as the liver, lungs, and spleen.

  • Homogenize the tissues to prepare lysates for Western blot analysis of iNOS and COX-2 expression (as in Protocol 1.4) or for qPCR analysis of inflammatory gene expression (as in Protocol 1.5).

  • Alternatively, fix the tissues in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.

Visualization of Signaling Pathways and Workflows

To facilitate a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_nfkb NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IkB-a IKK->IkBa Phosphorylates NFkB_IkBa NF-kB/IkB-a (Inactive) NFkB NF-kB NFkB_nuc NF-kB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Degradation of IkB-a Inflammation Pro-inflammatory Genes (TNF-a, IL-6, iNOS, COX-2) NFkB_nuc->Inflammation Induces Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibits G cluster_mapk MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Induces This compound This compound This compound->MAPK Inhibits Phosphorylation G cluster_workflow In Vitro Experimental Workflow Start Start CellCulture Culture RAW 264.7 Macrophages Start->CellCulture Treatment Pre-treat with This compound CellCulture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Harvest Harvest Supernatant and Cell Lysates Stimulation->Harvest NO_Assay Nitric Oxide (Griess Assay) Harvest->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Harvest->Cytokine_Assay Western_Blot Protein Expression (Western Blot) Harvest->Western_Blot qPCR Gene Expression (qPCR) Harvest->qPCR End End

References

Exploring the Anticancer Potential of Nostoxanthin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin, a xanthophyll carotenoid, is a natural pigment found in various microorganisms. Structurally related to the well-studied astaxanthin (B1665798), this compound possesses a unique molecular framework that suggests potential biological activities of interest to cancer research. While direct studies on the anticancer effects of this compound are limited, the extensive research on its analogue, astaxanthin, provides a strong rationale and a methodological blueprint for investigating its potential as a therapeutic agent.

These application notes provide a comprehensive guide for researchers to explore the anticancer properties of this compound. We present detailed protocols for key in vitro assays and summarize the known anticancer activities of the closely related molecule, astaxanthin, to serve as a benchmark for these studies. The information herein is intended to facilitate a systematic evaluation of this compound's efficacy and mechanism of action against various cancer cell types.

Data Presentation: Anticancer Activity of the Analogous Carotenoid, Astaxanthin

Due to the limited availability of quantitative data on this compound, we present the 50% inhibitory concentration (IC50) values for astaxanthin across a range of human cancer cell lines. This data, summarized from multiple studies, serves as a valuable reference for designing experiments and interpreting results for this compound.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
Breast Cancer
MCF-7Breast Adenocarcinoma2348MTT
MDA-MB-231Breast Adenocarcinoma>100 (significant viability decrease at 100 µM)24MTT
BT-474Breast Ductal Carcinoma3648MTT
SKBR3Breast Adenocarcinoma3748MTT
Colon Cancer
HCT116Colorectal Carcinoma4-16 (dose-dependent inhibition)24-72MTT
HT29Colorectal Adenocarcinoma4-16 (dose-dependent inhibition)24-72MTT
LS-180Colorectal Adenocarcinoma50-150 (dose-dependent apoptosis)24Real-time PCR
Gastric Cancer
KATO-IIIGastric Carcinoma>100 (significant proliferation suppression at 50-100 µM)48MTT
SNU-1Gastric Carcinoma>100 (significant proliferation suppression at 50-100 µM)48MTT
Hepatocellular Carcinoma
CBRH-7919Hepatoma3924MTT
Leukemia
K562Chronic Myelogenous Leukemia>10 (effective growth inhibition at 10 µM)Not SpecifiedNot Specified
Osteosarcoma
MG-63Osteosarcoma12.36 µg/mL (~20.7 µM)Not SpecifiedMTT
Prostate Cancer
DU145Prostate Carcinoma<200 (50% proliferation suppression at 200 µM)48MTT
Glioblastoma
U251-MGGlioblastoma25.424WST-1

Key Anticancer Mechanisms of Astaxanthin (as a proxy for this compound)

Studies on astaxanthin have revealed its multifaceted anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. These effects are mediated by the modulation of several critical signaling pathways.

Induction of Apoptosis

Astaxanthin has been shown to induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Astaxanthin-Induced Apoptosis Signaling Pathway Astaxanthin Astaxanthin ROS ↑ ROS Generation Astaxanthin->ROS MAPK MAPK Activation (p38, JNK, ERK) Astaxanthin->MAPK PI3K_Akt PI3K/Akt Pathway Inhibition Astaxanthin->PI3K_Akt ROS->MAPK p53 ↑ p53 Activation MAPK->p53 Bcl2_BclxL ↓ Bcl-2/Bcl-xL Expression PI3K_Akt->Bcl2_BclxL inhibition Bax_Bak ↑ Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Dysfunction Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Astaxanthin-Induced Apoptosis Signaling Pathway
Induction of Cell Cycle Arrest

Astaxanthin can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase.[2][3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Astaxanthin-Induced Cell Cycle Arrest Astaxanthin Astaxanthin p53 ↑ p53 Expression Astaxanthin->p53 p27 ↑ p27 Expression Astaxanthin->p27 p21 ↑ p21 Expression p53->p21 Cyclin_CDK Cyclin/CDK Complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2) p21->Cyclin_CDK inhibition Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest p27->Cyclin_CDK inhibition p27->Cell_Cycle_Arrest Rb Rb Phosphorylation Cyclin_CDK->Rb G1_S_Transition G1/S Transition E2F E2F Release Rb->E2F inhibition E2F->G1_S_Transition

Astaxanthin-Induced Cell Cycle Arrest

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's anticancer potential.

Experimental Workflow

Experimental Workflow for Anticancer Potential Assessment Start Start: this compound (or other test compound) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Experimental Workflow
Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and activation of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or activation.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic investigation of the anticancer potential of this compound. By leveraging the extensive knowledge of the related carotenoid, astaxanthin, researchers can efficiently design and execute experiments to elucidate the efficacy and mechanisms of action of this compound. The detailed methodologies for assessing cell viability, apoptosis, cell cycle progression, and key signaling pathways will enable a thorough evaluation of this promising natural compound for its potential application in cancer therapy.

References

Application Notes and Protocols: Nostoxanthin as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key contributing factor to this neuronal damage is oxidative stress and neuroinflammation. Consequently, there is a growing interest in identifying natural compounds with potent antioxidant and anti-inflammatory properties that can serve as neuroprotective agents.

Nostoxanthin, a xanthophyll carotenoid, is a promising candidate for neuroprotection. While direct research on this compound's neuroprotective effects is emerging, its structural similarity to the well-studied carotenoid, astaxanthin (B1665798), suggests it may possess comparable potent antioxidant, anti-inflammatory, and anti-apoptotic properties. Astaxanthin has been shown to cross the blood-brain barrier, making it an effective agent in the central nervous system.[1][2] It is hypothesized that this compound shares these capabilities, offering a therapeutic potential for neurological disorders.

These application notes provide a comprehensive guide for researchers to investigate the neuroprotective effects of this compound. The protocols detailed below are largely based on established methodologies for the closely related compound, astaxanthin, and should be adapted and validated for this compound.

Proposed Neuroprotective Mechanisms of this compound

This compound is anticipated to exert its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and inflammation. The proposed key mechanisms involve the modulation of the Nrf2 and NF-κB signaling pathways.

  • Antioxidant Effects via Nrf2 Pathway Activation: this compound is expected to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[2][6] This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

  • Anti-inflammatory Effects via NF-κB Pathway Inhibition: Chronic neuroinflammation, often mediated by activated microglia, contributes significantly to neurodegeneration. This compound is proposed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS).[7][8][9] By suppressing the NF-κB pathway, this compound can dampen the inflammatory cascade in the brain.

  • Anti-Apoptotic Effects: By reducing oxidative stress and inflammation, this compound is also likely to inhibit apoptosis (programmed cell death) of neurons. This is expected to occur through the regulation of the Bcl-2 family of proteins, increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.[2][10]

Nostoxanthin_Signaling_Pathways cluster_stress Cellular Stressors cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammatory Stimuli Inflammatory Stimuli IkB IκB Inflammatory Stimuli->IkB This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates This compound->IkB prevents degradation ARE ARE Nrf2->ARE translocates & binds Keap1->Nrf2 inhibits Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) NFkB->Proinflammatory_Genes promotes transcription IkB->NFkB inhibits Reduced_Inflammation Reduced Inflammation Proinflammatory_Genes->Reduced_Inflammation Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Inhibited_Apoptosis Inhibited Apoptosis Reduced_Oxidative_Stress->Inhibited_Apoptosis Reduced_Inflammation->Neuroprotection Reduced_Inflammation->Inhibited_Apoptosis Inhibited_Apoptosis->Neuroprotection

Proposed neuroprotective signaling pathways of this compound.

Data Presentation

The following tables summarize quantitative data from studies on astaxanthin, which are provided as a reference for designing experiments with this compound.

Table 1: In Vitro Neuroprotective Effects of Astaxanthin

Cell LineNeurotoxinAstaxanthin ConcentrationOutcomeReference
SH-SY5YH₂O₂ (50µM)250-1000 nMAttenuated cell viability loss[11]
SH-SY5YAβ oligomers (500 nM)0.1 µMPrevented mitochondrial H₂O₂ generation[6]
Primary Cortical NeuronsGlutamate5 µMReduced neuronal death and ROS formation[12]
PC-12Aβ₁₋₄₂Not specifiedAnti-apoptotic and antioxidant activities[6]
BV-2 MicrogliaLPSNot specifiedInhibited NO, iNOS, and COX-2 expression[13]

Table 2: In Vivo Neuroprotective Effects of Astaxanthin

Animal ModelInjury ModelAstaxanthin DosageOutcomeReference
RatsFocal Cerebral Ischemia (MCAO)80 mg/kgDiminished infarct volume and improved neurological deficit[11]
MiceSubarachnoid HemorrhageNot specifiedDecreased neuron damage and inflammatory response[14]
MiceTraumatic Brain InjuryNot specifiedReduced oxidative insults and neuronal apoptosis[15]
Aged MiceParkinson's Disease Model (MPTP)Not specifiedPreserved neurons in the substantia nigra in young mice

Experimental Protocols

The following are detailed protocols to assess the neuroprotective potential of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment A1 1. Cell Culture (e.g., SH-SY5Y, BV-2) A2 2. Induce Neurotoxicity/Inflammation (e.g., H2O2, LPS) A1->A2 A3 3. This compound Treatment (Dose-response) A2->A3 A4 4. Neuroprotection Assays A3->A4 A5 Cell Viability (MTT Assay) A4->A5 A6 Oxidative Stress (ROS Measurement) A4->A6 A7 Inflammation (Cytokine ELISA) A4->A7 A8 Apoptosis (Annexin V/PI) A4->A8 A9 5. Data Analysis A5->A9 A6->A9 A7->A9 A8->A9

Workflow for in vitro assessment of this compound.
Protocol 1: In Vitro Neuroprotection Against Oxidative Stress

Objective: To determine the protective effect of this compound against oxidative stress-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., human neuroblastoma SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control group.

  • Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 50-100 µM) to the wells (except for the control group) and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Assessment of Anti-inflammatory Activity in Microglia

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in activated microglial cells.

Materials:

  • Microglial cell line (e.g., murine BV-2)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in 24-well plates and culture until they reach 80% confluency.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used for quantification.

  • Measurement of Pro-inflammatory Cytokines:

    • Use the collected cell culture supernatants to measure the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in this compound-treated groups with the LPS-only treated group.

Protocol 3: Evaluation of Anti-Apoptotic Effects

Objective: To determine if this compound can inhibit neuronal apoptosis.

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary neurons)

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or the neurotoxin used in Protocol 1)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-3 Activity Assay Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and an apoptosis-inducing agent as described in Protocol 1.

  • Annexin V/PI Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3 Activity Assay:

    • Lyse the treated cells to extract proteins.

    • Determine the protein concentration using a BCA assay.

    • Measure the activity of caspase-3 in the cell lysates using a fluorometric or colorimetric assay kit that utilizes a specific caspase-3 substrate (e.g., DEVD-pNA).

  • Data Analysis: Quantify the percentage of apoptotic cells and the relative caspase-3 activity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic investigation of this compound as a potential neuroprotective agent. Based on the extensive research on the structurally similar compound, astaxanthin, it is hypothesized that this compound will demonstrate significant antioxidant, anti-inflammatory, and anti-apoptotic properties. The successful validation of these effects through the described experimental workflows will be a critical step in establishing this compound as a viable candidate for the development of novel therapeutics for neurodegenerative diseases. Researchers are encouraged to adapt and optimize these protocols to best suit their specific experimental models and objectives.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Nostoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nostoxanthin is a yellow xanthophyll carotenoid found in various cyanobacteria and bacteria, such as species of Nostoc and Sphingomonas.[1][2][3] As a potent antioxidant, this compound is of significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries.[4] Structurally, it is a tetrahydroxy derivative of β-carotene, and this high degree of hydroxylation contributes to its more polar nature compared to other carotenoids.[2][4] Efficient extraction of this compound from its microbial sources is crucial for its study and commercialization.

Ultrasound-assisted extraction (UAE) is a green and efficient technique for extracting bioactive compounds from various natural sources.[5] The application of high-frequency sound waves creates acoustic cavitation, the formation and collapse of microscopic bubbles, which disrupts cell walls and enhances mass transfer, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound for research and development purposes.

Data Presentation

Table 1: Summary of this compound Production and Extraction Parameters from Literature

This table summarizes quantitative data on this compound production in different microorganisms and provides a reference for expected yields.

MicroorganismThis compound YieldCultivation/Extraction MethodReference
Sphingomonas sp. COS14-R2217.22 ± 9.60 mg/LFed-batch fermentation[1][2]
Sphingomonas sp. COS14-R228.87 mg/g (dry cell weight)Batch culture[1]
Nostoc commune NIES-2411% of total carotenoidsNot specified[8]
Sphingomonas sp. SG73~97% of total carotenoidsNot specified[9]
Table 2: Comparison of Ultrasound-Assisted Extraction Parameters for Carotenoids

This table provides a comparative summary of UAE parameters used for carotenoids similar to this compound, which can serve as a starting point for optimization.

CarotenoidSource MaterialSolventTemperature (°C)Time (min)Ultrasound Power/FrequencyYieldReference
AstaxanthinXanthophyllomyces dendrorhous60% Ethanol (B145695) in ethyl lactate49.0826.09 (disruption), 32.43 (extraction)200 W1472.85 µg/g DW
Total PigmentsSpirulina platensisNatural deep eutectic solvents6020Not specified165.19 mg/g DM[10]
AnthocyaninsBerry raw materialsWater25 - 6515 - 3035 kHz, 80 W (bath); 20 kHz, 75 W (probe)22% increase with water at 25°C[11]
MetabolitesNostoc punctiformeWaterNot specified3020 kHz, 50% amplitude6.4 times higher than control[6][7]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction of this compound

This protocol provides a generalized procedure for the UAE of this compound from microbial biomass. Optimization of these parameters is recommended for specific microbial strains and equipment.

1. Biomass Preparation:

  • Harvest microbial cells (e.g., Nostoc or Sphingomonas species) by centrifugation.
  • Wash the cell pellet with distilled water to remove residual media.
  • Lyophilize (freeze-dry) the biomass to a constant weight for accurate measurements and to enhance extraction efficiency.
  • Grind the dried biomass into a fine powder.

2. Extraction Procedure:

  • Accurately weigh a known amount of dried biomass powder (e.g., 1 gram).
  • Place the biomass in a suitable extraction vessel (e.g., a glass beaker or flask).
  • Add the extraction solvent. A recommended starting point is a mixture of polar and non-polar solvents, such as acetone/methanol (7:3, v/v), at a solid-to-liquid ratio of 1:20 (g/mL).
  • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
  • Sonication Parameters (starting points for optimization):
  • Frequency: 20-40 kHz
  • Power: 100-200 W
  • Temperature: 25-50°C (use a cooling water bath to prevent overheating and degradation of this compound)
  • Time: 15-30 minutes
  • After sonication, separate the extract from the cell debris by centrifugation or filtration.
  • Collect the supernatant containing the extracted this compound.
  • Repeat the extraction process on the cell debris with fresh solvent to ensure complete recovery.
  • Pool the supernatants.

3. Post-Extraction Processing:

  • Evaporate the solvent from the pooled supernatant under a stream of nitrogen in a dark environment to prevent degradation.
  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., ethanol or mobile phase for HPLC) for quantification.

4. Quantification of this compound:

  • Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector.
  • The mobile phase can be a gradient of methanol, acetonitrile, and water.[12]
  • Monitor the elution at the maximum absorption wavelength of this compound (around 450-480 nm).[1]
  • Quantify the this compound content by comparing the peak area with that of a standard curve prepared from a purified this compound standard.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the common carotenoid precursor, β-carotene. The pathway involves a series of hydroxylation steps catalyzed by specific enzymes. The key genes involved are crtB (phytoene synthase), crtI (phytoene desaturase), crtY (lycopene cyclase), crtZ (β-carotene hydroxylase), and crtG (carotenoid 2,2'-β-hydroxylase).[1][13][14]

Nostoxanthin_Biosynthesis GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Lycopene Lycopene Phytoene->Lycopene beta_carotene β-Carotene Lycopene->beta_carotene Zeaxanthin Zeaxanthin beta_carotene->Zeaxanthin Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin This compound This compound Caloxanthin->this compound crtB crtB crtB->Phytoene crtI crtI crtI->Lycopene crtY crtY crtY->beta_carotene crtZ crtZ crtZ->Zeaxanthin crtG crtG crtG->Caloxanthin crtG->this compound

Caption: Proposed biosynthetic pathway of this compound from geranylgeranyl pyrophosphate.

Experimental Workflow for Ultrasound-Assisted Extraction of this compound

The following diagram illustrates the logical steps involved in the UAE of this compound, from biomass preparation to final analysis.

UAE_Workflow start Start: Microbial Biomass harvest Harvesting & Washing start->harvest dry Lyophilization (Freeze-Drying) harvest->dry grind Grinding to Fine Powder dry->grind uae Ultrasound-Assisted Extraction (Solvent, Temp, Time, Power) grind->uae separate Separation (Centrifugation/Filtration) uae->separate extract This compound Extract (Supernatant) separate->extract debris Cell Debris separate->debris pool Pooling of Supernatants extract->pool re_extract Re-extraction of Debris debris->re_extract re_extract->pool evaporate Solvent Evaporation pool->evaporate quantify Quantification (HPLC) evaporate->quantify end End: Purified this compound Data quantify->end

Caption: Workflow for the ultrasound-assisted extraction and quantification of this compound.

References

Application Notes and Protocols for the Purification of Nostoxanthin from Cyanobacterial Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the extraction and purification of nostoxanthin, a xanthophyll carotenoid, from cyanobacterial biomass. The protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development who are interested in isolating this potent antioxidant.

Introduction to this compound

This compound is a yellow xanthophyll pigment found in various bacteria and cyanobacteria.[1] As a tetraterpenoid, its structure is characterized by a C40 hydrocarbon chain with hydroxyl groups, contributing to its antioxidant properties.[1] These properties make this compound a compound of interest for applications in the pharmaceutical, cosmetic, and nutraceutical industries. Cyanobacteria, particularly species of the genus Nostoc, are a promising natural source for this valuable carotenoid.[1][2]

Overview of the Purification Workflow

The general workflow for purifying this compound from cyanobacterial biomass involves several key stages: biomass cultivation and harvesting, cell lysis and extraction of the crude pigment mixture, and chromatographic purification to isolate this compound.

Nostoxanthin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction cluster_2 Downstream Processing: Purification A Cyanobacterial Culture (e.g., Nostoc sp.) B Biomass Harvesting (Centrifugation/Filtration) A->B C Biomass Pre-treatment (Freeze-drying) B->C D Cell Lysis & Solvent Extraction (e.g., Acetone) C->D E Crude Pigment Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection & Analysis (TLC/HPLC) F->G H Purified this compound G->H

Figure 1: General workflow for this compound purification.

This compound Biosynthesis Pathway in Cyanobacteria

This compound is synthesized from β-carotene through a series of hydroxylation reactions. The key enzymes involved are β-carotene hydroxylase (CrtR) and 2,2′-β-hydroxylase (CrtG).[3][4][5] Understanding this pathway is crucial for optimizing culture conditions to enhance this compound production.

Nostoxanthin_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB (Phytoene synthase) Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ / CrtI (Phytoene desaturase) beta_Carotene β-Carotene Lycopene->beta_Carotene CrtL / CruA (Lycopene cyclase) Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtR (β-carotene hydroxylase) Caloxanthin Caloxanthin beta_Carotene->Caloxanthin CrtG (2,2′-β-hydroxylase) This compound This compound Zeaxanthin->this compound CrtG (2,2′-β-hydroxylase) Caloxanthin->this compound CrtR (β-carotene hydroxylase)

Figure 2: this compound biosynthesis pathway from β-carotene.

Experimental Protocols

Biomass Cultivation and Harvesting

Note: The optimal growth conditions can vary between different cyanobacterial species. The following is a general protocol for Nostoc species.

  • Cultivation: Culture Nostoc sp. in BG-11 medium under a 16:8 hour light:dark cycle with a light intensity of approximately 50 µmol photons m⁻² s⁻¹. Maintain the temperature at 25 ± 2°C.

  • Harvesting: After 2-3 weeks of cultivation, harvest the biomass by centrifugation at 5,000 x g for 10 minutes or by filtration.

  • Washing: Wash the harvested biomass twice with deionized water to remove residual media components.

  • Drying: Freeze-dry the washed biomass to obtain a fine powder. Store the dried biomass at -20°C until further processing.

Extraction of Crude Carotenoids

This protocol describes a solvent extraction method for obtaining a crude extract rich in carotenoids, including this compound.

  • Solvent Preparation: Prepare a solution of acetone (B3395972).

  • Extraction:

    • Suspend the freeze-dried cyanobacterial biomass in acetone at a ratio of 1:10 (w/v) in a light-protected flask.

    • Stir the suspension at room temperature for 24 hours.

    • Alternatively, for faster extraction, sonicate the mixture for 10-20 minutes.[6]

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully collect the supernatant containing the carotenoid extract.

  • Repeated Extraction: Repeat the extraction process with the pellet until it becomes colorless to ensure maximum recovery of pigments.

  • Drying: Combine all the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C. The resulting residue is the crude carotenoid extract.

Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude extract using silica (B1680970) gel column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in petroleum ether.

    • Pack a glass column with the slurry.

    • Equilibrate the column by passing petroleum ether through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude carotenoid extract in a minimal amount of the initial mobile phase (petroleum ether with a small percentage of acetone).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, pigment-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with petroleum ether and gradually increase the polarity by adding increasing percentages of acetone. A suggested gradient is as follows:

      • 100% Petroleum Ether

      • 98:2 Petroleum Ether:Acetone (v/v)

      • 95:5 Petroleum Ether:Acetone (v/v)

      • 90:10 Petroleum Ether:Acetone (v/v)

      • 80:20 Petroleum Ether:Acetone (v/v)

      • Continue with increasing acetone concentrations as needed.

  • Fraction Collection: Collect the fractions as the different colored bands elute from the column. This compound, being a polar carotenoid, will elute with a higher concentration of acetone compared to less polar carotenoids like β-carotene.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

HPLC is a powerful technique for both the analysis of this compound content and for final purification.

  • Analytical HPLC:

    • Column: A C18 reverse-phase column is commonly used for carotenoid analysis.

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is often effective.

    • Detection: A photodiode array (PDA) detector set to scan from 250-600 nm, with specific monitoring at the maximum absorption wavelengths of this compound (around 450-480 nm).

  • Preparative HPLC:

    • For final purification, a semi-preparative or preparative HPLC system with a larger dimension C18 column can be used.

    • The mobile phase conditions may need to be optimized for the best separation of this compound from closely eluting compounds.

    • Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.

Data Presentation

The yield of this compound can vary significantly depending on the cyanobacterial species, culture conditions, and the extraction and purification methods employed. The following tables summarize some reported quantitative data.

Table 1: this compound and Total Carotenoid Content in Cyanobacteria

Cyanobacterial SpeciesCompoundContent (mg/g dry weight)Reference
Nostoc commune NIES-24This compoundNot specified, 11% of total carotenoids
Nostoc LAUN0015Total Carotenoids~0.00084[7]
Nostoc UAM206Total Carotenoids~0.00121[7]
Sphingomonas sp. COS14-R2This compound28.87[1]

Note: Data for Sphingomonas, a bacterium, is included for comparison as it is a known high producer of this compound.

Table 2: Comparison of Extraction Methods for Carotenoids from Cyanobacteria

Extraction MethodCyanobacteriumSolvent(s)Key ParametersTotal Carotenoid Yield (mg/g dry weight)Reference
Solvent ExtractionGloeothece sp.AcetoneRoom Temperature1.8[5]
Solvent ExtractionNostoc sp.MethanolNot specifiedHigher than other organic solvents[6]
Pressurized Liquid ExtractionPhormidium sp.Not specified150°C, 20 minNot specified
Ultrasound-Assisted ExtractionArthrospira platensisNot specifiedNot specified~1.0

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for the purification of this compound from cyanobacterial biomass. The choice of extraction and purification methods will depend on the specific cyanobacterial strain, the desired purity of the final product, and the available laboratory equipment. Further optimization of culture conditions and purification protocols may be required to maximize the yield and purity of this compound for research and development purposes.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Nostoxanthin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nostoxanthin yield during fermentation experiments.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation in a question-and-answer format.

Q1: My this compound yield is low, but the microbial growth (biomass) appears to be normal. What are the potential causes?

A1: Low this compound yield with adequate biomass can be attributed to several factors related to suboptimal fermentation conditions that favor growth over pigment production. Key areas to investigate include:

  • Nutrient Imbalance: While the carbon and nitrogen sources are essential for cell growth, their ratio is critical for triggering robust this compound synthesis.[1][2] An incorrect Carbon-to-Nitrogen (C/N) ratio can lead to the diversion of metabolic resources towards primary metabolism and biomass accumulation rather than secondary metabolite production like this compound.[2]

  • Suboptimal Temperature: Temperature significantly influences enzyme activity in the this compound biosynthesis pathway.[1][3] Even if the temperature allows for good cell growth, it might not be optimal for the specific enzymes responsible for this compound production. For instance, in Sphingomonas sp. COS14-R2, the optimal temperature for this compound production is 35°C.[1][3]

  • Incorrect pH: The pH of the culture medium affects nutrient uptake and enzyme function. A deviation from the optimal pH can suppress this compound synthesis even with good cell density. The optimal pH for this compound production in Sphingomonas sp. COS14-R2 has been identified as 7.5.[1][3]

  • Inadequate Aeration: While not extensively detailed in the provided results, dissolved oxygen is a critical parameter in aerobic fermentation and can influence metabolic pathways.

Q2: I am observing a color change in my fermentation broth, but it's not the expected vibrant yellow of this compound. What could be the reason?

A2: An off-color in the fermentation broth could indicate the production of other carotenoids or unrelated pigments. This can be influenced by:

  • Microbial Strain: Different microbial strains, even within the same genus, can produce a variety of carotenoids. For example, some Sphingomonas species are known to produce other carotenoids like zeaxanthin (B1683548) and β-carotene.[1][3][4] It is crucial to use a strain known for high-purity this compound production, such as Sphingomonas sp. SG73, which produces this compound at approximately 97% purity of the total carotenoids.[4][5]

  • Culture Conditions: Light exposure can influence the carotenoid profile. Some studies have shown that dark incubation can enhance this compound production while limiting the synthesis of other carotenoids.[1][3]

  • Contamination: Contamination with other microorganisms can lead to the production of different pigments, altering the final color of the culture.

Q3: My fermentation is showing poor growth and low this compound yield. What are the likely causes?

A3: Poor growth directly impacts the overall yield of any fermentation product. Several factors could be responsible:

  • Inappropriate Medium Composition: The absence or limitation of essential nutrients, such as a suitable carbon source (e.g., glucose), nitrogen source (e.g., yeast extract), and trace elements, will inhibit microbial growth.[1][2][3]

  • Extreme Temperature or pH: Temperatures and pH levels outside the optimal range for the specific microorganism can severely inhibit or even halt growth.[1][3] For example, for Sphingomonas sp. COS14-R2, temperatures above 40°C result in no growth.[1][3]

  • Presence of Inhibitors: The fermentation medium or starting materials could contain inhibitory substances that impede microbial growth.

Q4: How can I significantly boost my this compound yield beyond basic optimization of culture conditions?

A4: To achieve a substantial increase in this compound yield, consider implementing advanced fermentation strategies:

  • Fed-Batch Fermentation: A fed-batch strategy, where nutrients are continuously or sequentially added to the bioreactor, can lead to higher cell densities and consequently, higher this compound production.[1][3] This method avoids the substrate inhibition and nutrient depletion often seen in batch cultures. A fed-batch process with Sphingomonas sp. COS14-R2 yielded a this compound concentration of 217.22 ± 9.60 mg L⁻¹.[1][3]

  • Strain Improvement: Employing classical mutagenesis or modern metabolic engineering techniques to enhance the this compound biosynthetic pathway or eliminate competing metabolic pathways can significantly increase production.

  • Salinity Stress (for specific strains): For halophilic or salt-tolerant strains like Sphingomonas sp. SG73, the addition of sea salt to the culture medium can dramatically increase this compound production. A 2.5-fold increase was observed with the addition of 1.8% artificial sea salt.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical biosynthetic pathway for this compound?

A1: this compound is a xanthophyll carotenoid synthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[3] The key genes involved in the pathway in Sphingomonas species include crtB (phytoene synthase), crtI (phytoene desaturase), and crtY (lycopene beta-cyclase).[3] The pathway proceeds from GGPP to phytoene, then to lycopene, which is cyclized to form β-carotene. β-carotene is then hydroxylated to produce zeaxanthin and subsequently this compound.[6]

Q2: What are the optimal culture conditions for this compound production using Sphingomonas sp.?

A2: Based on studies with Sphingomonas sp. COS14-R2, the optimal conditions for this compound production are:

  • Temperature: 35°C[3][7]

  • pH: 7.5[3][7]

  • Carbon Source: 40 g L⁻¹ Glucose[3][7]

  • Nitrogen Source: 5 g L⁻¹ Yeast Extract[3][7]

  • Incubation: Dark incubation[3][7]

Q3: What analytical methods are used to quantify this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound from other carotenoids.[5] Mass spectrometry (MS and MS/MS) and UV-Vis absorption spectroscopy are used for identification and structural confirmation.[4][5]

Data Presentation

Table 1: Optimal Fermentation Parameters for this compound Production by Sphingomonas sp. COS14-R2

ParameterOptimal ValueReference
Temperature35°C[3][7]
pH7.5[3][7]
Carbon Source40 g L⁻¹ Glucose[3][7]
Nitrogen Source5 g L⁻¹ Yeast Extract[3][7]
IncubationDark[3][7]

Table 2: Comparison of this compound Yield in Different Fermentation Strategies

Fermentation StrategyMicrobial StrainThis compound YieldReference
Batch CultureSphingomonas sp. COS14-R2Not explicitly stated, but lower than fed-batch[3]
Fed-Batch CultureSphingomonas sp. COS14-R2217.22 ± 9.60 mg L⁻¹[1][3]
Batch with SaltSphingomonas sp. SG732.5-fold increase with 1.8% sea salt[4][5]

Experimental Protocols

1. Fed-Batch Fermentation Protocol for Sphingomonas sp. COS14-R2

This protocol is based on the methodology described for enhancing this compound production.[1][3]

  • Inoculum Preparation:

    • Prepare a seed culture of Sphingomonas sp. COS14-R2 in a suitable growth medium.

    • Incubate at the optimal growth temperature (e.g., 28-35°C) with shaking until it reaches the exponential growth phase.

  • Bioreactor Setup:

    • Prepare the initial batch medium (e.g., 2 L in a 2.5 L bioreactor) containing 40 g L⁻¹ glucose and 5 g L⁻¹ yeast extract.

    • Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the seed culture.

  • Fermentation Conditions:

    • Control the following parameters:

      • Temperature: 35°C

      • pH: 7.5 (maintain using automated acid/base addition)

      • Agitation Speed: 200 rpm

      • Dissolved Oxygen: 60% (control via agitation and aeration rate)

  • Feeding Strategy:

    • Prepare a sterile feeding solution containing concentrated glucose (e.g., 500 g/L) and MgSO₄ (e.g., 0.7 g/L).

    • Based on a pre-determined feeding strategy, start feeding the solution after an initial batch phase (e.g., after 24-48 hours) for a duration of approximately 72 hours to maintain a high cell density and continuous this compound production.

  • Sampling and Analysis:

    • Periodically draw samples to measure cell density (OD₆₀₀), biomass (dry cell weight), and this compound concentration using HPLC.

2. This compound Extraction and Quantification Protocol

  • Cell Harvesting:

    • Centrifuge the fermentation broth to pellet the cells.

    • Wash the cell pellet with distilled water.

  • Extraction:

    • Resuspend the cell pellet in a suitable organic solvent (e.g., acetone, methanol, or a mixture).

    • Disrupt the cells using methods like sonication or bead beating to release the intracellular pigments.

    • Centrifuge the mixture to separate the cell debris from the pigment-containing supernatant.

    • Repeat the extraction process until the cell pellet is colorless.

    • Pool the supernatants.

  • Quantification:

    • Evaporate the solvent from the pooled supernatant under a stream of nitrogen.

    • Re-dissolve the dried pigment extract in a suitable solvent for HPLC analysis.

    • Analyze the sample using an HPLC system with a C18 column and a suitable mobile phase (e.g., methanol/tetrahydrofuran mixture).[4]

    • Detect this compound at its maximum absorption wavelength (around 470 nm).[4]

    • Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

Visualizations

Nostoxanthin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtB (Phytoene synthase) Lycopene Lycopene Phytoene->Lycopene crtI (Phytoene desaturase) beta_Carotene β-Carotene Lycopene->beta_Carotene crtY (Lycopene β-cyclase) Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Hydroxylation This compound This compound Zeaxanthin->this compound Hydroxylation Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Batch_Phase Initial Batch Phase Inoculum->Batch_Phase Medium Bioreactor Medium Preparation Medium->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Fed_Batch_Phase Harvest Cell Harvesting Fed_Batch_Phase->Harvest Control Control pH, Temp, DO Control->Batch_Phase Control->Fed_Batch_Phase Extract This compound Extraction Harvest->Extract Quantify HPLC Quantification Extract->Quantify

References

Technical Support Center: Optimizing Nostoxanthin Production in Sphingomonas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Nostoxanthin production in Sphingomonas.

Frequently Asked Questions (FAQs)

Q1: My Sphingomonas culture is not producing any visible yellow pigment. What could be the issue?

A1: Several factors could contribute to the lack of visible pigmentation. Consider the following:

  • Incorrect Strain: Verify that you are using a known this compound-producing Sphingomonas strain, such as Sphingomonas elodea ATCC 31461 or Sphingomonas sp. SG73.[1][2] Not all Sphingomonas species produce this compound.

  • Culture Conditions: Ensure your culture conditions are optimal for carotenoid production. This includes temperature, pH, aeration, and light conditions. For instance, some strains produce higher yields in the dark.[3][4]

  • Media Composition: The carbon and nitrogen sources in your media are critical. Glucose and yeast extract are commonly used.[4][5] An inappropriate carbon-to-nitrogen ratio can inhibit pigment production.

  • Growth Phase: Carotenoid production is often growth-phase dependent, typically accumulating during the stationary phase. Ensure you are harvesting your cells at the appropriate time.

Q2: The yellow color in my culture is very faint, indicating low this compound production. How can I increase the yield?

A2: Low this compound yield is a common challenge. Here are several strategies to boost production:

  • Optimize Culture Medium:

    • Carbon Source: Glucose is often an effective carbon source. A concentration of around 40 g/L has been shown to be optimal in some cases.[4][5]

    • Nitrogen Source: Yeast extract is a commonly used nitrogen source. A concentration of 5 g/L has been reported to enhance production.[4][5]

    • C/N Ratio: The carbon-to-nitrogen ratio significantly impacts this compound synthesis. Experiment with different ratios to find the optimum for your specific strain.

    • Salt Concentration: For marine Sphingomonas isolates, the addition of sea salt can dramatically increase this compound production. For example, Sphingomonas sp. SG73 showed a 2.5-fold increase in production with 1.8% artificial sea salt.[1]

  • Optimize Physical Parameters:

    • Temperature: The optimal temperature for this compound production can be strain-specific. A range of 25-35°C is generally effective.[3][4][5] For example, Sphingomonas sp. COS14-R2 showed maximal production at 35°C.[4][5]

    • pH: A pH of around 7.5 has been found to be optimal for several Sphingomonas strains.[3][4][5]

    • Aeration: Adequate aeration is crucial for these aerobic bacteria. Ensure sufficient agitation (e.g., 200 rpm) and use baffled flasks for better oxygen transfer.[5]

  • Fed-Batch Fermentation: A fed-batch strategy, where a concentrated nutrient solution is added during cultivation, can lead to high cell densities and significantly increased this compound yields.[3][5] A production of 217.22 ± 9.60 mg/L has been achieved using this method.[3][4][5][6]

Q3: I am observing other carotenoids like β-carotene and zeaxanthin (B1683548) in my extracts. How can I increase the proportion of this compound?

A3: The presence of precursor carotenoids like β-carotene and zeaxanthin is expected, as they are part of the this compound biosynthesis pathway.[1][2] To increase the relative abundance of this compound:

  • Genetic Engineering: The conversion of zeaxanthin to this compound is catalyzed by the CrtG enzyme (2,2'-β-hydroxylase).[2][7] Overexpression of the crtG gene could potentially drive the pathway towards this compound.

  • Optimizing Culture Time: The conversion of precursors to this compound takes time. Harvesting the cells later in the stationary phase might allow for a more complete conversion.

Q4: What is the biosynthetic pathway of this compound in Sphingomonas?

A4: this compound is synthesized from the central isoprenoid pathway. The key steps specific to this compound in Sphingomonas are the hydroxylation of β-carotene.[1][2] The pathway involves several key enzymes encoded by the crt gene cluster.[2][3][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No cell growth Incorrect media composition or pH.Verify the composition of your growth medium and adjust the pH to a neutral range (around 7.0-7.5).
Inappropriate incubation temperature.Check the optimal growth temperature for your Sphingomonas strain (typically 25-35°C).[3][4][5]
Contamination.Streak your culture on an agar (B569324) plate to check for purity. If contaminated, start a new culture from a pure stock.
Good cell growth but no yellow color Non-pigmented mutant.Re-streak from the original stock. Spontaneous mutations can lead to the loss of pigment production.
Repressive culture conditions.Certain media components can repress carotenoid synthesis. Try a different medium formulation.
Incorrect lighting conditions.Some strains may require specific light or dark conditions for pigment production. For instance, Sphingomonas sp. COS14-R2 showed the highest carotenoid content in the dark.[3]
Low this compound yield Suboptimal culture conditions.Systematically optimize temperature, pH, aeration, and media components (carbon, nitrogen, salts) as detailed in the FAQs.
Insufficient incubation time.Extend the cultivation period into the late stationary phase to allow for maximum carotenoid accumulation.
Batch culture limitations.Switch to a fed-batch fermentation strategy to achieve higher cell densities and volumetric productivity.[5]
High levels of precursor carotenoids Inefficient enzymatic conversion.Consider metabolic engineering approaches, such as overexpressing the crtG gene, to enhance the conversion of precursors to this compound.[2][7]
Suboptimal conditions for hydroxylase activity.The activity of the hydroxylases (CrtZ and CrtG) may be influenced by specific micronutrients or cofactors. Ensure your medium is not deficient in essential minerals.

Quantitative Data Summary

Table 1: Effect of Culture Conditions on this compound Production in Sphingomonas sp. COS14-R2

ParameterConditionBiomass Yield (mg/L)This compound Production (% of total carotenoids)
Temperature 28°C920-
35°C-92%
37°C220-
pH 7.5Highest89% (after 72h)
Fermentation Fed-batch10,000 (dry cell weight)217.22 ± 9.60 mg/L

Data sourced from[3][5]

Table 2: Effect of Sea Salt on this compound Production in Sphingomonas sp. SG73

ConditionThis compound Production
Without artificial sea saltBaseline
With 1.8% artificial sea salt2.5-fold increase

Data sourced from[1]

Experimental Protocols

Protocol 1: Cultivation of Sphingomonas for this compound Production (Batch Culture)

  • Media Preparation: Prepare YM liquid medium (e.g., 3 g/L yeast extract, 3 g/L malt (B15192052) extract, 5 g/L peptone, 10 g/L D-glucose). For marine strains, supplement with artificial sea salt as required (e.g., 1.8%).[1]

  • Inoculation: Inoculate 100 mL of sterile medium in a 500 mL baffled Erlenmeyer flask with a fresh colony or 1 mL of a seed culture of Sphingomonas.

  • Incubation: Incubate the culture at the optimal temperature (e.g., 28-35°C) with agitation (e.g., 200 rpm) for 72-96 hours.[5] Protect the culture from light if dark conditions are preferred.[3]

  • Harvesting: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

  • Cell Lysis and Extraction: Wash the cell pellet with distilled water. Extract the carotenoids by resuspending the pellet in acetone (B3395972) and using ultrasonication until the cells are decolorized.[6]

  • Analysis: Centrifuge the extract to remove cell debris. Analyze the supernatant using HPLC to quantify this compound and other carotenoids.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: An isocratic mobile phase of methanol/tetrahydrofuran (8/2, v/v) can be used.[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Detect the carotenoids at 470 nm using a UV-Vis detector.[1]

  • Quantification: Compare the peak areas of the samples to a standard curve of authentic this compound to determine the concentration.

Visualizations

Nostoxanthin_Biosynthesis_Pathway FPP Farnesyl pyrophosphate (FPP) GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin CrtZ Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG This compound This compound Caloxanthin->this compound CrtG

Caption: Proposed biosynthetic pathway of this compound in Sphingomonas.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction & Analysis cluster_downstream Downstream Processing Strain Sphingomonas Strain Culture Batch/Fed-batch Culture Strain->Culture Optimization Optimization of Conditions (Temp, pH, Media) Culture->Optimization Harvest Cell Harvesting Optimization->Harvest Extraction Solvent Extraction Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC Purification Purification HPLC->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for this compound production and analysis.

References

Stability of Nostoxanthin under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of nostoxanthin under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability?

Q2: How do acidic and alkaline conditions affect this compound stability?

A2: Based on data for similar carotenoids, both strongly acidic and alkaline conditions are expected to accelerate the degradation of this compound. Carotenoids are known to be sensitive to acidic conditions, which can cause isomerization (conversion from the trans to cis form) and degradation[7]. For instance, astaxanthin (B1665798) has been observed to degrade at pH values of 2.5[7]. Similarly, canthaxanthin, another carotenoid, shows more significant degradation at pH values below 4[8]. While most carotenoids exhibit greater stability against bases, some, like astaxanthin, are sensitive to alkaline conditions as well[7].

Q3: What are the primary degradation products of this compound under different pH conditions?

A3: Specific degradation products of this compound under varying pH conditions have not been extensively documented. However, the degradation of astaxanthin, a structurally similar molecule, is known to yield products such as 13-apoastaxanthinone, 11-apoastaxanthinal, 9-apoastaxanthinone, and 10-apoastaxanthinal[9]. It is plausible that this compound undergoes similar oxidative cleavage, resulting in various apo-nostoxanthinones and apo-nostoxanthinals. Under acidic conditions, protonation of the polyene chain can lead to isomerization and fragmentation[5].

Q4: Can I expect a color change in my this compound sample if it degrades?

A4: Yes, the degradation of this compound is typically accompanied by a loss of its characteristic yellow color. This is due to the disruption of the conjugated double bond system in the polyene chain, which is responsible for its color. The degradation of astaxanthin, for instance, is characterized by the fading of its orange-red color[9].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of yellow color in this compound solution. Inappropriate pH: The pH of your solvent or buffer may be too acidic or alkaline.Adjust the pH of your solution to a neutral or slightly acidic range (pH 4.0-7.0) using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers). Verify the pH with a calibrated pH meter.
Exposure to light: Carotenoids are susceptible to photodegradation.Store this compound solutions and samples in amber vials or wrap containers with aluminum foil to protect them from light. Work in a dimly lit environment when possible.
Presence of oxygen: Oxidation is a major degradation pathway for carotenoids.Degas your solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon) and use sealed containers for storage.
Presence of metal ions: Certain metal ions, like iron and copper, can catalyze the degradation of carotenoids[2].Use high-purity solvents and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA.
Inconsistent results in stability studies. Inconsistent pH of buffer solutions: Improperly prepared or aged buffers can have fluctuating pH values.Prepare fresh buffers for each experiment. Always verify the pH of the buffer before use.
Temperature fluctuations: Higher temperatures accelerate degradation.Maintain a constant and controlled temperature throughout your experiment using a calibrated incubator or water bath. For long-term storage, keep samples at low temperatures (-20°C or -80°C)[1].
Unexpected peaks in HPLC chromatogram. Formation of degradation products or isomers: Exposure to adverse pH, light, or heat can lead to the formation of new compounds.Analyze these new peaks using techniques like LC-MS to identify potential degradation products or isomers. Compare with literature data for similar carotenoids if available. Adjust experimental conditions to minimize degradation.

Data on the Stability of Related Carotenoids

Since direct quantitative data for this compound is limited, the following table summarizes stability data for the closely related carotenoid, astaxanthin, which can serve as a useful proxy.

Carotenoid pH Condition Observation Reference
Astaxanthin4.0High stability[1]
Astaxanthin4-7Relatively stable[2]
Astaxanthin2.5Degradation observed[7]
Canthaxanthin≤ 4Increased degradation[8]

Experimental Protocols

Protocol for pH Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

1. Materials:

  • Purified this compound
  • HPLC-grade solvents (e.g., acetone, methanol, acetonitrile)
  • Buffer salts (e.g., citric acid, sodium phosphate, sodium borate)
  • Deionized water
  • pH meter
  • HPLC system with a C18 or C30 column and a photodiode array (PDA) detector[10]
  • Amber vials

2. Buffer Preparation:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
  • Citrate buffer (pH 3-6): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate and mix in appropriate ratios to achieve the desired pH.
  • Phosphate buffer (pH 6-8): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic and mix to the desired pH.
  • Borate buffer (pH 8-10): Prepare a solution of 0.1 M boric acid and adjust the pH with 0.1 M NaOH.
  • Verify the final pH of each buffer with a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).
  • In amber vials, add a small aliquot of the this compound stock solution to each of the prepared buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the buffer's pH.

4. Incubation:

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in the dark.
  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial for analysis.

5. HPLC Analysis:

  • Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is often effective for carotenoid separation[3].
  • Column: A C30 reverse-phase column is recommended for resolving carotenoid isomers.
  • Detection: Monitor the elution profile at the maximum absorbance wavelength for this compound (approximately 450-480 nm).
  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Stock (in Acetone) sample_prep Sample Preparation (this compound in Buffers) This compound->sample_prep buffers Buffer Preparation (pH 3, 5, 7, 9, 11) buffers->sample_prep incubation Incubation (Constant Temp, Dark) sample_prep->incubation sampling Time-Point Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (trans-isomer) Isomers Cis-isomers This compound->Isomers Isomerization Oxidation Oxidation Products (Apo-nostoxanthinones, etc.) This compound->Oxidation Fragmentation Fragmentation Products This compound->Fragmentation Acid Acidic pH Acid->Isomers Acid->Fragmentation Alkaline Alkaline pH Alkaline->Oxidation Light Light Light->Isomers Light->Oxidation Oxygen Oxygen Oxygen->Oxidation

References

Effects of light and temperature on Nostoxanthin degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nostoxanthin Stability Studies. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of light and temperature on this compound degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading so quickly?

A1: this compound, like other xanthophylls, is highly susceptible to degradation. The primary factors are exposure to light, elevated temperatures, and oxygen. The conjugated polyene chain in its structure is prone to oxidation and isomerization when exposed to these elements. Ensure your experiments are conducted under controlled conditions, minimizing exposure to light and atmospheric oxygen, and maintaining a consistent, low temperature.

Q2: What are the visible signs of this compound degradation?

A2: The most apparent sign of this compound degradation is a color change in your solution. The vibrant yellow color will fade over time as the chromophore is destroyed. You may also observe the formation of a precipitate if the degradation products are less soluble. For accurate assessment, it is crucial to use analytical methods like UV-Vis spectroscopy or HPLC.

Q3: Can the solvent I use affect the stability of this compound?

A3: Yes, the choice of solvent is critical. Chlorinated solvents like chloroform (B151607) can be detrimental to carotenoid stability. It is advisable to use HPLC-grade solvents such as ethanol, acetone, or hexane. Additionally, ensuring your solvents are deoxygenated by sparging with nitrogen can significantly reduce oxidative degradation. The presence of acidic impurities in the solvent can also accelerate degradation.

Q4: How should I store my this compound samples to ensure stability?

A4: For long-term storage, this compound should be stored as a dry powder or in a deoxygenated organic solvent at -20°C or, preferably, -80°C in the dark. Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For short-term storage during an experiment, keep samples on ice and protected from light.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented, based on related carotenoids, you can expect a mixture of isomers (cis-isomers), epoxides, and various smaller molecules resulting from the cleavage of the polyene chain, such as apo-carotenals and apo-carotenones.

Troubleshooting Guides

This section addresses common problems encountered during this compound degradation experiments.

Problem Possible Cause(s) Recommended Solution(s)
Rapid color loss in solution 1. Exposure to ambient light. 2. High storage/experimental temperature. 3. Presence of oxygen. 4. Use of an inappropriate solvent (e.g., chlorinated solvents).1. Work in a dimly lit room or use amber glassware/foil wrapping. 2. Maintain samples on ice or in a temperature-controlled chamber. 3. Deoxygenate solvents with nitrogen and store samples under an inert atmosphere. 4. Use HPLC-grade ethanol, acetone, or hexane.
Inconsistent HPLC results 1. On-column degradation. 2. Isomerization during sample preparation. 3. Sample concentration is too high, leading to peak tailing.1. Add a small amount of an antioxidant like BHT (0.1%) to the mobile phase.[1] 2. Keep samples cold and protected from light at all times. 3. Dilute the sample and re-inject.[1]
Appearance of multiple peaks in HPLC 1. Formation of cis-isomers due to light or heat exposure. 2. Presence of oxidative degradation products.1. Minimize light and heat exposure during sample preparation and analysis. 2. Ensure anaerobic conditions and consider using antioxidants.
Low recovery of this compound after extraction 1. Incomplete extraction from the biological matrix. 2. Degradation during the extraction process.1. Optimize your extraction protocol; multiple extraction steps may be necessary. 2. Perform extraction at a low temperature and under dim light.

Experimental Protocols

Protocol 1: Assessing Thermal Degradation of this compound

Objective: To determine the kinetic parameters of this compound degradation at different temperatures.

Materials:

  • Purified this compound

  • HPLC-grade solvent (e.g., ethanol)

  • Amber glass vials with screw caps

  • Temperature-controlled incubator or water bath

  • HPLC system with a C18 or C30 column and DAD detector

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Aliquot the stock solution into several amber glass vials.

  • Place the vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • At regular time intervals, remove a vial from each temperature and immediately cool it on ice to stop the degradation reaction.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the natural log of the this compound concentration versus time for each temperature to determine the degradation rate constant (k) from the slope of the line.

  • Use the Arrhenius equation to calculate the activation energy (Ea) of the degradation reaction.

Protocol 2: Evaluating Photodegradation of this compound

Objective: To assess the stability of this compound under specific light conditions.

Materials:

  • Purified this compound

  • HPLC-grade solvent

  • Quartz or borosilicate glass vials

  • A controlled light source with a known spectrum and intensity (e.g., a UV lamp or a solar simulator)

  • Temperature-controlled chamber

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound and aliquot it into transparent vials.

  • Place the vials in a temperature-controlled chamber to maintain a constant temperature.

  • Expose the samples to the light source for defined periods.

  • Include a set of control samples wrapped in aluminum foil to assess thermal degradation in the absence of light.

  • At each time point, analyze the this compound concentration in both the light-exposed and dark control samples by HPLC.

  • Calculate the photodegradation rate by subtracting the thermal degradation rate from the total degradation rate.

Data Presentation

Disclaimer: The following tables present hypothetical data for this compound degradation based on published data for structurally similar xanthophylls like astaxanthin (B1665798) and neoxanthin. These should be used as a reference for experimental design and data presentation.

Table 1: Hypothetical Thermal Degradation Kinetics of this compound

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
250.005138.6
400.01546.2
600.04515.4
800.1355.1

Table 2: Hypothetical Photodegradation of this compound at 25°C

ConditionLight Intensity (W/m²)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
Dark Control00.005138.6
Low Light1000.02527.7
High Light5000.1006.9

Visualizations

Experimental_Workflow_Thermal_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis This compound Purified this compound stock_solution Prepare Stock Solution This compound->stock_solution aliquot Aliquot into Vials stock_solution->aliquot temp1 25°C aliquot->temp1 Incubate temp2 40°C aliquot->temp2 Incubate temp3 60°C aliquot->temp3 Incubate temp4 80°C aliquot->temp4 Incubate sampling Sample at Time Points temp1->sampling temp2->sampling temp3->sampling temp4->sampling hplc HPLC Analysis sampling->hplc kinetics Kinetic Analysis hplc->kinetics

Caption: Workflow for assessing the thermal degradation of this compound.

Factors_Affecting_Degradation cluster_factors Degradation Factors cluster_outcomes Degradation Pathways This compound This compound Stability Light Light (Intensity, Wavelength) This compound->Light Temperature Temperature This compound->Temperature Oxygen Oxygen This compound->Oxygen Solvent Solvent (Polarity, Purity) This compound->Solvent pH pH This compound->pH Isomerization Isomerization (cis-isomers) Light->Isomerization Oxidation Oxidation (Epoxides, Cleavage Products) Light->Oxidation Temperature->Isomerization Temperature->Oxidation Oxygen->Isomerization Oxygen->Oxidation Solvent->Isomerization Solvent->Oxidation pH->Isomerization pH->Oxidation

Caption: Key factors influencing the degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Nostoxanthin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Nostoxanthin, ensuring its stability during extraction is paramount to obtaining accurate and reliable results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this valuable carotenoid.

Part 1: Frequently Asked questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a yellow xanthophyll pigment, a type of carotenoid found in various cyanobacteria and bacteria, such as Nostoc and Sphingomonas species.[1][2] Like other carotenoids, its structure contains a long system of conjugated double bonds. This feature is responsible for its color and antioxidant properties, but it also makes the molecule highly susceptible to degradation by factors such as light, heat, oxygen, and acids.[3]

Q2: What are the primary factors that lead to this compound degradation during extraction?

The main factors contributing to the degradation of carotenoids like this compound are:

  • Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization (conversion from the natural trans- form to cis-isomers), leading to a loss of color and bioactivity.[3]

  • Heat: High temperatures accelerate the rate of oxidation and can also induce isomerization.[4] While some protocols for this compound extraction from Sphingomonas have used temperatures as high as 55°C, this is generally not recommended for carotenoids.[1]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative cleavage of the carotenoid molecule, resulting in a variety of smaller, colorless compounds.[5]

  • Acids: Acidic conditions can catalyze the isomerization and degradation of carotenoids.[3]

  • Enzymes: Lipoxygenases and other oxidative enzymes present in the biological matrix can initiate carotenoid degradation upon cell lysis.[5]

Q3: What are the visual indicators of this compound degradation?

The most apparent sign of this compound degradation is a loss of color in the extract. A vibrant yellow solution will fade to a pale yellow or even become colorless. This is due to the breakdown of the chromophore, the part of the molecule responsible for absorbing light.

Q4: How can I effectively minimize light exposure during the extraction process?

To protect your samples from photodegradation, it is crucial to:

  • Work in a dimly lit room or use amber-colored glassware.

  • Wrap all flasks, tubes, and containers with aluminum foil.

  • Minimize the duration of the extraction process to reduce the total light exposure time.

Q5: What is the recommended temperature for this compound extraction and storage?

For optimal stability, it is best to perform the extraction at a low temperature. While some studies on Sphingomonas have used room temperature or higher, a more cautious approach would be to work on ice or in a cold room (4°C). For long-term storage of extracts, temperatures of -20°C to -80°C are recommended.[6]

Q6: How can I create an oxygen-free environment for my extraction?

To prevent oxidation, you should:

  • Use solvents that have been deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Flush the headspace of your extraction vessels and storage containers with nitrogen or argon before sealing.

  • Work quickly to minimize the time the sample is exposed to air.

Q7: Is the use of an antioxidant necessary, and if so, which one is recommended?

Yes, adding an antioxidant to the extraction solvent is highly recommended. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for protecting carotenoids. A typical concentration is 0.1% (w/v) in the extraction solvent. Other antioxidants like α-tocopherol (Vitamin E) can also be used.

Q8: What are the most suitable solvents for this compound extraction that also help in minimizing its degradation?

Acetone (B3395972) is a frequently used solvent for extracting this compound from microbial sources.[1] Other common solvents for carotenoids include ethanol (B145695), methanol, and hexane (B92381). The choice of solvent will depend on the polarity of the target carotenoid and the sample matrix. For wet samples, a water-miscible solvent like acetone or ethanol is preferred to ensure efficient penetration.

Q9: How does the initial sample preparation and storage impact this compound stability?

Proper sample handling from the very beginning is critical. To minimize degradation prior to extraction:

  • Process fresh samples as quickly as possible.

  • If immediate extraction is not possible, freeze the samples at -80°C.

  • Lyophilization (freeze-drying) can be an effective way to preserve the sample, as it removes water that can participate in degradation reactions. However, the increased surface area of a lyophilized powder can make it more susceptible to oxidation if not stored properly under an inert atmosphere.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during this compound extraction.

Problem 1: Low or No Yield of this compound in the Final Extract

Possible Cause A: Incomplete Cell Lysis

  • Troubleshooting Steps:

    • Verify Cell Disruption: After the lysis step, examine a small aliquot of the cell suspension under a microscope to confirm that the majority of the cells have been disrupted.

    • Optimize Lysis Method: If cell lysis is incomplete, consider using a more rigorous method. For microbial sources of this compound, methods like bead beating, sonication on ice, or high-pressure homogenization can be more effective than simple solvent extraction.

Possible Cause B: Significant Degradation During Extraction

  • Troubleshooting Steps:

    • Review Extraction Conditions: Ensure that all steps were performed with protection from light, at a low temperature, and with minimal exposure to oxygen.

    • Incorporate Protective Measures: If not already in use, add an antioxidant like BHT to the extraction solvent and work under an inert atmosphere (nitrogen or argon).

    • Reduce Extraction Time: Streamline the protocol to minimize the overall processing time.

Possible Cause C: Inefficient Solvent Extraction

  • Troubleshooting Steps:

    • Solvent Selection: Re-evaluate the choice of extraction solvent. If using a non-polar solvent on a wet biomass, consider switching to a water-miscible solvent like acetone for the initial extraction step.

    • Multiple Extraction Cycles: Perform sequential extractions (3-4 times) with fresh solvent until the biomass is colorless to ensure complete recovery of this compound.

    • Increase Solvent-to-Biomass Ratio: A higher volume of solvent can improve extraction efficiency.

Problem 2: The Color of the Extract is Pale Yellow or Colorless

Possible Cause A: Extensive Degradation

  • Troubleshooting Steps:

    • Implement All Protective Measures: This is a strong indicator of degradation. Immediately implement all the protective measures described in the FAQs, including low temperature, light protection, inert atmosphere, and the use of antioxidants.

    • Analyze a Fresh Sample: If possible, obtain a fresh sample and repeat the extraction with the improved protocol to see if the color intensity improves.

Possible Cause B: Low this compound Content in the Source Material

  • Troubleshooting Steps:

    • Source Material Verification: If possible, verify the expected this compound content of your source material from literature or previous experiments.

    • Optimize Growth Conditions: For microbial sources, the production of this compound can be highly dependent on the growth conditions (e.g., light intensity, temperature, nutrient availability).[1][8] Consider optimizing these parameters to enhance this compound biosynthesis.

Problem 3: The UV-Vis Spectrum of the Extract Lacks the Characteristic this compound Peaks

Possible Cause A: Isomerization or Degradation

  • Troubleshooting Steps:

    • Check for Peak Shifts: Isomerization from the all-trans form to cis-isomers can cause a blue shift in the absorption maxima and a decrease in absorbance. Compare your spectrum to literature values for both trans- and cis-Nostoxanthin if available.

    • Re-extract with a Milder Protocol: Repeat the extraction using the mildest possible conditions (e.g., extraction on ice, in the dark, under nitrogen) to see if the characteristic spectrum can be obtained.

Possible Cause B: Presence of Interfering Compounds

  • Troubleshooting Steps:

    • Purification Step: The presence of other pigments (like chlorophylls) or compounds can mask the this compound spectrum. Consider incorporating a simple purification step, such as a quick column chromatography over silica (B1680970) gel, to separate this compound from interfering substances.

    • HPLC Analysis: For a more definitive identification, analyze the extract using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. This will allow you to separate the different components of the extract and obtain a clean spectrum for each peak.

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Solvent Extraction Protocol to Minimize this compound Degradation

This protocol is designed for the extraction of this compound from microbial biomass (e.g., Sphingomonas or Nostoc species) with a focus on minimizing degradation.

Materials:

  • Fresh or frozen microbial cell pellet

  • Acetone (HPLC grade), pre-chilled to 4°C and containing 0.1% (w/v) BHT

  • Deionized water, deoxygenated

  • Hexane (HPLC grade), pre-chilled to 4°C

  • Saturated NaCl solution, deoxygenated

  • Nitrogen or Argon gas

  • Amber-colored centrifuge tubes and vials

  • Bead beater and sterile glass beads (0.5 mm)

  • Centrifuge capable of reaching 4,000 x g at 4°C

  • Rotary evaporator

Procedure:

  • Preparation: Perform all subsequent steps under dim light and on ice.

  • Cell Lysis:

    • Weigh the cell pellet and place it in an amber-colored tube.

    • Add a volume of glass beads equal to the pellet volume.

    • Add 5 mL of cold acetone (with BHT) per gram of wet cell weight.

    • Flush the tube with nitrogen gas and seal tightly.

    • Perform bead beating for 2-3 cycles of 30 seconds, with 1 minute of cooling on ice in between cycles.

  • Extraction:

    • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

    • Carefully transfer the yellow supernatant to a new amber-colored tube.

    • Repeat the addition of cold acetone to the pellet, vortexing, and centrifugation until the pellet is colorless. Pool all the supernatants.

  • Phase Separation:

    • To the pooled acetone extract, add an equal volume of cold hexane.

    • Add 0.5 volumes of deoxygenated, saturated NaCl solution.

    • Mix gently by inverting the tube several times.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to facilitate phase separation.

  • Collection and Evaporation:

    • Carefully collect the upper hexane layer containing the this compound.

    • Dry the hexane extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 30°C.

  • Storage:

    • Immediately redissolve the dried extract in a suitable solvent for your downstream application (e.g., ethanol, hexane).

    • Flush the vial with nitrogen, seal tightly, and store at -80°C in the dark.

Protocol 2: Sample Preparation and Storage for Optimal this compound Stability

Procedure:

  • Harvesting: Harvest microbial cells by centrifugation at a low temperature (4°C).

  • Washing: Wash the cell pellet twice with cold, sterile water or buffer to remove any extracellular components that might interfere with the extraction or promote degradation.

  • Short-term Storage (up to 48 hours): Store the cell pellet at -20°C in a sealed container with the headspace flushed with nitrogen.

  • Long-term Storage (more than 48 hours): For long-term storage, it is best to freeze-dry (lyophilize) the cell pellet.

    • Freeze the pellet at -80°C.

    • Lyophilize until completely dry.

    • Store the lyophilized powder in a sealed, amber-colored vial under vacuum or nitrogen at -80°C.

Part 4: Data Summary Tables

Table 1: Factors Influencing Carotenoid Stability and Recommended Mitigation Strategies

FactorEffect on CarotenoidsRecommended Mitigation Strategies
Light Photo-oxidation, cis-trans isomerizationWork in dim light, use amber glassware, wrap containers in foil.
Heat Accelerates oxidation and isomerizationPerform extractions on ice or at 4°C; avoid high temperatures during solvent evaporation.
Oxygen Oxidative degradationDeoxygenate solvents, work under an inert atmosphere (N₂ or Ar), minimize headspace in containers.
Acids Catalyzes isomerization and degradationNeutralize acidic samples, use purified, acid-free solvents.
Enzymes Enzymatic oxidationProcess samples quickly after harvesting, consider heat inactivation of enzymes if compatible with the carotenoid.

Table 2: Degradation of Astaxanthin (B1665798) Under Different Storage Conditions (5 days)

Condition% Degradation
Room Temperature with Light23.59%
Room Temperature in the Dark20.77%
4°C in the Dark19.59%
Data adapted from a study on astaxanthin degradation.[9]

Table 3: Recommended Antioxidants for Carotenoid Extraction

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT)0.1% (w/v)Commonly used, effective, and readily available.
α-Tocopherol (Vitamin E)0.1% (w/v)A natural antioxidant, can be a good alternative to BHT.
Ascorbyl Palmitate0.05% (w/v)A fat-soluble form of Vitamin C.

Part 5: Visual Diagrams

Diagram 1: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions1 Solutions for Incomplete Lysis cluster_solutions2 Solutions for Degradation cluster_solutions3 Solutions for Inefficient Extraction start Low this compound Yield cause1 Incomplete Cell Lysis start->cause1 cause2 Significant Degradation start->cause2 cause3 Inefficient Extraction start->cause3 solution1a Microscopic Examination cause1->solution1a solution2a Protect from Light cause2->solution2a solution3a Re-evaluate Solvent Choice cause3->solution3a solution1b Optimize Lysis Method (Bead Beating, Sonication) solution1a->solution1b end Improved Yield solution1b->end solution2b Work at Low Temperature solution2a->solution2b solution2c Use Inert Atmosphere (N2/Ar) solution2b->solution2c solution2d Add Antioxidant (BHT) solution2c->solution2d solution2d->end solution3b Perform Multiple Extractions solution3a->solution3b solution3c Increase Solvent:Biomass Ratio solution3b->solution3c solution3c->end

Caption: A troubleshooting workflow for addressing low yields of this compound during extraction.

Diagram 2: General Degradation Pathways of Carotenoids

Carotenoid_Degradation cluster_degradation_products Degradation Products cluster_factors Degradation Factors carotenoid All-trans-Nostoxanthin (Vibrant Yellow) isomers Cis-Isomers (Paler Yellow, Reduced Activity) carotenoid->isomers Isomerization oxidation_products Oxidation Products (Epoxides, Apocarotenals) carotenoid->oxidation_products Oxidation cleavage_products Cleavage Products (Colorless, Low MW Compounds) oxidation_products->cleavage_products Further Oxidation light Light (UV) light->carotenoid heat Heat heat->carotenoid oxygen Oxygen oxygen->carotenoid acids Acids acids->carotenoid

Caption: An overview of the primary degradation pathways for carotenoids like this compound.

References

Optimizing culture media for enhanced Nostoxanthin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture media for enhanced Nostoxanthin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Problem Possible Causes Recommended Solutions
Low or No this compound Production Incorrect strain of microorganism.Verify the strain's ability to produce this compound. Sphingomonas species are commonly used.[1][2][3][4]
Suboptimal culture medium composition.Ensure the medium contains adequate carbon and nitrogen sources. Glucose (40 g/L) and yeast extract (5 g/L) have been shown to be effective.[2][3][4][5]
Inappropriate cultivation temperature.Maintain the optimal temperature for your specific strain. For Sphingomonas sp. COS14-R2, the highest production was observed at 35°C.[2][4][5] Production can be significantly lower at temperatures even slightly above optimal, such as 37°C.[2][5]
Incorrect pH of the culture medium.Adjust the pH of the medium to the optimal range for your microorganism. A pH of 7.5 has been found to be optimal for this compound production in Sphingomonas sp. COS14-R2.[2][4][5]
Inadequate aeration or agitation.Ensure proper mixing and oxygen supply by adjusting the agitation speed. A speed of 200 rpm is commonly used.[1][2]
Yellow Pigment is Produced, but it is Not this compound Contamination with other carotenoid-producing organisms.Use aseptic techniques to ensure a pure culture. Streak plate the culture to isolate single colonies and verify their identity.
Incorrect identification of the pigment.Perform analytical confirmation using methods such as HPLC, LC-MS/MS, and UV-Vis spectroscopy to verify the presence of this compound.[6][7]
Inconsistent this compound Yields Between Batches Variability in inoculum preparation.Standardize the inoculum size and growth phase. An initial optical density (OD660) of 0.15 has been used in some studies.[1]
Fluctuations in cultivation conditions.Tightly control all environmental parameters, including temperature, pH, and agitation, throughout the fermentation process.
Degradation of media components during sterilization.Autoclave heat-sensitive components separately and add them to the cooled medium.

Frequently Asked Questions (FAQs)

1. What are the key media components for enhancing this compound production?

The primary components influencing this compound production are the carbon and nitrogen sources. Studies have shown that a high concentration of glucose (e.g., 40 g/L) as the carbon source and yeast extract (e.g., 5 g/L) as the nitrogen source can significantly boost yields in Sphingomonas species.[2][3][4][5]

2. What is the optimal temperature and pH for this compound production?

The optimal temperature and pH can vary between different microbial strains. For Sphingomonas sp. strain COS14-R2, the highest this compound concentration was achieved at a temperature of 35°C and a pH of 7.5 during dark incubation.[2][3][4][5] It is crucial to determine the optimal conditions for the specific strain being used.

3. Does salt concentration in the medium affect this compound production?

Yes, for some strains, salt concentration can have a significant impact. For instance, the deep-sea-isolated Sphingomonas sp. SG73 showed a 2.5-fold increase in this compound production when cultured in a medium containing 1.8% artificial sea salt compared to a medium without sea salt.[1]

4. How does light exposure influence this compound production?

The effect of light can be strain-dependent. For Sphingomonas sp. COS14-R2, incubation in the dark resulted in the highest carotenoid content.[5] However, for other photosynthetic microorganisms, light is essential for carotenoid biosynthesis.

5. What is the typical fermentation time to achieve maximum this compound yield?

The time to reach maximum yield can vary. In fed-batch fermentation of Sphingomonas sp. COS14-R2, the highest production was observed after 84 hours.[2][5] It is recommended to perform a time-course study to determine the optimal harvest time for your specific experimental setup.

Experimental Protocols

Culture Media Preparation and Cultivation

This protocol is based on the optimization for Sphingomonas sp. COS14-R2.[2][4][5]

  • Medium Composition (per liter):

    • Glucose: 40 g

    • Yeast Extract: 5 g

    • MgSO4: 0.7 g

  • Preparation:

    • Dissolve all components in distilled water.

    • Adjust the pH to 7.5.

    • Sterilize by autoclaving.

  • Inoculation and Cultivation:

    • Inoculate the sterile medium with a fresh culture of the microorganism.

    • Incubate at 35°C with agitation at 200 rpm in the dark.

This compound Extraction and Quantification

This protocol outlines a general procedure for extracting and quantifying this compound.

  • Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Resuspend the cells in an organic solvent like acetone (B3395972) or methanol (B129727).[6][8]

    • Disrupt the cells using methods such as bead beating or sonication to release the intracellular pigments.[6]

    • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

  • Quantification (using HPLC): [2][6]

    • Filter the extract through a 0.2 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 or a specialized carotenoid column.

    • Use a mobile phase suitable for carotenoid separation, such as a mixture of methanol and tetrahydrofuran.[1]

    • Detect the eluted compounds using a UV-Vis or photodiode array (PDA) detector at a wavelength of approximately 470 nm.[2][6]

    • Quantify this compound by comparing the peak area to a standard curve of a known concentration of a this compound standard or a related carotenoid like β-carotene or zeaxanthin (B1683548) if a pure standard is unavailable.[2]

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

The following diagram illustrates the presumed biosynthetic pathway of this compound in Sphingomonas species. The pathway starts from the central metabolism intermediates, fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, and proceeds through the non-mevalonate (MEP) pathway to produce the precursor geranylgeranyl diphosphate (B83284) (GGPP). A series of enzymatic steps then convert GGPP to β-carotene, which is the branch point for the synthesis of this compound, zeaxanthin, and caloxanthin.[9][10][11]

Nostoxanthin_Biosynthesis F6P Fructose-6-Phosphate MEP MEP Pathway F6P->MEP G3P Glyceraldehyde-3-Phosphate G3P->MEP GGPP Geranylgeranyl diphosphate (GGPP) MEP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI BetaCarotene β-Carotene Lycopene->BetaCarotene CrtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin CrtZ Caloxanthin Caloxanthin BetaCarotene->Caloxanthin This compound This compound Zeaxanthin->this compound CrtG Caloxanthin->this compound CrtE CrtE CrtB CrtB CrtI CrtI CrtY CrtY CrtZ CrtZ CrtG CrtG Experimental_Workflow StrainSelection Strain Selection (e.g., Sphingomonas sp.) MediaOptimization Culture Media Optimization (Carbon, Nitrogen, pH, etc.) StrainSelection->MediaOptimization Cultivation Cultivation & Fermentation (Temperature, Agitation, Light) MediaOptimization->Cultivation Extraction This compound Extraction Cultivation->Extraction Analysis Analysis & Quantification (HPLC, LC-MS) Extraction->Analysis DataEvaluation Data Evaluation & Further Optimization Analysis->DataEvaluation DataEvaluation->MediaOptimization Iterative Improvement

References

Fed-batch fermentation strategies for high-yield Nostoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fed-batch fermentation strategies for high-yield Nostoxanthin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a yellow pigment belonging to the xanthophyll group of carotenoids.[1][2][3] It is found in various bacteria and cyanobacteria.[1][2][3] Commercially viable producers include species from the genera Sphingomonas and Nostoc.[1][4][5]

Q2: Why is fed-batch fermentation preferred for this compound production?

A2: Fed-batch fermentation allows for high-cell-density cultures, which is crucial for maximizing volumetric productivity. This strategy overcomes substrate inhibition and nutrient limitation often seen in batch cultures by providing a controlled feeding of nutrients, leading to significantly higher biomass and this compound yields.[1][2][3] For instance, a fed-batch process with Sphingomonas sp. COS14-R2 achieved a this compound concentration of 217.22 ± 9.60 mg L−1.[1][2][3]

Q3: What are the key genes and precursors in the this compound biosynthesis pathway?

A3: The biosynthesis of this compound begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP).[1][2] Key genes involved in the pathway include crtB (phytoene synthase), crtI (phytoene desaturase), crtY (lycopene beta-cyclase), crtZ (beta-carotene hydroxylase), and crtG (carotenoid 2,2-β-hydroxylase).[1][2][6] The pathway proceeds from GGPP to phytoene, lycopene, β-carotene, zeaxanthin (B1683548), and finally to this compound.[4][7][8][9]

Q4: What are the typical fermentation conditions for this compound production?

A4: Optimal conditions are strain-dependent. However, for Sphingomonas sp. COS14-R2, optimal batch conditions were found to be a temperature of 35 °C and a pH of 7.5.[1][2][3] The fed-batch process for this strain also maintained these conditions with an agitation speed of 200 rpm and 60% dissolved oxygen.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during fed-batch fermentation for this compound production.

ProblemProbable Cause(s)Recommended Solution(s)
Low Biomass Yield 1. Suboptimal Temperature: Growth can be significantly reduced outside the optimal range (e.g., for Sphingomonas sp. COS14-R2, yields decrease sharply at 37°C and cease at 40°C).[1][2] 2. Incorrect pH: pH drift outside the optimal range (e.g., 7.5 for Sphingomonas sp.) can inhibit growth.[1][2][3] 3. Nutrient Limitation: Depletion of the carbon or nitrogen source in the batch medium before feeding begins.1. Temperature Control: Tightly control the fermenter temperature to the empirically determined optimum for your strain (e.g., 35°C).[1][2][3] 2. pH Control: Implement automated pH control using acid/base addition to maintain the setpoint.[1][2][3] 3. Medium Optimization: Ensure the initial batch medium is not depleted before the feed starts. Adjust initial concentrations of key nutrients like glucose and yeast extract.[1][2][3]
Low this compound Yield (mg/L) 1. Low Biomass: this compound production is directly tied to cell density. 2. Suboptimal Feeding Strategy: High glucose concentration can cause overflow metabolism or inhibit growth. Incorrect timing or rate of feeding can limit productivity.[10] 3. Inadequate Dissolved Oxygen (DO): Oxygen is required for the hydroxylation steps in xanthophyll biosynthesis.[1][2]1. Address Low Biomass: See solutions for "Low Biomass Yield" above. 2. Optimize Feeding: Implement a controlled feeding strategy (e.g., based on DO spike or a pre-determined exponential feed) to maintain the carbon source at a low, non-inhibitory level. A feeding solution of concentrated glucose (e.g., 500 g/L) is often used.[1][2] 3. Improve Aeration/Agitation: Increase agitation speed and/or airflow to maintain DO levels at a non-limiting setpoint (e.g., 60%).[1][2]
Poor this compound Content (mg/g of biomass) 1. Incorrect C:N Ratio: The carbon-to-nitrogen ratio significantly impacts carotenoid synthesis.[2] 2. Suboptimal Incubation Conditions: For some strains, specific conditions like dark incubation can enhance this compound accumulation.[1][2][3] 3. Stress Factors: While some stress can induce carotenogenesis, excessive or incorrect stress (e.g., light, temperature) can be detrimental.1. Optimize C:N Ratio: Experiment with different C:N ratios in your medium. For Sphingomonas sp. COS14-R2, a glucose concentration of 40 g/L and yeast extract of 5 g/L was optimal.[1][2][3] 2. Test Incubation Conditions: Evaluate the effect of light vs. dark incubation on your specific strain. Dark incubation was found to be superior for Sphingomonas sp. COS14-R2.[1][2][3] 3. Controlled Stress Induction: If using stress to induce production, carefully control the timing and intensity of the stressor (e.g., high light intensity or temperature shift) after the primary growth phase.
Product Degradation or Isomerization 1. Exposure to Light/Heat/Acid: Carotenoids are sensitive and can degrade under harsh conditions, especially during extraction.[11] 2. Oxidation: Exposure to oxygen during downstream processing can lead to degradation.1. Protect from Light and Heat: Conduct extraction and analysis under dim light and use controlled temperatures (e.g., acetone (B3395972) extraction at 55°C with sonication can be effective but should be minimized).[1][2] 2. Use Antioxidants/Inert Atmosphere: After extraction, dry the pigment under an inert gas like nitrogen and store it protected from air and light.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from fed-batch fermentation studies on this compound and the related, well-studied carotenoid, astaxanthin, to provide a comparative perspective.

Table 1: this compound Production Parameters
StrainFermentation TypeKey ParametersMax. Biomass (g/L)Max. This compound Titer (mg/L)ProductivityReference
Sphingomonas sp. COS14-R2Fed-Batch35°C, pH 7.5, 60% DO, Glucose Feed10.0217.222.59 mg/L/h[1][2][3]
Table 2: Comparative Astaxanthin Fed-Batch Strategies
StrainFeeding StrategyKey OutcomeMax. Astaxanthin Titer (mg/L)Reference
Phaffia rhodozymaGlucose Fed-BatchOvercame carbon depletion51.22[12]
Corynebacterium glutamicumGlucose Fed-BatchGenetic modification + fed-batch103[12]
Xanthophyllomyces dendrorhousPulse Fed-BatchIncreased production by 54.9% vs. batch33.91[10]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Sphingomonas sp. for this compound Production

This protocol is adapted from the methodology used for Sphingomonas sp. COS14-R2.[1][2]

  • Inoculum Preparation:

    • Transfer a single colony from a solid plate to a flask containing a suitable seed medium (e.g., YM medium).

    • Incubate at the optimal growth temperature (e.g., 28-35°C) with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is achieved.

  • Fermenter Setup:

    • Prepare the batch fermentation medium in a 2.5 L bioreactor with an initial working volume of 2 L. The medium should contain optimized concentrations of carbon (e.g., 40 g/L glucose) and nitrogen (e.g., 5 g/L yeast extract).

    • Sterilize the fermenter and medium.

    • Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).

  • Batch Phase:

    • Run the batch phase under controlled conditions:

      • Temperature: 35°C

      • pH: 7.5 (controlled with automated addition of acid/base)

      • Agitation: 200 rpm

      • Dissolved Oxygen (DO): Maintain at 60% by controlling agitation and airflow.

  • Fed-Batch Phase:

    • Prepare a sterile, highly concentrated feeding solution (e.g., 500 g/L glucose and 0.7 g/L MgSO4).

    • Initiate the feed after the initial carbon source is nearly depleted, often indicated by a sharp spike in DO.

    • Feed the solution for a predetermined period (e.g., 72 hours) using a feeding strategy (e.g., constant rate or exponential rate) designed to maintain optimal growth and production without causing substrate inhibition.

  • Harvesting:

    • Harvest the culture at peak this compound concentration (e.g., after 84 hours).[2]

    • Collect cells by centrifugation (e.g., 10,000 rpm for 20 min at 4°C).[1]

Protocol 2: Extraction and Quantification of this compound
  • Cell Lysis and Extraction:

    • Wash the harvested cell pellet with distilled water.

    • Resuspend the cells in acetone.

    • Use an ultrasonic bath at a controlled temperature (e.g., 55°C) to facilitate cell lysis and pigment extraction. Repeat until the cells are fully decolorized.[1][2]

  • Sample Preparation:

    • Centrifuge the acetone extract to pellet cell debris.

    • Collect the yellow supernatant containing the carotenoids.

    • Filter the supernatant through a 0.2 µm nylon syringe filter.

    • Dry the filtered extract completely using a stream of nitrogen gas.[1][2]

    • For analysis, re-dissolve the dried pigment in a known volume of a suitable solvent (e.g., methanol).[1]

  • Quantification by HPLC:

    • System: Use a High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.[1]

    • Column: A C18 or specialized carotenoid column (e.g., YMC Carotenoid S-3, 250 × 4.6 mm) is recommended.[1][13]

    • Mobile Phase: A gradient or isocratic mobile phase is used. An example is a mixture of methanol, ethyl acetate, ammonium (B1175870) acetate, and acetic acid.[1]

    • Detection: Set the detector wavelength to the absorbance maximum for this compound (around 450-480 nm).[2]

    • Quantification: Construct a standard curve using a purified this compound standard or a related standard like β-carotene or zeaxanthin if a commercial this compound standard is unavailable.[1] Calculate the concentration in the sample based on the peak area from the chromatogram.

Visualizations

Biosynthesis and Fermentation Workflow

The following diagrams illustrate the key biological pathway and experimental processes.

Nostoxanthin_Biosynthesis_Pathway cluster_MEP MEP/DXP Pathway cluster_Carotenoid Carotenoid Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P GGPP GGPP Glyceraldehyde-3-P->GGPP Multiple Steps Pyruvate Pyruvate Pyruvate->GGPP Multiple Steps Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI β-Carotene β-Carotene Lycopene->β-Carotene crtY Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin crtZ This compound This compound Zeaxanthin->this compound crtG

Caption: Simplified this compound biosynthesis pathway starting from central metabolism.

Fed_Batch_Workflow Inoculum_Dev 1. Inoculum Development (Flask Culture) Bioreactor_Setup 2. Bioreactor Setup & Sterilization Inoculum_Dev->Bioreactor_Setup Batch_Phase 3. Batch Phase (Initial Growth) Bioreactor_Setup->Batch_Phase Feeding_Phase 4. Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Feeding_Phase Substrate Depletion Harvest 5. Harvest Cells (Centrifugation) Feeding_Phase->Harvest Extraction 6. Pigment Extraction (Acetone) Harvest->Extraction Analysis 7. Quantification (HPLC) Extraction->Analysis

Caption: Experimental workflow for high-yield this compound fed-batch fermentation.

Troubleshooting_Logic Start Low this compound Yield (mg/L) CheckBiomass Is Biomass (g/L) also low? Start->CheckBiomass CheckContent Is this compound Content (mg/g) low? CheckBiomass->CheckContent No OptimizeGrowth Troubleshoot Growth: - Temp - pH - Initial Nutrients CheckBiomass->OptimizeGrowth Yes OptimizeFeeding Troubleshoot Production: - Feeding Strategy - DO Control CheckContent->OptimizeFeeding No OptimizeInduction Troubleshoot Accumulation: - C:N Ratio - Light/Dark Incubation CheckContent->OptimizeInduction Yes End Re-run Fermentation OptimizeGrowth->End OptimizeFeeding->End OptimizeInduction->End

Caption: A logical troubleshooting guide for diagnosing low this compound yield.

References

Technical Support Center: Scaling Up Nostoxanthin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up Nostoxanthin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield Suboptimal culture conditions (temperature, pH, nutrients).Optimize culture parameters. For Sphingomonas sp., optimal conditions have been reported as 35°C and a pH of 7.5.[1][2] Ensure adequate carbon (e.g., 40 g/L glucose) and nitrogen (e.g., 5 g/L yeast extract) sources.[1][2]
Inefficient extraction method.Use a robust extraction solvent. Methanol (B129727) has been shown to be effective for extracting carotenoids from bacterial cells.[3] Ensure complete cell lysis to release intracellular pigments.
Degradation of this compound post-extraction.Protect the extract from light and heat. Store extracts at -80°C.[2] Use antioxidants during extraction if necessary.
Contamination with other carotenoids (e.g., Zeaxanthin (B1683548), β-carotene) The producing strain naturally synthesizes other carotenoids.Optimize culture conditions to favor this compound production. For instance, at 35°C, the synthesis of zeaxanthin and β-carotene was found to be limited in one study.[1][2]
Incomplete purification.Employ multi-step purification protocols. Silica (B1680970) gel column chromatography followed by Thin Layer Chromatography (TLC) can effectively separate this compound from other carotenoids.[1][2]
Difficulty in Purifying this compound Co-elution of lipids and other pigments.Use a non-polar/polar solvent system for column chromatography (e.g., petroleum ether and acetone) to effectively separate carotenoids from lipids.[1][2] Consider using Centrifugal Partition Chromatography (CPC) for a more efficient separation.[4]
Inaccurate Quantification of this compound Interference from other compounds absorbing at a similar wavelength.Use High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector for accurate quantification, setting the detection wavelength at the absorption maximum of this compound (around 470 nm).[1][2][5]
Lack of a pure standard.Confirm the identity of the this compound peak using LC-MS/MS to determine its molecular weight (m/z around 600.5).[1][2]

Frequently Asked Questions (FAQs)

1. What are the primary challenges in scaling up this compound production?

The primary challenges include achieving high yields from microbial cultures, the co-production of other carotenoids which complicates purification, and the development of cost-effective and scalable extraction and purification methods.[6][7][8]

2. Which microorganisms are known to produce this compound?

Several species of bacteria and cyanobacteria are known to produce this compound. The genus Sphingomonas is a notable producer.[1][2][9] Other reported producers include some species of Pseudomonas, Erythrobacter, and Nostoc.[3][10]

3. What are the key parameters to optimize for increasing this compound yield?

Key parameters to optimize include:

  • Temperature: A temperature of 35°C has been shown to be optimal for some Sphingomonas species.[1][2]

  • pH: A pH of 7.5 has been reported as optimal for this compound production.[1][2]

  • Carbon and Nitrogen Sources: Glucose and yeast extract have been successfully used to enhance production.[1][2]

  • Incubation Conditions: Dark incubation has been found to be favorable in some studies.[1][2][9]

4. What is the expected yield of this compound in a fed-batch fermentation process?

In a fed-batch fermentation using Sphingomonas sp. COS14-R2, a this compound concentration of 217.22 ± 9.60 mg/L has been achieved, with a productivity of 2.59 g/L/h.[1][2][9]

Quantitative Data Summary

Table 1: Optimal Growth and Production Parameters for Sphingomonas sp. COS14-R2

ParameterOptimal ValueReference
Temperature35 °C[1][2]
pH7.5[1][2]
Carbon Source40 g/L Glucose[1][2][9]
Nitrogen Source5 g/L Yeast Extract[1][2][9]
IncubationDarkness[1][2][9]

Table 2: this compound Production Metrics in Fed-Batch Fermentation of Sphingomonas sp. COS14-R2

MetricValueReference
This compound Concentration217.22 ± 9.60 mg/L[1][2][9]
Selectivity72.32%[1][2][9]
Productivity2.59 g/L/h[1][2][9]
Dry Biomass10 g/L[1][2]

Experimental Protocols

1. Protocol for this compound Extraction

  • Harvest bacterial cells from the culture medium by centrifugation at 10,000 rpm for 20 minutes at 4°C.[2]

  • Wash the cell biomass twice with deionized water.

  • Freeze-dry the cell pellet and store it at -80°C until extraction.[2]

  • Resuspend the freeze-dried biomass in methanol and shake at 200 rpm for 12 hours at 25°C.[3]

  • Centrifuge the mixture at 8,000 rpm for 10 minutes to pellet the cell debris.

  • Collect the supernatant containing the carotenoid extract.

  • Filter the supernatant through a 0.2 µm nylon syringe filter.[2]

  • Dry the filtered extract under a stream of nitrogen gas.[2]

2. Protocol for this compound Purification using Column Chromatography

  • Activate silica gel (200-300 mesh) by heating at 110°C for 4 hours.[1][2]

  • Pack a column with the activated silica gel.

  • Equilibrate the column with a solvent system of petroleum ether and acetone (B3395972) (e.g., 6:4 v/v).[1][2]

  • Dissolve the dried crude extract in a minimal amount of the equilibration solvent.

  • Load the sample onto the column.

  • Elute the column with the same solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing this compound.

3. Protocol for this compound Quantification by HPLC

  • Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Set the column temperature to 35°C.[3]

  • Use a mobile phase of methanol/tetrahydrofuran (8/2, v/v) at a flow rate of 1.0 mL/min.[11]

  • Set the PDA detector to monitor at 470 nm.[11]

  • Inject the purified sample.

  • Quantify the this compound concentration by comparing the peak area to a standard curve of a known concentration of a this compound standard.

Visualizations

Nostoxanthin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin CrtG This compound This compound Caloxanthin->this compound CrtG

Caption: Simplified this compound biosynthesis pathway in Sphingomonas species.

Nostoxanthin_Production_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Strain Selection (e.g., Sphingomonas sp.) Media_Optimization Media Optimization (Carbon, Nitrogen, pH) Strain_Selection->Media_Optimization Inoculum_Prep Inoculum Preparation Media_Optimization->Inoculum_Prep Fed_Batch Fed-Batch Fermentation (Controlled Temp, pH, DO) Inoculum_Prep->Fed_Batch Harvesting Cell Harvesting (Centrifugation) Fed_Batch->Harvesting Extraction Extraction (Solvent-based) Harvesting->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (HPLC, LC-MS/MS) Purification->Analysis

Caption: General experimental workflow for this compound production.

References

Preventing isomerization of Nostoxanthin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the isomerization of nostoxanthin during analysis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guide: Minimizing this compound Isomerization

This guide addresses specific issues that can lead to the isomerization of this compound, primarily from the stable all-trans form to various cis isomers, which can compromise analytical accuracy.

ProblemPotential CauseRecommended Solution
High levels of cis-isomers detected in samples Exposure to Light: this compound is highly susceptible to photo-isomerization, particularly when in solution.[1]- Work in a dark or dimly lit room, or use red light. - Use amber-colored glassware or wrap glassware in aluminum foil.[1][2] - Minimize the duration of light exposure during all sample handling steps.
Elevated Temperatures: Heat provides the energy to overcome the activation barrier for isomerization.[1]- Perform all extraction and preparation steps on ice or at reduced temperatures (e.g., 4°C).[1] - Use pre-chilled solvents. - Avoid heating samples unless absolutely necessary. If required, use the lowest possible temperature for the shortest duration.[1]
Acidic or Alkaline Conditions: Extreme pH levels can catalyze the isomerization of carotenoids.[1]- Maintain a neutral pH (around 7.0) during extraction and storage.[1] - Use buffered solutions if the sample matrix is inherently acidic or alkaline. For some carotenoids, a pH of around 6 is optimal for stability.[3]
Presence of Oxygen: Oxidation can lead to both degradation and isomerization.- Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon).[1][2] - Work under a gentle stream of inert gas. - Store samples and standards under an inert atmosphere.[2]
Appearance of unexpected peaks in HPLC chromatogram On-column Isomerization: The analytical column itself can sometimes contribute to isomerization.- Use a C30 carotenoid-specific column, which is often better at separating isomers than a standard C18 column. - Optimize the mobile phase; for instance, some methods use a mixture of methanol (B129727) and methyl-tert-butyl ether.
Solvent-Induced Isomerization: Certain solvents can promote isomerization.- Use high-purity, HPLC-grade solvents. Halogenated solvents like dichloromethane (B109758) may increase isomerization and should be used with caution.[4] - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents (consult your specific analytical method for compatibility).
Inconsistent quantification between analyses Standard Degradation: The this compound standard itself may be degrading or isomerizing over time.- Store standards at -80°C for long-term storage and at -20°C for short-term use, protected from light and under an inert atmosphere.[2] - Prepare fresh working standards for each experiment. - Periodically check the purity of your standard.
Variable Light Exposure: Inconsistent light conditions between sample preparations.- Standardize the lighting conditions for all sample preparation steps. - Work efficiently to minimize the total time samples are handled.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a problem?

This compound, like other carotenoids, has a long chain of conjugated double bonds. In its natural and most stable form, these double bonds are in the trans configuration. Isomerization is the process where some of these trans double bonds convert to the cis configuration, creating different geometric isomers. This is problematic because cis-isomers can have different physical, chemical, and biological properties compared to the all-trans form, leading to inaccurate quantification and potential misinterpretation of biological activity.[1]

Q2: What are the primary factors that induce isomerization of this compound?

The primary factors that induce isomerization in carotenoids like this compound are:

  • Light: Exposure to light, especially UV light, provides the energy for isomerization.[1]

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, promoting the conversion to different isomeric forms.[1]

  • Acids: The presence of acids can catalyze the isomerization process.[1]

  • Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.

Q3: How can I minimize isomerization during sample preparation and storage?

To minimize isomerization, the following precautions are recommended:

  • Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil.[1][2]

  • Maintain low temperatures: Store stock solutions and samples at or below -20°C, with -80°C being preferable for long-term storage.[2]

  • Use an inert atmosphere: Purge solvents with an inert gas like nitrogen or argon and store solutions under an inert atmosphere.[1][2]

  • Avoid acidic conditions: Ensure that all solvents and reagents are free from acidic impurities and maintain a neutral pH.[1]

  • Add antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents and sample solutions can help prevent both oxidation and isomerization.

Q4: What are the ideal storage conditions for this compound?

For long-term storage, this compound should be stored as a dry solid or in a degassed organic solvent at -80°C in the dark and under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, -20°C is acceptable.

Q5: Which solvents are best for extracting and dissolving this compound to minimize isomerization?

A mixture of methanol is often used for extraction.[5] For HPLC analysis, mobile phases often contain methanol and methyl-tert-butyl ether. It is crucial to use high-purity, peroxide-free solvents. Some studies on other carotenoids suggest that halogenated solvents like chloroform (B151607) and dibromomethane (B42720) can increase the rate of isomerization, so they should be used with caution if other options are available.[6]

Quantitative Data on Carotenoid Stability

While specific quantitative stability data for this compound is limited, the following table, based on data for the structurally similar carotenoid astaxanthin (B1665798), provides a general guide to stability under various conditions.

ConditionParameterObservation for Astaxanthin (as a proxy)Recommendation for this compound
Temperature Storage at 4°C vs. 25°CDegradation is significantly slower at 4°C.[7]Store at ≤ 4°C for short-term handling and -20°C to -80°C for storage.
High Temperature (50-80°C)Significant degradation and isomerization occur, with rates increasing with temperature.[8]Avoid temperatures above 40°C.
pH pH 1.2 vs. pH 7.4For the similar carotenoid fucoxanthin, significant degradation occurs at acidic pH (1.2), while it is more stable at neutral pH (7.4).[9]Maintain a neutral pH (around 6-7) during extraction and analysis.[3]
Light Light vs. Dark StorageExposure to light, even ambient lab light, can lead to an 8-11% increase in absorbance due to isomerization over 3 hours.[10][11]Protect samples from light at all times using amber vials or foil.[1]
Atmosphere Air vs. Inert Gas (Nitrogen)Oxygen-free conditions significantly reduce the degradation rate.Use degassed solvents and store samples under an inert atmosphere.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells

This protocol is designed to minimize isomerization during the extraction process.

  • Preparation:

    • Perform all steps under dim or red light.

    • Pre-chill all solvents and equipment (e.g., centrifuge, tubes) to 4°C.

    • Purge all solvents with nitrogen or argon for at least 15 minutes before use.

  • Cell Harvesting:

    • Harvest bacterial cells by centrifugation at 8,000-10,000 x g for 10-15 minutes at 4°C.

    • Discard the supernatant.

  • Extraction:

    • To the cell pellet, add cold methanol.

    • Vortex or sonicate the mixture briefly on ice to ensure complete extraction.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Solvent Removal and Storage:

    • Carefully transfer the supernatant containing this compound to a new amber tube.

    • For immediate analysis, filter the extract through a 0.2 µm syringe filter.

    • For storage, evaporate the solvent under a gentle stream of nitrogen and store the dried extract at -80°C under an inert atmosphere.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, with an emphasis on preventing on-column isomerization.

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) or UV-Vis detector.

    • A C30 carotenoid column is recommended for optimal separation of isomers. A C18 column can also be used.

  • Mobile Phase:

    • A common mobile phase for carotenoid separation involves a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

    • An example mobile phase could be a gradient starting with a higher polarity mixture (e.g., methanol/water) and moving to a lower polarity mixture (e.g., methanol/MTBE).

    • All mobile phase solvents should be HPLC-grade and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain at a controlled room temperature or slightly below (e.g., 20-25°C) to avoid heat-induced isomerization.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound, which is around 452 nm and 480 nm.[5]

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Reconstitute the dried this compound extract in the initial mobile phase.

    • Work quickly and under dim light.

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard.

    • If available, use standards of the cis-isomers to identify and quantify them accurately.

Visualizations

Isomerization_Factors cluster_factors Factors Inducing Isomerization cluster_form This compound Forms cluster_prevention Preventative Measures Light Light (UV) Trans All-trans-Nostoxanthin (Stable) Light->Trans Heat Heat Heat->Trans Acid Acidic pH Acid->Trans Oxygen Oxygen Oxygen->Trans Cis cis-Nostoxanthin Isomers (Less Stable) Trans->Cis Isomerization LowLight Dim/Red Light, Amber Vials LowLight->Light Blocks LowTemp Low Temperature (≤ 4°C) LowTemp->Heat Minimizes NeutralPH Neutral pH NeutralPH->Acid Avoids Inert Inert Atmosphere (N2, Ar) Inert->Oxygen Removes

Caption: Factors leading to this compound isomerization and preventative measures.

analytical_workflow cluster_prep Sample Preparation (Low Light, ≤ 4°C, Inert Atmosphere) cluster_analysis HPLC Analysis cluster_data Data Processing Start Bacterial Cell Pellet Extract Extract with Cold, Degassed Methanol Start->Extract Centrifuge Centrifuge to Remove Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Under Nitrogen Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject onto C30 Column Reconstitute->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect Detect at 452/480 nm Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify

Caption: Workflow for this compound analysis with preventative measures for isomerization.

References

Technical Support Center: Quantitative NMR (qNMR) for Nostoxanthin Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the purity of nostoxanthin using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is qNMR and why is it suitable for this compound purity analysis?

Quantitative NMR (qNMR) is an analytical technique that determines the purity or concentration of a substance by measuring the intensity of its NMR signals relative to a certified internal standard.[1][2] The key advantage of qNMR is the direct proportionality between the NMR signal integral and the number of atomic nuclei, allowing for highly accurate and precise purity assessments without the need for a this compound reference standard of identical purity.[1][2] This makes it a powerful primary ratio method for validating the purity of novel or high-purity compounds like this compound.

Q2: Which solvent and internal standard should I use for this compound qNMR?

Due to their long polyene chains, carotenoids like this compound are typically soluble in chlorinated solvents. Deuterated chloroform (B151607) (CDCl₃) is a common and effective choice. For an internal standard in CDCl₃, select a compound with high purity, stability, and signals that do not overlap with this compound's proton signals. Dimethyl terephthalate (B1205515) (DMTP) is a suitable option as it is soluble in CDCl₃ and its aromatic and methyl signals are in regions that are typically free of interference.[3] 1,3,5-trimethoxybenzene (B48636) is another excellent candidate.[4]

Q3: Which proton signal of this compound should be used for quantification?

For accurate quantification, select a well-resolved singlet or a distinct multiplet in a region of the spectrum with a flat baseline and no overlapping signals from impurities or the internal standard. Based on available spectral data for this compound and related carotenoids, the olefinic protons along the polyene chain are often suitable. For instance, in the closely related compound astaxanthin, the H-7,7' protons (δ 6.17–6.24 ppm) have been successfully used for quantification.[5][6] For this compound, specific olefinic protons in the δ 5.5-7.0 ppm range should be evaluated for a clear, baseline-resolved signal.

Q4: How is the purity of this compound calculated from the qNMR data?

The purity of the analyte (this compound) is calculated using the following equation, which relates the integrals of the analyte and the internal standard to their molar masses and weights:[1][2]

Purity (%) = (I_Nst / I_Std) * (N_Std / N_Nst) * (MW_Nst / MW_Std) * (m_Std / m_Nst) * P_Std

Where:

  • I_Nst and I_Std are the integral areas of the this compound and internal standard signals, respectively.

  • N_Nst and N_Std are the number of protons corresponding to each respective signal.

  • MW_Nst and MW_Std are the molar masses of this compound and the internal standard.

  • m_Nst and m_Std are the masses of the this compound sample and the internal standard.

  • P_Std is the certified purity of the internal standard (as a percentage).

Experimental Protocol: this compound Purity by ¹H-qNMR

This protocol outlines the methodology for determining the purity of a this compound sample using an internal standard.

1. Materials and Reagents:

  • This compound sample (analyte)

  • High-purity internal standard (e.g., Dimethyl terephthalate, >99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (6-place recommended)

  • 5 mm NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Dimethyl terephthalate) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃. Carotenoids can be sensitive to light and oxygen, so work quickly and use amber vials if possible.

  • Vortex the vial until both the sample and the standard are fully dissolved. If solubility is an issue, gentle warming or sonication may be applied, but monitor for any color change that could indicate degradation.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 500 MHz NMR spectrometer or higher.

  • Pulse Sequence: A standard 30° or 45° pulse sequence (e.g., 'zg30' on Bruker instruments) is recommended to ensure full relaxation between pulses.

  • Relaxation Delay (D1): This is a critical parameter. The relaxation delay plus the acquisition time should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For carotenoids and aromatic standards, a conservative D1 of 30-60 seconds is often sufficient to ensure accurate integration.[7]

  • Acquisition Time (AQ): A minimum of 2-3 seconds to ensure good data point resolution.

  • Number of Scans (NS): Typically 16 to 64 scans, depending on the sample concentration, to achieve a signal-to-noise ratio >250 for the peaks of interest.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing:

  • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully perform phase correction and baseline correction across the entire spectrum, especially around the signals to be integrated.

  • Integrate the selected this compound signal and the internal standard signal. The integration region should cover at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity.[1]

5. Purity Calculation:

  • Use the formula provided in FAQ Q4 to calculate the purity of the this compound sample.

Quantitative Data Summary

The table below presents hypothetical qNMR purity validation data for three different batches of synthesized this compound. Dimethyl terephthalate (MW: 194.19 g/mol , Purity: 99.8%, N_Std: 4 for the aromatic protons at ~8.11 ppm) was used as the internal standard. The selected this compound signal (MW: 596.85 g/mol ) is a hypothetical olefinic proton (N_Nst: 2).

Batch IDMass this compound (m_Nst) (mg)Mass Standard (m_Std) (mg)Integral this compound (I_Nst)Integral Standard (I_Std)Calculated Purity (%)Standard Deviation
NOSTOX-A-0018.1507.9801.002.0594.8± 0.3%
NOSTOX-A-0028.2108.0501.052.1296.1± 0.2%
NOSTOX-B-0017.9908.1100.952.0890.2± 0.4%

Visualized Workflows and Logic

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_sample Accurately weigh This compound sample weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve mixture in CDCl3 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer transfer->load_sample setup_params Set key parameters (D1 > 30s, NS=32) load_sample->setup_params acquire Acquire 1H spectrum setup_params->acquire process_fid Fourier Transform & Phase Correction acquire->process_fid baseline Baseline Correction process_fid->baseline integrate Integrate analyte & standard signals baseline->integrate calculate Apply qNMR formula to calculate % purity integrate->calculate report Report final purity and uncertainty calculate->report

Caption: Experimental workflow for this compound qNMR purity validation.

Troubleshooting Guide

Problem: My this compound sample is not fully dissolving in CDCl₃.

  • Cause: Carotenoids can have limited solubility, especially if the sample contains aggregated material or is not highly pure.

  • Solution:

    • Try gentle sonication for 5-10 minutes.

    • Gently warm the sample vial, but be cautious as heat can cause degradation. Monitor for any change in the deep red color.

    • If the issue persists, consider a different deuterated solvent mixture, such as CDCl₃ with a small amount of deuterated methanol (B129727) (CD₃OD). However, be aware that this can shift proton signals.

Problem: The baseline of my spectrum is distorted (rolling or curved).

  • Cause: This is often due to an unstable magnetic field (improper shimming), a very high concentration of the sample leading to detector overload, or issues with the first few data points of the FID.

  • Solution:

    • Re-shim: Perform a careful shimming of the sample.

    • Check Concentration: If the sample is too concentrated, dilute it and re-acquire the spectrum.

    • Processing: Use polynomial baseline correction functions in your NMR processing software. Be careful not to distort the signals of interest.

Problem: I see extra peaks in the spectrum that I can't identify.

  • Cause: These could be residual solvents from purification (e.g., hexane, ethyl acetate), impurities, or degradation products. Carotenoids are prone to oxidation and isomerization (cis/trans).[5]

  • Solution:

    • Identify Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents.

    • Check for Degradation: Re-run the sample after a day to see if the impurity peaks have grown, which would suggest ongoing degradation. Store this compound samples in the dark and under an inert atmosphere (e.g., argon) if possible.

    • Isomers: Cis-isomers of carotenoids often have distinct signals slightly upfield from the all-trans isomer. These may need to be integrated separately if they are considered impurities.

Problem: The calculated purity seems incorrect or is not reproducible.

  • Cause: The most common causes are inaccurate integration, insufficient relaxation delay (D1), or weighing errors.

  • Solution:

    • Verify Integration: Ensure the integration regions are wide enough and that the baseline is flat on both sides of the integrated peaks.

    • Check Relaxation Delay: Increase the D1 value (e.g., to 60s or 90s) and re-acquire the data.[8] If the integral ratios change significantly, your initial D1 was too short.

    • Review Weighing: Ensure the analytical balance was properly calibrated and that there was no static interference. Use a 6-place balance for the highest accuracy.[4]

Troubleshooting_Tree start Start Troubleshooting issue_purity Inaccurate or non- reproducible purity? start->issue_purity issue_baseline Distorted baseline? start->issue_baseline issue_peaks Unexpected peaks? start->issue_peaks issue_solubility Sample won't dissolve? start->issue_solubility cause_d1 Cause: Insufficient D1 (Relaxation Delay) issue_purity->cause_d1 cause_integration Cause: Incorrect Integration issue_purity->cause_integration cause_weighing Cause: Weighing Error issue_purity->cause_weighing cause_shimming Cause: Poor Shimming issue_baseline->cause_shimming cause_conc Cause: Sample too Concentrated issue_baseline->cause_conc cause_impurity Cause: Impurity or Residual Solvent issue_peaks->cause_impurity cause_degradation Cause: Degradation or Isomerization issue_peaks->cause_degradation cause_solvent Cause: Poor Solvent Affinity issue_solubility->cause_solvent sol_d1 Solution: Increase D1 to >30s and re-acquire. cause_d1->sol_d1 sol_integration Solution: Re-process. Ensure flat baseline & wide region. cause_integration->sol_integration sol_weighing Solution: Re-weigh using a calibrated balance. cause_weighing->sol_weighing sol_shimming Solution: Re-shim the sample carefully. cause_shimming->sol_shimming sol_conc Solution: Dilute sample and re-acquire. cause_conc->sol_conc sol_impurity Solution: Check against common solvent shifts. cause_impurity->sol_impurity sol_degradation Solution: Prepare fresh sample. Protect from light/air. cause_degradation->sol_degradation sol_solvent Solution: Use sonication or add co-solvent (e.g., CD3OD). cause_solvent->sol_solvent

Caption: Troubleshooting decision tree for common qNMR issues.

References

Impact of carbon to nitrogen ratio on Nostoxanthin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nostoxanthin synthesis. The information focuses on the impact of the carbon-to-nitrogen (C/N) ratio and other culture parameters on this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the role of the carbon-to-nitrogen (C/N) ratio in this compound synthesis?

A1: The C/N ratio is a critical factor that significantly influences both microbial growth and the synthesis of secondary metabolites like this compound.[1][2] Generally, a high C/N ratio, indicating nitrogen limitation relative to carbon availability, can trigger a stress response in microorganisms, leading to an increased production of carotenoids, including this compound.[3] This is because under nitrogen-limiting conditions, the cell's primary growth processes slow down, and the excess carbon is channeled towards the synthesis of storage compounds and protective secondary metabolites.

Q2: Which microorganisms are known to produce this compound?

A2: this compound is a yellow xanthophyll pigment found in various bacteria and cyanobacteria.[1][2] Notably, species of Sphingomonas have been identified as potent producers.[1][2][4] For instance, Sphingomonas sp. strain COS14-R2 has been extensively studied for its ability to synthesize this compound.[1][2] The pigment has also been reported in some species of Pseudomonas, the marine bacterium Erythrobacter flavus, and certain cyanobacteria.[1]

Q3: What are the optimal culture conditions for this compound production in Sphingomonas sp. COS14-R2?

A3: For Sphingomonas sp. strain COS14-R2, the highest concentration of this compound was achieved under specific optimized conditions. These include a temperature of 35°C, a pH of 7.5, a glucose concentration of 40 g/L, and a yeast extract concentration of 5 g/L, with incubation carried out in the dark.[1][2][4][5]

Q4: How does light exposure affect this compound synthesis?

A4: The effect of light can vary between different microorganisms. For Sphingomonas sp. COS14-R2, incubation in the dark resulted in the highest carotenoid content.[1] However, in photosynthetic organisms like cyanobacteria, light is a crucial factor for growth and can influence carotenoid production as a photoprotective mechanism.[6] The optimal light conditions would need to be determined for the specific cyanobacterial strain being used.

Q5: What is the biosynthetic precursor of this compound?

A5: this compound is synthesized from β-carotene.[7][8] The pathway involves the hydroxylation of β-carotene. The key genes involved in the initial stages of the carotenoid biosynthesis pathway leading to β-carotene include crtB (phytoene synthase), crtI (phytoene desaturase), and crtY (lycopene beta-cyclase).[1][2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no this compound production Suboptimal C/N ratio.Systematically vary the concentrations of your carbon and nitrogen sources to test different C/N ratios. For Sphingomonas sp., a glucose concentration of 40 g/L and yeast extract of 5 g/L was found to be optimal.[1][2]
Inappropriate culture temperature.Optimize the incubation temperature. Sphingomonas sp. COS14-R2 shows optimal production at 35°C, with significantly lower yields at temperatures such as 28°C and 37°C.[1][2]
Incorrect pH of the culture medium.Adjust the initial pH of the medium. A pH of 7.5 was found to be optimal for this compound production in Sphingomonas sp. COS14-R2.[1][2]
Inadequate aeration or agitation.Ensure proper mixing and oxygen supply, as these can affect microbial growth and metabolism. For Sphingomonas sp. COS14-R2, shaking at 200 rpm was used.[1]
Poor cell growth (low biomass) Nutrient limitation (other than intended nitrogen limitation).Ensure that all other essential nutrients, such as phosphates, sulfates, and trace elements, are present in sufficient quantities in the growth medium.
Presence of inhibitory substances in the medium.If using complex media components, consider potential batch-to-batch variability and the presence of inhibitors. Test different suppliers or batches of media components.
Incorrect incubation time.Monitor the growth curve of your microorganism to determine the optimal time for harvest. For Sphingomonas sp. COS14-R2, the highest biomass was observed after 84 hours in a fed-batch culture.[1][2]
This compound yield is inconsistent between batches Variability in inoculum preparation.Standardize your inoculum preparation procedure, including the age of the culture, cell density, and volume.
Fluctuations in culture conditions.Ensure that all culture parameters (temperature, pH, agitation, etc.) are tightly controlled and monitored throughout the experiment.
Instability of the this compound molecule post-extraction.This compound, like other carotenoids, can be sensitive to light, heat, and oxygen. Protect your samples from light and heat during and after extraction, and consider using antioxidants or storing under an inert atmosphere (e.g., nitrogen).
Difficulty in extracting this compound Inefficient cell lysis.Employ appropriate cell disruption methods. For bacteria like Sphingomonas, methods such as ultrasonication or bead beating can be effective.
Incorrect extraction solvent.Use a suitable solvent for carotenoid extraction. Acetone (B3395972) is commonly used for the initial extraction from cell biomass.[1]
Issues with this compound quantification by HPLC Co-elution with other pigments.Optimize your HPLC method, including the mobile phase composition, gradient, and column type, to achieve good separation of this compound from other carotenoids like β-carotene and zeaxanthin.
Lack of a proper standard.Use a purified this compound standard for accurate quantification. If a commercial standard is unavailable, it may need to be purified and its concentration determined spectrophotometrically using its specific extinction coefficient.

Data Presentation

Table 1: Effect of C/N Ratio on this compound Production in Sphingomonas sp. COS14-R2

C/N RatioCarbon Source (Glucose g/L)Nitrogen Source (Yeast Extract g/L)This compound Production (mg/L)
8405217.22 ± 9.60
VariousVariousVariousData not specified in the same format

Note: The provided search results highlight the optimal conditions (40 g/L glucose and 5 g/L yeast extract) leading to the highest this compound production, but a detailed table with varying C/N ratios and corresponding this compound yields from a single study is not fully available in the provided snippets. The value presented is from a fed-batch fermentation under these optimized conditions.[1][2]

Experimental Protocols

Culture Media and Growth Conditions for Sphingomonas sp. COS14-R2

The optimal medium for this compound production consists of 40 g/L glucose, 5 g/L yeast extract, and 0.7 g/L MgSO₄.[1] The initial pH of the medium should be adjusted to 7.5 before sterilization.[1] Batch fermentation can be carried out in baffled Erlenmeyer flasks incubated at 35°C on a rotary shaker at 150 rpm for up to 120 hours in the dark.[1] For fed-batch fermentation, an initial working volume is used in a bioreactor with controlled pH (7.5), temperature (35°C), and agitation (200 rpm).[1][2] A feeding solution with high concentrations of glucose is then supplied to the culture.[1][2]

This compound Extraction
  • Harvest the cell biomass by centrifugation (e.g., 10,000 rpm for 20 minutes at 4°C).[1][2]

  • Wash the cell pellet with deionized water.

  • Freeze-dry the biomass for storage or immediate extraction.

  • Soak the freeze-dried biomass in acetone (e.g., a 1:10 ratio of biomass to solvent).[1][2]

  • Use an ultrasonic bath to facilitate the extraction until the cells are decolorized.[1][2]

  • Separate the cell debris by centrifugation.

  • Collect the supernatant containing the this compound.

  • The solvent can be evaporated under a stream of nitrogen gas to concentrate the extract.[1][2]

This compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification of this compound.

  • Column: A C18 column suitable for carotenoid analysis (e.g., YMC Carotenoid S-3, 250 x 4.6 mm) can be used.[1][2]

  • Mobile Phase: A mixture of solvents such as methanol (B129727), ethyl acetate (B1210297), and ammonium (B1175870) acetate in methanol can be employed.[2]

  • Detection: A UV/Vis photodiode array (PDA) detector set at the maximum absorbance wavelength for this compound (around 470 nm) is used for detection and quantification.[1][2]

  • Quantification: A standard calibration curve should be constructed using a purified this compound standard of known concentrations.

Visualizations

Nostoxanthin_Biosynthesis_Pathway Geranylgeranyl diphosphate (B83284) (GGPP) Geranylgeranyl diphosphate (GGPP) Phytoene Phytoene Geranylgeranyl diphosphate (GGPP)->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI β-Carotene β-Carotene Lycopene->β-Carotene crtY This compound This compound β-Carotene->this compound Hydroxylation Experimental_Workflow cluster_cultivation Cultivation cluster_analysis Analysis Inoculum_Preparation Inoculum Preparation Fermentation Batch or Fed-Batch Fermentation (Optimized C/N Ratio) Inoculum_Preparation->Fermentation Biomass_Harvest Biomass Harvest (Centrifugation) Fermentation->Biomass_Harvest Extraction This compound Extraction (Acetone) Biomass_Harvest->Extraction Purification Purification (Optional) Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Signaling_Pathway High_CN_Ratio High C/N Ratio (Nitrogen Limitation) Cellular_Stress Cellular Stress Response High_CN_Ratio->Cellular_Stress Metabolic_Shift Metabolic Shift Cellular_Stress->Metabolic_Shift Primary_Metabolism Primary Metabolism (Growth) Metabolic_Shift->Primary_Metabolism Down-regulation Secondary_Metabolism Secondary Metabolism Metabolic_Shift->Secondary_Metabolism Up-regulation Carotenoid_Biosynthesis Carotenoid Biosynthesis Pathway Secondary_Metabolism->Carotenoid_Biosynthesis Nostoxanthin_Accumulation This compound Accumulation Carotenoid_Biosynthesis->Nostoxanthin_Accumulation

References

Validation & Comparative

Nostoxanthin vs. Astaxanthin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carotenoids, both nostoxanthin and astaxanthin (B1665798) are recognized for their significant antioxidant potential, a property of immense interest to researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their antioxidant capacities, supported by available experimental data. It is important to note that while extensive research exists for astaxanthin, data on this compound is comparatively limited, precluding a direct, head-to-head comparison under identical experimental conditions in a single study. The following analysis is based on data collated from various independent studies.

Quantitative Comparison of Antioxidant Capacity

The antioxidant activities of this compound and astaxanthin have been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the outcome of these assays, where a lower IC50 value indicates a higher antioxidant capacity.

Antioxidant AssayThis compound IC50 (µg/mL)Astaxanthin IC50 (µg/mL)Reference Compound
DPPH Radical Scavenging Activity 30.9715.39 - 56.25Ascorbic Acid (12.14 µg/mL), Quercetin (7.79 µg/mL)
ABTS Radical Scavenging Activity Not Reported7.7 - 25.53Ascorbic Acid (20.8 µg/mL), BHT (15.1 µg/mL)
Oxygen Radical Absorbance Capacity (ORAC) Not ReportedRelative ORAC value of 35.6 - 110.4 µM Trolox equivalent (at 1-4 µg/mL)Trolox

Note: The IC50 values for astaxanthin are presented as a range, reflecting the variability observed across different studies due to differing experimental setups, such as the source of astaxanthin and the specific protocol employed.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the experimental protocols used to determine the antioxidant capacities listed above.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This neutralization is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol.

  • Reaction Mixture: A specific volume of the test compound (this compound or astaxanthin at various concentrations) is mixed with a fixed volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance at 734 nm. A defined volume of the test compound is then added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents or as an IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are used.

  • Reaction Mixture: The test sample is mixed with the fluorescent probe in a multi-well plate.

  • Initiation of Reaction: The peroxyl radical generator is added to initiate the oxidation of the fluorescent probe.

  • Fluorescence Measurement: The fluorescence intensity is monitored kinetically over time until the fluorescence has completely decayed.

  • Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

Signaling Pathways

The antioxidant effects of astaxanthin are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways. In contrast, there is currently a lack of information in the scientific literature regarding the specific signaling pathways influenced by this compound.

Astaxanthin and the Nrf2 Signaling Pathway

Astaxanthin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant defenses.[1][2][3][4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like astaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Astaxanthin_Nrf2_Pathway cluster_nucleus Astaxanthin Astaxanthin Nrf2_Keap1 Nrf2-Keap1 Complex Astaxanthin->Nrf2_Keap1 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 Releases ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Astaxanthin-mediated activation of the Nrf2 signaling pathway.

Conclusion

References

A Comparative Analysis of Nostoxanthin and Zeaxanthin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative antioxidant potential, bioavailability, and cellular signaling pathways of Nostoxanthin and Zeaxanthin (B1683548), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of two xanthophyll carotenoids, this compound and Zeaxanthin. While Zeaxanthin is a well-studied compound with established roles in human health, particularly in ophthalmology, this compound is an emerging carotenoid with promising, yet less explored, therapeutic potential. This document aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development endeavors.

Physicochemical Properties

PropertyThis compoundZeaxanthin
Chemical Formula C₄₀H₅₆O₄C₄₀H₅₆O₂
Molecular Weight 600.85 g/mol 568.87 g/mol
Structure A tetrahydroxy derivative of β,β-carotene. It is biosynthesized from zeaxanthin by the addition of two hydroxyl groups.[1]A dihydroxy carotenoid derived from β-carotene.
Appearance Yellow pigment[2]Yellow-orange pigment[3]

Antioxidant Activity: A Quantitative Comparison

The antioxidant capacity of both this compound and Zeaxanthin has been evaluated using various in vitro assays. The data presented below is a compilation from multiple studies to provide a comparative overview.

Antioxidant AssayThis compoundZeaxanthin
DPPH Radical Scavenging Activity 75.5 ± 0.33% inhibitionIC₅₀ values reported in various studies, generally indicating potent activity. For instance, one study reported an IC50 value of 19.709 ppm for a plant extract containing zeaxanthin.[4]
FRAP (Ferric Reducing Antioxidant Power) Data not availableDemonstrates ferric reducing ability, though quantitative values vary depending on the study.
ORAC (Oxygen Radical Absorbance Capacity) Data not availableExhibits significant oxygen radical absorbance capacity.

Note: Direct comparison of antioxidant activity is challenging due to variations in experimental conditions across different studies. The provided DPPH value for this compound represents a single data point, and further research with standardized methodologies is required for a definitive comparison.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free-radical scavenging ability of antioxidants.[5]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]

General Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[5]

  • Sample Preparation: The test compounds (this compound or Zeaxanthin) are dissolved in an appropriate solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[6]

General Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a FeCl₃ solution.[6]

  • Sample Preparation: The test compounds are prepared at various concentrations.

  • Reaction: The sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[6]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺, and the results for the samples are expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to quench peroxyl radicals.

Principle: A fluorescent probe is oxidized by peroxyl radicals, leading to a loss of fluorescence. The presence of an antioxidant inhibits this oxidation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[7]

General Protocol:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are used.[7]

  • Reaction Mixture: The sample, fluorescent probe, and peroxyl radical generator are mixed in a microplate.

  • Measurement: The fluorescence is measured kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7]

  • Calculation: The area under the curve (AUC) is calculated, and the net AUC is determined by subtracting the AUC of the blank. The ORAC value is then calculated relative to the Trolox standard and expressed as Trolox equivalents.

Bioavailability: A Critical Comparison

The bioavailability of carotenoids is a crucial factor in determining their in vivo efficacy.

Zeaxanthin: The bioavailability of zeaxanthin has been the subject of numerous human studies. It is a lipophilic compound, and its absorption is enhanced when consumed with dietary fats.[3] The formulation of zeaxanthin supplements also significantly impacts its bioavailability.[8]

This compound: Currently, there is a lack of published studies specifically investigating the bioavailability of this compound in humans or animals. As a more polar derivative of zeaxanthin, its absorption and metabolic fate may differ. Further research is warranted to determine its pharmacokinetic profile.

Experimental Protocol for Human Bioavailability Study (Zeaxanthin)

A typical human bioavailability study for zeaxanthin involves the following steps:

Study Design: A randomized, double-blind, crossover or parallel-group study is often employed.[8][9]

Participants: Healthy human volunteers are recruited for the study.

Intervention: Participants are administered a single dose of the zeaxanthin formulation.[9]

Blood Sampling: Blood samples are collected at multiple time points before and after the administration of the supplement (e.g., at baseline, and then at 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours post-dose).[9]

Analysis: The concentration of zeaxanthin in the plasma or serum is quantified using High-Performance Liquid Chromatography (HPLC).[10]

Pharmacokinetic Parameters: Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to assess bioavailability.[8]

Signaling Pathways: Mechanisms of Action

The biological effects of carotenoids are often mediated through their influence on various cellular signaling pathways.

Zeaxanthin: Zeaxanthin has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. It can influence the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11] By modulating these pathways, zeaxanthin can exert anti-inflammatory and antioxidant effects.

This compound: The specific effects of this compound on cellular signaling pathways are not yet well-elucidated. Given its structural similarity to other xanthophylls like astaxanthin (B1665798), which is known to inhibit NF-κB and MAPK signaling, it is plausible that this compound may have similar effects.[12][13] However, dedicated research is required to confirm this hypothesis.

Visualizing the Pathways and Processes

To better understand the complex biological processes discussed, the following diagrams have been generated using Graphviz.

Nostoxanthin_Biosynthesis β-Carotene β-Carotene Zeaxanthin Zeaxanthin β-Carotene->Zeaxanthin Hydroxylation This compound This compound Zeaxanthin->this compound Hydroxylation

Caption: Biosynthetic pathway of this compound from β-Carotene.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay cluster_ORAC ORAC Assay DPPH_Radical DPPH_Radical Reduced_DPPH Reduced_DPPH DPPH_Radical->Reduced_DPPH + Antioxidant Antioxidant Antioxidant Fe3_TPTZ Fe3_TPTZ Fe2_TPTZ Fe2_TPTZ Fe3_TPTZ->Fe2_TPTZ + Antioxidant Antioxidant_FRAP Antioxidant Peroxyl_Radical Peroxyl_Radical Oxidized_Probe Oxidized_Probe Peroxyl_Radical->Oxidized_Probe + Fluorescent Probe Antioxidant_ORAC Antioxidant Peroxyl_Radical->Antioxidant_ORAC Inhibited by Fluorescent_Probe Fluorescent_Probe

Caption: Simplified workflows for common antioxidant assays.

Zeaxanthin_Signaling_Pathways Zeaxanthin Zeaxanthin MAPK_Pathway MAPK_Pathway Zeaxanthin->MAPK_Pathway Modulates NF_kB_Pathway NF_kB_Pathway Zeaxanthin->NF_kB_Pathway Modulates Oxidative_Stress Oxidative_Stress Zeaxanthin->Oxidative_Stress Reduces Inflammation Inflammation MAPK_Pathway->Inflammation NF_kB_Pathway->Inflammation

Caption: Zeaxanthin's modulation of key signaling pathways.

Conclusion and Future Directions

This comparative analysis highlights that while Zeaxanthin is a well-characterized xanthophyll with proven health benefits, this compound remains a promising but understudied compound. The available data suggests this compound possesses significant antioxidant activity, but a more direct and comprehensive comparison with Zeaxanthin using standardized assays is necessary.

Future research should focus on:

  • Quantitative Antioxidant Profiling of this compound: Conducting DPPH, FRAP, and ORAC assays on purified this compound to establish its antioxidant capacity relative to Zeaxanthin.

  • Bioavailability and Metabolism of this compound: Performing in vivo studies to determine the absorption, distribution, metabolism, and excretion of this compound.

  • Elucidation of Signaling Pathways: Investigating the effects of this compound on key signaling pathways, such as MAPK and NF-κB, to understand its potential anti-inflammatory and other cellular effects.

Such research will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its application in pharmaceuticals and nutraceuticals.

References

Nostoxanthin: A Comparative Guide to its In Vitro Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of nostoxanthin and other well-known carotenoids: astaxanthin, β-carotene, and zeaxanthin (B1683548). While research has highlighted the potent antioxidant properties of this compound, its other biological functions remain less explored. This document summarizes the available experimental data to offer a comparative perspective for research and development purposes.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative in vitro data for this compound and its alternatives across key biological activities.

Antioxidant Activity

This compound has demonstrated notable free-radical scavenging activity.[1] The primary mechanism of antioxidant action for carotenoids involves the quenching of singlet oxygen and scavenging of peroxyl radicals.

CompoundAssayTest SystemIC50 / EC50 (µg/mL)Reference
This compound DPPH Radical ScavengingCell-free30.97[1]
AstaxanthinDPPH Radical ScavengingCell-free17.5[2]
AstaxanthinABTS Radical ScavengingCell-free7.7[2]
β-CaroteneDPPH Radical ScavengingCell-free~2.9 (in one study)
ZeaxanthinABTS Radical ScavengingCell-freeData not consistently reported in IC50

Note: IC50/EC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

While direct in vitro anti-inflammatory data for this compound is limited in the reviewed literature, the anti-inflammatory properties of astaxanthin, β-carotene, and zeaxanthin are well-documented. A key mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

CompoundAssayCell Line / Test SystemKey Findings
This compound --Data not available in reviewed literature
AstaxanthinInhibition of Albumin DenaturationCell-freeSignificant inhibition, comparable to standard drugs.
AstaxanthinNF-κB ActivationRAW 264.7 macrophagesInhibits LPS-induced NF-κB activation.[3]
β-CaroteneCOX-2 ExpressionVariousCan inhibit the expression of the pro-inflammatory enzyme COX-2.
ZeaxanthiniNOS ExpressionMouse bone marrow macrophagesReverted TNF-α-induced iNOS expression.
Anticancer Activity

The in vitro anticancer potential of this compound has not been extensively reported. In contrast, astaxanthin, β-carotene, and zeaxanthin have been shown to inhibit the proliferation of various cancer cell lines. Mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

CompoundCell LineIC50 (µM)Key Findings
This compound --Data not available in reviewed literature
AstaxanthinHuman colon cancer (HT-29)>100Exhibited notable anticancer activity.[4]
AstaxanthinHuman breast cancer (MCF-7, MDA-MB-231)Dose-dependent inhibitionReduces cell proliferation and migration.[5]
β-CaroteneHuman breast cancer (MCF-7)Time- and dose-dependentInduces apoptosis via regulation of Bax/Bcl-2.
Zeaxanthin--Data on specific IC50 values is varied across studies.
Neuroprotective Activity
CompoundCell LineAssayKey Findings
This compound --Data not available in reviewed literature
AstaxanthinPC-12 (pheochromocytoma)Aβ (1-42)-mediated toxicityExhibited multi-neuroprotective effects.
AstaxanthinSH-SY5Y (neuroblastoma)Oxidative stress-induced damageShowed cytoprotective effects.[6]
Zeaxanthin--Pre-clinical evidence suggests neuroprotective effects.

Experimental Protocols

This section details the methodologies for key in vitro assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Protocol:

    • A solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared.

    • Various concentrations of the test compound (this compound or alternatives) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[1]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically between 540 and 590 nm).

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[4]

NF-κB Activation Assay

This assay determines the effect of a compound on the activation of the transcription factor NF-κB, a key regulator of inflammation.

  • Principle: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation (e.g., with lipopolysaccharide - LPS) is detected. This can be visualized by immunofluorescence microscopy or quantified by cellular fractionation and Western blotting or through reporter gene assays.

  • Protocol (Immunofluorescence):

    • Macrophages (e.g., RAW 264.7) are cultured on coverslips.

    • Cells are pre-treated with the test compound for a certain period before being stimulated with LPS.

    • After stimulation, the cells are fixed and permeabilized.

    • The cells are then incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

    • The cellular localization of NF-κB p65 is observed under a fluorescence microscope. In unstimulated cells, fluorescence is primarily in the cytoplasm, while in stimulated cells, it translocates to the nucleus. The inhibitory effect of the test compound is determined by the retention of fluorescence in the cytoplasm.[3]

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro validation of the biological activities discussed.

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound or Alternative Concentrations Serial Dilutions Compound->Concentrations Antioxidant Antioxidant Assay (e.g., DPPH) Concentrations->Antioxidant AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB) Concentrations->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT) Concentrations->Anticancer Neuroprotective Neuroprotective Assay Concentrations->Neuroprotective Measurement Spectrophotometry/ Microscopy Antioxidant->Measurement AntiInflammatory->Measurement Anticancer->Measurement Neuroprotective->Measurement Calculation IC50/EC50 Calculation/ Image Analysis Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General workflow for in vitro validation of biological activities.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Signal Transduction IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Astaxanthin Astaxanthin Astaxanthin->IKK Inhibition apoptosis_pathway cluster_cell Cancer Cell Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Carotenoid Carotenoid (e.g., β-carotene) Carotenoid->Bax Upregulates Carotenoid->Bcl2 Downregulates

References

Comparing the photostability of Nostoxanthin with other carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison of the photostability of nostoxanthin against other common carotenoids remains a challenge due to the limited availability of specific experimental data for this compound. While research has delved into the photostability of carotenoids like astaxanthin (B1665798), fucoxanthin, and β-carotene, this compound, a xanthophyll found in some cyanobacteria and bacteria, has primarily been studied for its biosynthesis and antioxidant properties. This guide synthesizes the available data on the photostability of major carotenoids and provides a framework for potential future comparative studies involving this compound.

Carotenoids, a diverse group of pigments, are known for their antioxidant properties but also for their susceptibility to degradation under light, heat, and oxygen. This instability, particularly photostability, is a critical factor for their application in pharmaceuticals, nutraceuticals, and food colorants. Understanding the relative photostability of different carotenoids is crucial for formulation and storage.

Comparative Analysis of Carotenoid Photostability

While direct comparative data including this compound is scarce, studies on other carotenoids offer valuable insights into the structural features that influence stability. Generally, the extended system of conjugated double bonds that gives carotenoids their color and antioxidant capacity is also the site of photodegradation.

Table 1: Summary of Quantitative Photostability Data for Selected Carotenoids

CarotenoidExperimental ConditionsDegradation/LossReference
This compound Data not available--
Astaxanthin Room temperature, under illumination, 5 days23.59% degradation[1]
High temperature (>60°C) and prolonged UV exposure (>48h)>20% degradation
Fucoxanthin UVA light exposureUnstable
β-Carotene In sunscreen formulation, after UV exposure16% reduction in recovery

Note: The lack of standardized experimental conditions across different studies makes direct comparisons challenging.

From the limited available data, it is evident that carotenoids exhibit significant degradation upon exposure to light. The rate and extent of this degradation are influenced by the specific carotenoid structure, the solvent or matrix, and the experimental conditions (e.g., light intensity and wavelength, temperature, oxygen availability). For instance, some studies suggest that xanthophylls (oxygen-containing carotenoids like astaxanthin and potentially this compound) may exhibit different stability profiles compared to carotenes (hydrocarbons like β-carotene). The presence of hydroxyl and keto groups in xanthophylls can influence their electronic properties and, consequently, their susceptibility to photodegradation.

Experimental Protocols for Assessing Photostability

To facilitate future comparative studies, a standardized experimental protocol is essential. The following methodology is based on established practices for evaluating the photostability of chemical compounds.

Objective:

To determine and compare the photodegradation kinetics of this compound, astaxanthin, fucoxanthin, and β-carotene under controlled light exposure.

Materials:
  • Pure standards of this compound, astaxanthin, fucoxanthin, and β-carotene

  • Spectrophotometric grade solvents (e.g., ethanol, hexane, or another appropriate solvent in which all carotenoids are soluble)

  • Quartz cuvettes

  • A photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps as per ICH Q1B guidelines)

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector

  • UV-Vis spectrophotometer

Methodology:
  • Sample Preparation:

    • Prepare stock solutions of each carotenoid in a suitable solvent at a known concentration.

    • From the stock solutions, prepare experimental samples in quartz cuvettes. The concentration should be adjusted to have a measurable absorbance at the λmax of each carotenoid.

    • Prepare control samples for each carotenoid, which will be kept in the dark at the same temperature to account for any thermal degradation.

  • Light Exposure:

    • Place the experimental samples in the photostability chamber.

    • Expose the samples to a controlled light source with a defined intensity and spectral distribution. For a comprehensive study, experiments under different light conditions (e.g., UVA, visible light) are recommended.

  • Data Collection:

    • At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the aliquots using a UV-Vis spectrophotometer to measure the change in absorbance at the λmax of each carotenoid.

    • For a more detailed analysis of degradation products and to accurately quantify the remaining parent compound, use an appropriate HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation over time for each carotenoid.

    • Determine the degradation kinetics by plotting the concentration of the carotenoid against time and fitting the data to zero-order, first-order, or second-order kinetic models.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each carotenoid under the specific experimental conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative photostability study of carotenoids.

experimental_workflow Experimental Workflow for Carotenoid Photostability cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing prep1 Prepare Stock Solutions prep2 Dilute to Experimental Concentration prep1->prep2 prep3 Prepare Light-Exposed and Dark Control Samples prep2->prep3 expo1 Place Samples in Photostability Chamber prep3->expo1 expo2 Expose to Controlled Light Source expo1->expo2 ana1 Withdraw Aliquots at Time Intervals expo2->ana1 ana2 UV-Vis Spectrophotometry ana1->ana2 ana3 HPLC Analysis ana1->ana3 data1 Calculate % Degradation ana2->data1 ana3->data1 data2 Determine Degradation Kinetics data1->data2 data3 Calculate Rate Constant (k) and Half-life (t½) data2->data3

Caption: A flowchart of the key steps in a comparative carotenoid photostability study.

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to the biological activity of carotenoids, a logical diagram can illustrate the factors influencing their photostability.

photostability_factors Factors Influencing Carotenoid Photostability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_outcome Outcome struct Molecular Structure (e.g., number of double bonds, functional groups) stability Photostability (Degradation Rate) struct->stability light Light (Intensity, Wavelength) light->stability temp Temperature temp->stability oxygen Oxygen Availability oxygen->stability matrix Solvent/Matrix matrix->stability

Caption: Key intrinsic and extrinsic factors that determine the photostability of a carotenoid.

Conclusion

The photostability of this compound is a critical parameter for its potential applications, yet it remains an understudied area. While a direct comparison with other well-known carotenoids is not currently possible due to a lack of quantitative data, the established methodologies for assessing photostability provide a clear path for future research. Such studies are essential to unlock the full potential of this compound and to enable its effective use in various industries. Based on the general understanding of carotenoid chemistry, it is plausible that the multiple hydroxyl groups in this compound's structure could influence its photostability, but this hypothesis requires experimental validation. Researchers, scientists, and drug development professionals are encouraged to undertake comparative photostability studies to fill this knowledge gap.

References

A Comparative Guide to the In Vivo Bioavailability and Metabolism of Nostoxanthin and Astaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Nostoxanthin, a xanthophyll carotenoid with a poly-hydroxy structure, holds potential as a potent antioxidant.[1] However, a comprehensive understanding of its behavior in a biological system is crucial for its development as a therapeutic or nutraceutical agent. Currently, there is a notable scarcity of in vivo research specifically investigating the bioavailability and metabolism of this compound. In contrast, astaxanthin (B1665798), a structurally similar and extensively studied keto-carotenoid, provides a valuable comparative benchmark.[2][3] This guide synthesizes the available information on this compound and leverages the robust body of in vivo data for astaxanthin to provide insights into the potential pharmacokinetic profile of this compound. This comparison aims to guide future research and development efforts for this compound.

Comparative Bioavailability and Pharmacokinetics

Due to the lack of direct in vivo pharmacokinetic studies on this compound, this section presents data from preclinical and clinical studies on astaxanthin to serve as a reference point. The oral bioavailability of carotenoids, including astaxanthin, is generally low and influenced by factors such as their lipophilic nature and the food matrix.[4][5]

Table 1: Comparative Pharmacokinetic Parameters of Astaxanthin in Different Formulations and Species

ParameterAstaxanthin FormulationSpeciesDoseCmaxTmaxAUC (0-t)Reference
Cmax Native AstaxanthinHuman8 mg3.86 µg/mL8.5 h-[6]
Micellar AstaxanthinHuman8 mg7.21 µg/mL3.67 h-[6]
AUC IntravenousRat5 mg/kg--39.4 µg·min/mL[7]
IntravenousRat20 mg/kg--61.0 µg·min/mL[7]
OralRat100 mg/kg0.956 ng/mL-0.773 µg·min/mL[7]
OralRat200 mg/kg1.69 ng/mL-0.750 µg·min/mL[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Metabolism of this compound and Astaxanthin

This compound:

Direct in vivo metabolic studies on this compound are not currently available. However, its biosynthetic pathway suggests potential metabolic routes. This compound is synthesized from β-carotene through a series of hydroxylation steps, with zeaxanthin (B1683548) and caloxanthin (B1256972) as precursors.[8] It is plausible that its in vivo metabolism could involve glucuronidation or sulfation of its hydroxyl groups, similar to other xanthophylls, to facilitate excretion.

Astaxanthin:

The in vivo metabolism of astaxanthin has been investigated in both animals and humans. In rats, astaxanthin is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A1/2.[7][9] In humans, studies have identified metabolites such as 3-hydroxy-4-oxo-β-ionol and 3-hydroxy-4-oxo-β-ionone.[7] The metabolic pathway of fucoxanthin, another marine carotenoid, also shows species-specific variations, highlighting the complexity of carotenoid metabolism.[10]

Experimental Protocols

Understanding the methodologies employed in carotenoid bioavailability studies is critical for designing future experiments for this compound.

Table 2: Representative Experimental Protocols for In Vivo Astaxanthin Pharmacokinetic Studies

AspectProtocol DetailsReference
Animal Model Male Sprague-Dawley rats[9]
Human Subjects Healthy male adult volunteers[6]
Dosing Regimen Single oral gavage or intravenous injection[7][9]
Formulation Astaxanthin in corn oil for oral administration; dissolved in a mixture of dimethyl sulfoxide, polyethylene (B3416737) glycol 400, and saline for intravenous administration.[9]
Blood Sampling Serial blood samples collected from the jugular vein at specified time points.[9]
Analytical Method High-Performance Liquid Chromatography (HPLC) with a diode array detector (DAD) for quantification of astaxanthin in plasma.[6]
Tissue Distribution Analysis of astaxanthin concentrations in various tissues (liver, spleen, kidney, etc.) after a defined period post-dosing.[7]

Visualizations

Metabolic Pathways

The following diagrams illustrate the known biosynthetic pathway of this compound and the established metabolic pathway of astaxanthin.

nostoxanthin_biosynthesis beta_carotene β-Carotene beta_cryptoxanthin β-Cryptoxanthin beta_carotene->beta_cryptoxanthin Hydroxylation zeaxanthin Zeaxanthin beta_cryptoxanthin->zeaxanthin Hydroxylation caloxanthin Caloxanthin zeaxanthin->caloxanthin Hydroxylation This compound This compound caloxanthin->this compound Hydroxylation astaxanthin_metabolism astaxanthin Astaxanthin metabolite1 3-hydroxy-4-oxo-β-ionone astaxanthin->metabolite1 Hepatic CYP450 metabolite2 3-hydroxy-4-oxo-7,8-dihydro-β-ionone metabolite1->metabolite2 Reduction conjugates Glucuronide Conjugates metabolite1->conjugates metabolite2->conjugates experimental_workflow cluster_preclinical Preclinical Study (e.g., Rats) cluster_analysis Sample Analysis cluster_data Data Analysis animal_model Select Animal Model formulation Prepare Carotenoid Formulation animal_model->formulation dosing Administer Dose (Oral/IV) formulation->dosing sampling Serial Blood Sampling dosing->sampling tissue_collection Tissue Collection (Terminal) dosing->tissue_collection extraction Plasma/Tissue Extraction sampling->extraction tissue_collection->extraction hplc HPLC Analysis extraction->hplc pk_modeling Pharmacokinetic Modeling hplc->pk_modeling bioavailability_calc Calculate Bioavailability pk_modeling->bioavailability_calc

References

Validating the Anti-inflammatory Effects of Xanthophyll Carotenoids in Cell Models: A Comparative Guide Featuring Astaxanthin as a Nostoxanthin Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of xanthophyll carotenoids, using the extensively studied astaxanthin (B1665798) as a representative model for the less-explored but structurally similar nostoxanthin. Due to a paucity of direct research on the anti-inflammatory effects of this compound in cell models, this document leverages the wealth of data on astaxanthin to illustrate the potential mechanisms and efficacy of this class of compounds.

Astaxanthin, a potent antioxidant, has demonstrated significant anti-inflammatory activity across various in vitro models.[1][2][3][4] Its therapeutic potential is attributed to its ability to modulate key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators.[4][5][6][7] This guide will delve into the experimental validation of these effects, offering a comparison with conventional anti-inflammatory agents and providing detailed protocols for replication.

Comparative Efficacy of Astaxanthin

Astaxanthin's anti-inflammatory effects have been benchmarked against other compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). Studies suggest that astaxanthin may offer a valuable alternative to NSAIDs for managing trigeminal inflammatory mechanical hyperalgesia.[8][9]

Quantitative Data Summary

The following tables summarize the inhibitory effects of astaxanthin on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation.

Table 1: Effect of Astaxanthin on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Cell LineAstaxanthin ConcentrationTarget CytokineInhibition (%)Reference
RAW 264.710 µMIL-1βSignificant Reduction[5]
RAW 264.710 µMIL-6Significant Reduction[5]
RAW 264.710 µMTNF-αSignificant Reduction[5]
THP-110 µMIL-1βData Not Available
THP-110 µMIL-6Significant Reduction[5]
THP-110 µMTNF-αSignificant Reduction[5]

Table 2: Effect of Astaxanthin on Inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages

Astaxanthin ConcentrationTarget EnzymeInhibition (%)Reference
10 µMiNOSSignificant Reduction[5]
10 µMCOX-2Significant Reduction[5]

Key Anti-inflammatory Mechanisms of Astaxanthin

Astaxanthin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[5][6][10][11][12] By preventing the nuclear translocation of NF-κB, astaxanthin suppresses the transcription of genes encoding pro-inflammatory cytokines and enzymes.[2][5] Furthermore, astaxanthin has been shown to inhibit the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways, while activating the nuclear factor erythroid 2-related factor 2 (Nrf2) and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[4][6][7][13]

Below is a diagram illustrating the principal signaling pathways modulated by astaxanthin in the context of inflammation.

astaxanthin_pathways cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_astaxanthin Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK1/2, p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Astaxanthin Astaxanthin Astaxanthin->MAPK Astaxanthin->NFkB PI3K_Akt PI3K/Akt Pathway Astaxanthin->PI3K_Akt Nrf2 Nrf2 Pathway Astaxanthin->Nrf2 MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB->Enzymes PI3K_Akt->Nrf2 Antioxidants Antioxidant Enzymes Nrf2->Antioxidants

Figure 1. Signaling pathways modulated by astaxanthin.

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro experiments are provided below.

In Vitro Inflammation Model Using RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using lipopolysaccharide (LPS).

1. Cell Culture:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or astaxanthin as a proxy) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay.[14][15][16]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][17]

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines.[14][17]

  • Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.[16]

The following diagram outlines the experimental workflow for assessing the anti-inflammatory effects of a test compound in an LPS-stimulated macrophage model.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis Cell_Culture Culture RAW 264.7 Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with Test Compound (e.g., this compound) Cell_Seeding->Pre_treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Culture Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells for RNA/Protein LPS_Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA qPCR qRT-PCR (Gene Expression) Cell_Lysis->qPCR Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot

Figure 2. Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The extensive research on astaxanthin provides a strong foundation for understanding the potential anti-inflammatory effects of the structurally related this compound. The data presented here, derived from studies on astaxanthin, highlight the significant inhibitory effects of this class of xanthophyll carotenoids on key inflammatory pathways and mediators in cellular models. The detailed experimental protocols offer a clear roadmap for researchers to validate these findings for this compound and other novel anti-inflammatory compounds. Further investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Nostoxanthin and Lutein: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a comparative analysis of the antioxidant potential of two xanthophyll carotenoids, Nostoxanthin and lutein (B1675518). This guide synthesizes quantitative data, details experimental methodologies, and illustrates the underlying molecular pathways to provide researchers, scientists, and drug development professionals with a concise overview of their respective antioxidant capabilities.

Quantitative Comparison of Antioxidant Activity

To evaluate the antioxidant potential of this compound and lutein, the half-maximal inhibitory concentration (IC50) in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a key metric. A lower IC50 value indicates greater antioxidant activity.

Antioxidant AssayThis compound IC50 (µg/mL)Lutein IC50 (µg/mL)Reference Compound (Ascorbic Acid) IC50 (µg/mL)
DPPH Radical Scavenging30.97[1]35[2]~5-15

Based on the available data, this compound exhibits slightly higher antioxidant potential in the DPPH assay compared to lutein. It is important to note that the antioxidant efficacy of carotenoids can vary depending on the specific assay used. For instance, lutein has also been evaluated for its ability to scavenge superoxide (B77818) and hydroxyl radicals, with reported IC50 values of 21 µg/mL and 1.75 µg/mL, respectively. Due to structural similarities with zeaxanthin, this compound is expected to possess potent antioxidant activity across various assays, though specific comparative data with lutein in these other assays is limited in current literature.

Experimental Methodologies

The following are detailed protocols for common antioxidant capacity assays that can be utilized for a comparative study of this compound and lutein.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and lutein in a suitable solvent (e.g., methanol or ethanol) to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the various concentrations of the antioxidant solutions to 100 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and lutein in a suitable solvent.

  • Reaction Mixture: Add 20 µL of the antioxidant solution to 2 mL of the diluted ABTS•+ solution.

  • Incubation: Allow the mixture to stand at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of this compound and lutein.

  • Reaction Mixture: Add 20 µL of the sample to 150 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Signaling Pathways in Antioxidant Action

The antioxidant effects of many xanthophylls are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Lutein's Antioxidant Signaling Pathway

Lutein has been shown to exert its antioxidant effects by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like lutein, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their transcription and a strengthened cellular antioxidant defense.

Lutein_Nrf2_Pathway cluster_cytoplasm Cytoplasm Lutein Lutein Keap1 Keap1 Lutein->Keap1 modulates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_Keap1->Nrf2 dissociation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides Nostoxanthin_Nrf2_Pathway cluster_cytoplasm_N Cytoplasm This compound This compound (Proposed) Keap1_N Keap1 This compound->Keap1_N modulates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_N induces Nrf2_Keap1_N Nrf2-Keap1 Complex Nrf2_N Nrf2 Nucleus_N Nucleus Nrf2_N->Nucleus_N translocation Nrf2_Keap1_N->Nrf2_N dissociation ARE_N ARE Antioxidant_Enzymes_N Antioxidant Enzymes ARE_N->Antioxidant_Enzymes_N activates transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes_N->Cellular_Defense leads to Experimental_Workflow Start Compound Isolation and Purification (this compound & Lutein) Sample_Prep Sample Preparation (Stock Solutions & Dilutions) Start->Sample_Prep Assay_Selection Selection of Antioxidant Assays (DPPH, ABTS, FRAP, etc.) Sample_Prep->Assay_Selection Assay_Execution Execution of Assays Assay_Selection->Assay_Execution Data_Acquisition Data Acquisition (Spectrophotometric Readings) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation, TEAC, etc.) Data_Acquisition->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion on Relative Antioxidant Potential Comparison->Conclusion

References

Comparative Efficacy of Nostoxanthin Against Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

Nostoxanthin, a yellow xanthophyll carotenoid found in certain bacteria and cyanobacteria, is gaining attention for its potent antioxidant properties.[1] As a polyhydroxy derivative of β-carotene, its unique molecular structure, featuring hydroxyl groups on each ionone (B8125255) ring, contributes to its polarity and high antioxidant capacity.[2][3] This guide provides a comparative analysis of this compound's efficacy against various reactive oxygen species (ROS), supported by available experimental data, to aid researchers and drug development professionals in evaluating its potential.

Quantitative Antioxidant Activity Comparison

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of free radicals in an assay.[4][5] A lower IC50 value indicates greater antioxidant potency.[5] The following table summarizes the reported IC50 values of this compound against the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, compared with other well-established antioxidants.

AntioxidantAssay/ROSIC50 Value (µg/mL)Reference
This compound DPPH Radical30.97 [1][2]
Ascorbic Acid (Vitamin C)DPPH Radical12.14[1][2]
Quercetin (B1663063)DPPH Radical7.79[1][2]
StaphyloxanthinDPPH Radical54.22[1]

Data Interpretation: The available data shows that this compound possesses notable free-radical scavenging activity. While standard antioxidants like quercetin and ascorbic acid show higher potency (lower IC50) in this specific DPPH assay, this compound is significantly more effective than other bacterial carotenoids like staphyloxanthin.[1]

Efficacy Against Specific Reactive Oxygen Species

While quantitative data for this compound is primarily available for the DPPH assay, its efficacy against other critical ROS can be inferred from its structural similarity to other potent xanthophylls like astaxanthin (B1665798) and zeaxanthin (B1683548).[6][7]

  • DPPH Radical: Experimental results confirm that purified this compound is highly effective at scavenging DPPH free radicals, with a 50 µg/mL concentration achieving 75.49% scavenging activity.[1][2]

  • Singlet Oxygen (¹O₂): Carotenoids with nine or more conjugated double bonds are known to be exceptionally efficient quenchers of singlet oxygen, primarily through a physical quenching mechanism.[8] Astaxanthin, which is structurally similar to this compound, is a powerful singlet oxygen quencher, with natural astaxanthin being up to 55 times stronger than synthetic forms in some tests.[9][10][11] Given its extensive system of conjugated double bonds, this compound is expected to be a highly effective singlet oxygen quencher.[7]

  • Hydroxyl Radical (•OH): The hydroxyl radical is the most reactive and damaging ROS. Astaxanthin has been demonstrated to be a potent scavenger of hydroxyl radicals in aqueous solutions.[12] The structural features of this compound suggest it would also exhibit significant efficacy against this highly destructive radical.

  • Superoxide (B77818) Anion (O₂⁻•): Astaxanthin is also recognized as an efficient scavenger of superoxide anion radicals.[12] This capability is crucial for mitigating oxidative stress, and it is probable that this compound shares this protective function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocol describes the DPPH radical scavenging assay used to determine the IC50 value of this compound.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from the methodology described by Xiao et al., as cited in studies on this compound.[1]

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of purified this compound in ethanol (B145695).

    • Prepare a 0.1 mg/mL stock solution for standard antioxidants (e.g., Ascorbic Acid, Quercetin) in an appropriate solvent.

    • Prepare a stock solution of DPPH in methanol (B129727) with an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Create a series of dilutions of the this compound stock solution (e.g., ranging from 0.8 to 100 µg/mL) using ethanol.

    • In a microplate or cuvette, add 1 mL of the DPPH solution to 1 mL of each this compound dilution or standard solution.

    • Mix the solutions thoroughly.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • A control sample is prepared by mixing 1 mL of the DPPH solution with 1 mL of the solvent (ethanol).

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample).

    • Plot the scavenging activity percentage against the concentration of this compound or the standard.

    • The IC50 value (the concentration required to inhibit 50% of the DPPH radical) is determined from the plot.[5][13]

Visualizations: Workflows and Pathways

Diagrams help clarify complex processes. The following visualizations illustrate the experimental workflow for the DPPH assay and the biosynthetic origin of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis N_Stock This compound Stock (1 mg/mL in Ethanol) N_Dilutions Serial Dilutions (0.8-100 µg/mL) N_Stock->N_Dilutions DPPH_Stock DPPH Solution (in Methanol) Mix Mix 1mL DPPH + 1mL Sample DPPH_Stock->Mix N_Dilutions->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate Scavenging % and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Nostoxanthin_Biosynthesis bCarotene β-Carotene Zeaxanthin Zeaxanthin bCarotene->Zeaxanthin Hydroxylation Caloxanthin Caloxanthin Zeaxanthin->Caloxanthin Hydroxylation This compound This compound Caloxanthin->this compound Hydroxylation

Caption: Presumed biosynthetic pathway of this compound.[7]

References

A Comparative Transcriptomic Guide: Unraveling the Genetic Blueprint of Nostoxanthin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic landscapes of nostoxanthin-producing and non-producing microbial strains. While direct, publicly available transcriptomic studies comparing these specific strains are limited, this document synthesizes current knowledge on the this compound biosynthesis pathway with established methodologies from transcriptomic analyses of other carotenoid-producing organisms. The objective is to offer a comprehensive resource, complete with experimental data, detailed protocols, and visual workflows, to empower researchers in the fields of metabolic engineering and drug discovery.

Quantitative Data Summary: A Comparative Overview

The following table summarizes the anticipated differential gene expression between a this compound-producing strain (e.g., Sphingomonas elodea) and a non-producing counterpart (e.g., a knockout mutant or a related non-producing species). The data is presented as log2 fold change, a standard metric in transcriptomics for comparing expression levels.

GeneEncoded EnzymeExpected Log2 Fold Change (Producing vs. Non-producing)Function in this compound Biosynthesis
crtE Geranylgeranyl diphosphate (B83284) synthase> 2.0Catalyzes the formation of geranylgeranyl diphosphate (GGPP), a precursor for carotenoid synthesis.
crtB Phytoene (B131915) synthase> 3.0Condenses two molecules of GGPP to form phytoene, the first committed step in carotenoid biosynthesis.
crtI Phytoene desaturase> 3.0Introduces double bonds into phytoene to form lycopene (B16060).
crtY Lycopene cyclase> 3.0Catalyzes the cyclization of lycopene to form β-carotene.
crtZ β-carotene hydroxylase> 4.0Adds hydroxyl groups to the β-ionone rings of β-carotene to produce zeaxanthin (B1683548).[1][2]
crtG 2,2'-β-hydroxylase> 5.0A key enzyme that converts zeaxanthin to this compound.[1][2]

Note: The log2 fold change values are representative estimates based on the established roles of these genes in the this compound biosynthesis pathway and are intended to illustrate expected trends in a transcriptomic experiment.

Experimental Protocols: A Methodological Blueprint

The following protocols are derived from established practices in microbial transcriptomics and carotenoid research.

2.1. Strain Cultivation and RNA Extraction

  • Culture Conditions: this compound-producing and non-producing strains are cultured under optimal conditions for growth and carotenoid production. For instance, Sphingomonas species are typically grown in liquid media at 25-35°C with controlled pH (around 7.5) and aeration.[3][4]

  • RNA Extraction: Total RNA is extracted from mid-logarithmic phase cultures using a combination of enzymatic lysis (e.g., lysozyme) and a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) to ensure high-purity RNA. RNA integrity is assessed using an Agilent Bioanalyzer.

2.2. Library Preparation and Sequencing

  • rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

  • Library Construction: Strand-specific RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate a sufficient number of paired-end reads for robust statistical analysis.

2.3. Bioinformatic Analysis

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC, and adapters and low-quality bases are trimmed.

  • Read Mapping: The cleaned reads are mapped to a reference genome of the studied organism using a splice-aware aligner such as HISAT2.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified, and differential expression analysis is performed using DESeq2 or edgeR to identify genes with statistically significant changes in expression between the this compound-producing and non-producing strains.

  • Pathway Analysis: Gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and metabolic pathways that are significantly affected.

Visualizing the Molecular Landscape

3.1. This compound Biosynthesis Pathway

Nostoxanthin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_carotenoid Carotenoid Backbone Synthesis cluster_xanthophyll Xanthophyll Formation GGPP Geranylgeranyl diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI BetaCarotene β-Carotene Lycopene->BetaCarotene crtY Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin crtZ This compound This compound Zeaxanthin->this compound crtG

Caption: The this compound biosynthesis pathway, highlighting key enzymes and intermediates.

3.2. Experimental Workflow for Transcriptomic Analysis

Transcriptomic_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Strain_Cultivation Strain Cultivation (Producing vs. Non-producing) RNA_Extraction Total RNA Extraction Strain_Cultivation->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Reads Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DGE Differential Gene Expression Analysis Mapping->DGE Pathway_Analysis Pathway and GO Enrichment Analysis DGE->Pathway_Analysis

Caption: A typical workflow for the transcriptomic analysis of microbial strains.

References

A Head-to-Head Comparison of Nostoxanthin Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of high-purity Nostoxanthin is a critical first step in harnessing its potential therapeutic benefits. This guide provides an objective comparison of various extraction methodologies, supported by available experimental data and detailed protocols.

This compound, a xanthophyll carotenoid, is garnering interest for its potent antioxidant properties. The selection of an appropriate extraction method is paramount to maximize yield and purity while minimizing degradation of this valuable compound. This comparison focuses on solvent-based methods, including conventional, ultrasound-assisted, microwave-assisted, and supercritical fluid extraction.

Data Presentation: Quantitative Comparison of Extraction Methods

The following table summarizes the key quantitative parameters for different this compound extraction methods. Direct comparative studies for this compound are limited; therefore, data for Ultrasound-Assisted Solvent Extraction is based on specific studies on Sphingomonas sp., while data for other methods are estimations based on general principles of carotenoid extraction and studies on similar xanthophylls.

Extraction MethodTypical SolventsTemperature (°C)Extraction TimeThis compound YieldPurityKey AdvantagesKey Disadvantages
Conventional Solvent Extraction Acetone (B3395972), Methanol, Chloroform/Methanol mixture25 - 5512 - 24 hoursModerateVariableSimple setup, low initial costTime-consuming, large solvent volume, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) Acetone, Ethanol (B145695)25 - 5520 - 60 minutesHigh (e.g., 217.22 ± 9.60 mg/L from Sphingomonas sp. COS14-R2)[1][2]High (e.g., ~72.32% selectivity)[1][2]Reduced extraction time, lower solvent consumption, improved efficiency[3]Potential for localized heating, equipment cost
Microwave-Assisted Extraction (MAE) Ethanol, Acetone40 - 605 - 30 minutesPotentially HighPotentially HighVery short extraction time, reduced solvent use, higher extraction rate[3][4]Requires specialized equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with a co-solvent (e.g., Ethanol)50 - 800.5 - 2 hoursPotentially Very HighVery High"Green" solvent, high selectivity, solvent-free extract[5]High initial investment, requires high pressure

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Ultrasound-Assisted Solvent Extraction of this compound from Sphingomonas sp.

This protocol is based on the successful extraction of this compound from Sphingomonas sp. strain COS14-R2[1][2].

a. Biomass Preparation:

  • Harvest bacterial cells from the fermentation broth by centrifugation at 10,000 rpm for 20 minutes at 4°C.

  • Wash the cell pellet twice with deionized water.

  • Freeze-dry the washed biomass and store at -80°C until extraction.

b. Extraction Procedure:

  • Soak the freeze-dried biomass in acetone at a 1:10 (w/v) ratio in a closed screw-cap flask.

  • Place the flask in an ultrasonic bath (e.g., 220 V, 60 Hz).

  • Perform sonication at 55°C until the cells are fully decolorized.

  • Separate the cell debris by centrifugation at 10,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the this compound extract.

  • Dry the supernatant under a stream of nitrogen gas.

c. Purification (Column Chromatography):

  • Prepare a silica (B1680970) gel column (200-200 mesh) and equilibrate with a petroleum ether and acetone (6:4, v/v) solvent system.

  • Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the petroleum ether:acetone (6:4, v/v) mixture.

  • Collect the yellow-colored fractions containing this compound.

Generalized Microwave-Assisted Extraction (MAE) Protocol for Carotenoids

This is a general protocol adaptable for this compound extraction based on MAE principles for other carotenoids[4].

a. Biomass Preparation:

  • Prepare freeze-dried biomass as described in the UAE protocol.

b. Extraction Procedure:

  • Place the dried biomass in a microwave-safe extraction vessel.

  • Add a suitable solvent, such as 90% ethanol, at a solid-to-solvent ratio of approximately 1:15 (g/mL).

  • Set the microwave parameters (e.g., 300-800 W power, temperature of 60°C, and extraction time of 15 minutes). Note: These parameters require optimization for this compound.

  • After extraction, cool the vessel and filter the mixture to separate the extract from the solid residue.

  • Evaporate the solvent from the extract under reduced pressure.

Generalized Supercritical Fluid Extraction (SFE) Protocol for Carotenoids

This is a general protocol for the extraction of carotenoids using SFE, which can be adapted for this compound[5][6].

a. Biomass Preparation:

  • Prepare freeze-dried and finely ground biomass (particle size 0.5-1.0 mm) as described in the UAE protocol.

b. Extraction Procedure:

  • Load the prepared biomass into the extraction vessel of an SFE system.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 450-650 bar).

  • Heat the extraction vessel to the set temperature (e.g., 50-75°C).

  • Introduce a polar co-solvent, such as ethanol (e.g., 9% w/w), to enhance the extraction of the polar this compound.

  • Maintain a constant flow of supercritical CO₂ and co-solvent for the desired extraction time (e.g., 0.5 - 2 hours).

  • Collect the extract in a collection vessel by depressurizing the fluid.

Mandatory Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the presumed biosynthetic pathway of this compound in Sphingomonas species, starting from β-carotene[7][8][9].

Nostoxanthin_Biosynthesis beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin CrtZ caloxanthin Caloxanthin beta_carotene->caloxanthin CrtG This compound This compound zeaxanthin->this compound CrtG caloxanthin->this compound CrtZ

Caption: Presumed pathway of this compound biosynthesis in Sphingomonas sp.

Experimental Workflow for Ultrasound-Assisted Extraction of this compound

This diagram outlines the key steps in the Ultrasound-Assisted Extraction and purification of this compound.

UAE_Workflow cluster_extraction Extraction cluster_purification Purification biomass Freeze-Dried Biomass solvent_addition Add Acetone (1:10 w/v) biomass->solvent_addition sonication Ultrasonication (55°C) solvent_addition->sonication centrifugation1 Centrifugation (10,000 rpm) sonication->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Dry Extract (N₂ gas) supernatant->drying dissolve Dissolve in Mobile Phase drying->dissolve column_chromatography Silica Gel Column Chromatography dissolve->column_chromatography elution Elute with Petroleum Ether:Acetone (6:4) column_chromatography->elution collect Collect this compound Fractions elution->collect

Caption: Workflow for Ultrasound-Assisted Extraction and purification of this compound.

References

Safety Operating Guide

Proper Disposal of Nostoxanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Safety and Handling

Before handling nostoxanthin, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Although not considered hazardous, direct contact with the skin or eyes should be avoided.[3][4] In case of accidental contact, wash the affected area thoroughly with water.[3] If inhaled, move to an area with fresh air.[3] For ingestion, rinse the mouth with water and seek medical advice.[3]

Key Physical and Chemical Properties (of the related compound Astaxanthin):

PropertyValue
Physical State Powder Solid[2]
Appearance Reddish violet[2]
Molecular Formula C40 H52 O4[2]
Molecular Weight 596.84 g/mol [2]
Melting Point 216 - 218 °C[2]
Solubility 0.083 g/L in water[2]

II. Disposal Procedures

As a non-hazardous substance, this compound waste can typically be disposed of with general laboratory waste, provided it is not mixed with any hazardous materials.

Step-by-Step Disposal:

  • Decontamination: If the this compound waste is potentially contaminated with biological material, it must first be decontaminated using an appropriate method, such as autoclaving.

  • Collection: Collect this compound waste in a designated, clearly labeled container. Avoid mixing it with hazardous chemical waste.

  • Disposal: Dispose of the collected waste in accordance with your institution's guidelines for non-hazardous solid waste. This may involve placing it in the regular laboratory trash that is sent to a landfill.

  • Empty Containers: Empty containers that held this compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) before being disposed of or recycled. The rinseate should be collected and disposed of as chemical waste if the solvent is hazardous.

III. Experimental Protocol: Extraction and Purification of this compound

This section details a common method for extracting and purifying this compound from bacterial cultures.[5][6]

Methodology:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., Sphingomonas sp.) at 10,000 rpm for 20 minutes at 4°C to pellet the cells.[5][6]

  • Pigment Extraction:

    • Resuspend the cell pellet in acetone.

    • Use an ultrasonic bath to facilitate the extraction of the carotenoid pigments until the cells are decolorized.[5][6]

    • Centrifuge the mixture to separate the cell debris from the pigment-containing supernatant.

  • Purification:

    • Filter the supernatant through a 0.2 μm nylon syringe filter.[5][6]

    • Dry the filtered extract under a stream of nitrogen gas.[5][6]

    • For further purification, employ column chromatography using a silica (B1680970) gel column and an appropriate solvent system (e.g., petroleum ether and acetone).[5][6]

Workflow for this compound Extraction and Purification

Nostoxanthin_Extraction cluster_extraction Extraction cluster_purification Purification A Bacterial Culture B Centrifugation (10,000 rpm, 20 min, 4°C) A->B C Cell Pellet B->C D Acetone Extraction + Ultrasonication C->D E Crude Extract D->E F Syringe Filtration (0.2 µm) E->F G Nitrogen Drying F->G H Column Chromatography (Silica Gel) G->H I Purified this compound H->I

Caption: A diagram illustrating the workflow for the extraction and purification of this compound from a bacterial culture.

References

Essential Safety and Operational Guidance for Handling Nostoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and General Handling

When working with Nostoxanthin, which is typically a powder, minimizing dust generation and accumulation is a primary concern. Adherence to standard laboratory safety protocols is crucial.

Recommended Personal Protective Equipment:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety glasses with side shieldsANSI Z87.1 or EN 166Minimum protection from flying particles.[1]
Chemical safety gogglesANSI Z87.1 or EN 166Required for protection against liquid splashes and chemical vapors.[1]
Face shield-To be worn in addition to safety glasses or goggles when a splash hazard is present.[1]
Hand Protection Chemical resistant glovesEN 374To prevent skin exposure.
Body Protection Laboratory coat-To protect clothing and skin.
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator29 CFR 1910.134 or EN 149Necessary if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when handling the powder and generating dust.[2]

Note: The toxicological properties of this compound have not been fully investigated. Therefore, it is crucial to handle it with care, assuming it may cause eye, skin, and respiratory tract irritation.[2]

General Handling and Storage:

  • Use with adequate ventilation to keep airborne concentrations low.[2]

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash thoroughly after handling.[2]

  • Store in a tightly closed container in a cool, dry place, away from light and air.[3]

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleaning, equip yourself with the recommended personal protective equipment.

  • Containment and Cleanup:

    • For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2]

    • Avoid generating dusty conditions during cleanup.[2]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Place waste in appropriate, labeled containers for disposal.

Below is a workflow diagram illustrating the logical steps for handling a this compound spill.

Spill_Management_Workflow cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_ppe Personal Protection cluster_cleanup Containment & Cleanup cluster_disposal Final Steps Spill Spill Detected Assess Assess Spill Severity Spill->Assess Evacuate Evacuate Area (if necessary) Assess->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate DonPPE Don Appropriate PPE: - Respirator - Goggles - Gloves - Lab Coat Ventilate->DonPPE Contain Contain the Spill DonPPE->Contain Cleanup Clean Up Spill: - Vacuum or sweep - Avoid dust generation Contain->Cleanup Containerize Place in Labeled Container Cleanup->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Caption: Workflow for managing a this compound spill.

Experimental Protocols: Not Applicable

Detailed experimental protocols involving this compound are beyond the scope of this safety and handling guide. Researchers should develop specific protocols based on their experimental design, incorporating the safety measures outlined above.

By adhering to these guidelines, researchers can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment. This proactive approach to safety builds a foundation of trust and reliability in the pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nostoxanthin
Reactant of Route 2
Nostoxanthin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.